molecular formula C28H18Br4N2O2 B15135746 Solvent violet 38 CAS No. 68239-76-9

Solvent violet 38

Cat. No.: B15135746
CAS No.: 68239-76-9
M. Wt: 734.1 g/mol
InChI Key: MBBKLLKQAYFPGR-UHFFFAOYSA-N
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Description

Solvent violet 38 is a useful research compound. Its molecular formula is C28H18Br4N2O2 and its molecular weight is 734.1 g/mol. The purity is usually 95%.
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Properties

CAS No.

68239-76-9

Molecular Formula

C28H18Br4N2O2

Molecular Weight

734.1 g/mol

IUPAC Name

1,4-bis(2,6-dibromo-4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C28H18Br4N2O2/c1-13-9-17(29)25(18(30)10-13)33-21-7-8-22(34-26-19(31)11-14(2)12-20(26)32)24-23(21)27(35)15-5-3-4-6-16(15)28(24)36/h3-12,33-34H,1-2H3

InChI Key

MBBKLLKQAYFPGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4Br)C)Br)C(=O)C5=CC=CC=C5C3=O)Br

Origin of Product

United States

Foundational & Exploratory

Solvent Violet 38 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Solvent Violet 38, targeted at researchers, scientists, and professionals in drug development and materials science.

Chemical Structure and Identity

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class of colorants.[1] Its chemical structure is characterized by a central anthraquinone core substituted with two brominated aniline (B41778) groups. The IUPAC name for this compound is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione.

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various solvent systems and applications.

Table 1: Identification and Formula

Identifier Value
CAS Number 63512-14-1[1][2]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[1][2]
Molecular Weight 734.07 g/mol [1][2]

| Synonyms | Violet 4B, Perox Violet 3B, C.I. 615665[2] |

Table 2: Physical and Chemical Properties

Property Value
Physical Appearance Purple powder or liquid[2]
Density 1.889 g/cm³[3]
Boiling Point 687.4 °C at 760 mmHg[3]
Flash Point 369.5 °C[3]
Refractive Index 1.747[3]
Vapor Pressure 9.57 x 10⁻¹⁹ mmHg at 25°C[3]

| LogP (Octanol/Water) | 9.762[3] |

Table 3: Solubility Profile

Solvent Solubility
Water Insoluble[2]
Alcohol Slightly Soluble[2]
Acetone Soluble[2]
Chloroform Soluble[2]
Benzene Soluble[2]
Xylene Soluble[2][4]

| Toluene (B28343) | Soluble[2] |

Spectral Properties

Experimental Protocols

Detailed experimental protocols specifically for this compound are not published in readily accessible literature. However, the following sections describe general methodologies that are standard for the synthesis and characterization of similar anthraquinone-based solvent dyes.

General Method for Synthesis

The synthesis of this compound is generally achieved through a condensation reaction.[1] A typical procedure involves the reaction of 1,4-dihydroxyanthracene-9,10-dione with two equivalents of 2,6-dibromo-4-methylbenzenamine.[1]

Workflow for a Generic Condensation Synthesis of an Anthraquinone Dye

G A Charge reactor with 1,4-dihydroxyanthracene-9,10-dione and a suitable solvent B Add 2 equivalents of 2,6-dibromo-4-methylbenzenamine A->B C Heat the mixture under reflux for several hours to drive the condensation reaction B->C D Monitor reaction completion using Thin Layer Chromatography (TLC) C->D E Cool the reaction mixture to room temperature D->E F Precipitate the crude product by adding a non-solvent (e.g., methanol) E->F G Filter the precipitate and wash with the non-solvent to remove unreacted starting materials F->G H Dry the purified product under vacuum G->H

Caption: Generalized workflow for the synthesis of this compound.

General Method for Solubility Determination

The solubility of a solvent dye can be determined by the equilibrium saturation method.

  • Sample Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration : Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge the saturated solution to pellet the undissolved solid.

  • Quantification : Carefully extract an aliquot of the clear supernatant. The concentration of the dissolved dye is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by comparing its absorbance to a calibration curve prepared from standards of known concentrations.

General Method for UV-Vis Spectral Analysis
  • Solution Preparation : Prepare a dilute solution of this compound in a suitable transparent solvent (e.g., toluene or chloroform). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank and the other with the dye solution.

  • Measurement : Scan the sample across a wavelength range (e.g., 300-800 nm) to record the absorption spectrum.

  • Data Analysis : The wavelength at which the highest absorbance is recorded is the maximum absorption wavelength (λmax). This value is a key characteristic of the dye.

Applications

This compound is a versatile dye used in a variety of industrial applications due to its solubility in organic solvents and its vibrant color. Key applications include:

  • Plastics and Polymers : It is widely used for coloring a range of plastics and resins, including polystyrene, ABS, PMMA, and polyester.[4]

  • Oils, Waxes, and Lubricants : The dye is suitable for coloring hydrocarbon-based products like oils, greases, waxes, and candles.[2]

  • Inks and Coatings : It is incorporated into printing inks and various types of coatings.[2]

  • Fibers : It is used in the coloration of synthetic fibers.[5]

  • Optical Whitener : In very low concentrations, it can be used as a whitener or brightening agent to counteract the natural yellowing of plastics and resins.[4]

Safety and Handling

When handling this compound, standard laboratory safety precautions should be observed. It is recommended to:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact with skin and eyes.

  • Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is an important anthraquinone-based solvent dye with a distinct violet hue and excellent solubility in non-polar media. Its robust chemical structure provides good stability, making it suitable for a wide array of industrial coloring applications, from plastics and synthetic fibers to inks and lubricants. While detailed spectral data and specific experimental protocols are not widely published, its physicochemical properties are well-documented, providing a solid foundation for its application in scientific research and industrial manufacturing.

References

An In-depth Technical Guide to Solvent Violet 38 (CAS 63512-14-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solvent Violet 38, identified by CAS number 63512-14-1, is an anthraquinone-based dye known for its vibrant violet hue.[1][2][3] While its primary established applications are industrial, particularly in the coloration of plastics, resins, and synthetic fibers, its chemical structure places it within a class of compounds with known utility in biomedical research, notably as fluorescent probes for cellular imaging.[3][4][5][6] This guide provides a comprehensive overview of the known technical data for this compound, including its physicochemical properties, a detailed synthesis protocol, and safety information. Recognizing the interests of the intended audience, this document also explores the potential, yet currently unproven, applications of this dye in biological research by providing generalized experimental protocols for cell staining based on the known behavior of similar anthraquinone (B42736) dyes.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative and qualitative data available for this compound.

Table 2.1: Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 63512-14-1[1][2][3][7][8]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[1][2][3][7]
Molecular Weight 734.07 g/mol [1][2][3]
Appearance Purple powder/liquid[1][5]
Colour Index 615665[1][2]
Synonyms Violet 4B, Perox Violet 3B, C.I. This compound[1][2]
Boiling Point 687.4 °C at 760 mmHgN/A
Flash Point 369.5 °CN/A
Density 1.889 g/cm³N/A
Refractive Index 1.747N/A
Table 2.2: Solubility Profile
SolventSolubilitySource(s)
Water (at 20°C) Insoluble[1]
Alcohol Slightly Soluble (yields a yellow color)[1]
Acetone Soluble[1]
Chloroform Soluble[1]
Benzene Soluble[1]
Xylene Soluble[1][5]
Toluene Soluble[1]
Spectroscopic Properties

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from patent literature and describes a two-step bromination process starting from Solvent Green 3.

Diagram of Synthesis Pathway

G cluster_step1 Step 1: First Bromination cluster_step2 Step 2: Second Bromination cluster_purification Purification SG3 Solvent Green 3 Intermediate 1,4-bis-(4-methyl-2-bromophenyl) aminoanthraquinone SG3->Intermediate Reaction at 5-10°C Br2 Bromine (Br₂) Br2->Intermediate CCl4 Carbon Tetrachloride (CCl₄) CCl4->Intermediate Solvent SV38 This compound Intermediate->SV38 Reaction at 58°C NBS N-Bromosuccinimide (NBS) NBS->SV38 AIBN AIBN (Initiator) AIBN->SV38 DMSO DMSO (Solvent) DMSO->SV38 Water Water Quenching SV38->Water Filtration Filtration Water->Filtration Washing Washing with NaHSO₃ solution Filtration->Washing Drying Drying Washing->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Synthesis pathway of this compound from Solvent Green 3.

Materials:

  • 1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone (Intermediate)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 2,2'-Azobis(isobutyronitrile) (AIBN)

  • N-Bromosuccinimide (NBS)

  • 5 wt% Sodium bisulfite (NaHSO₃) aqueous solution

  • Deionized water

  • 250 mL four-hole reaction flask equipped with a mechanical stirrer and thermometer

  • 1000 mL boiling flask

Procedure:

  • To the 250 mL four-hole flask, add 40 g of 1,4-bis-(4-methyl-2-bromophenyl)aminoanthraquinone, 120-160 g of DMSO, and 2-5 g of AIBN.

  • Begin mechanical stirring and heat the mixture to 58°C.

  • Once the temperature is stable, slowly add 13-13.6 g of NBS.

  • Maintain the reaction at 58°C for 1.5 to 3 hours.

  • After the reaction period, transfer the mixture to the 1000 mL boiling flask and allow it to cool to 30°C.

  • Precipitate the product by adding 300-480 g of water to the cooled reaction mixture.

  • Filter the resulting solid.

  • Wash the solid sequentially with a 5 wt% NaHSO₃ aqueous solution and then with water.

  • Dry the purified solid to obtain the final product, this compound. The reported yield is approximately 98-98.5% with a purity of 99-99.5%.

Investigative Protocol for Staining Adherent Cells

While this compound is not documented as a biological stain, its anthraquinone structure suggests potential for such applications, similar to dyes like DRAQ5 which bind to nucleic acids.[4][10] The following is a generalized protocol for researchers wishing to investigate the utility of this compound as a fluorescent stain for fixed adherent cells. Note: This protocol is a starting point and will require optimization.

Diagram of Experimental Workflow

G start Seed Adherent Cells in Multi-well Plate culture Culture Cells to Desired Confluency start->culture wash1 Wash with PBS culture->wash1 fix Fix Cells (e.g., 4% PFA or Methanol) wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with this compound Working Solution wash2->stain wash3 Wash with PBS to Remove Unbound Dye stain->wash3 mount Mount Coverslip with Antifade Medium wash3->mount image Image with Fluorescence Microscope mount->image

Caption: Experimental workflow for investigating this compound as a cell stain.

Materials:

  • Adherent cells cultured on glass coverslips in a multi-well plate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative solution: 4% Paraformaldehyde (PFA) in PBS, or ice-cold Methanol (B129727)

  • Permeabilization buffer (optional): 0.1% Triton X-100 in PBS

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filter sets (to be determined based on spectral analysis)

Procedure:

  • Cell Culture: Seed adherent cells onto glass coverslips in a multi-well plate and culture until they reach the desired confluency.

  • Washing: Gently aspirate the culture medium and wash the cells twice with PBS.

  • Fixation:

    • For PFA fixation: Add 4% PFA solution to each well, ensuring coverslips are fully submerged. Incubate for 15 minutes at room temperature.

    • For Methanol fixation: Add ice-cold 100% methanol and incubate for 10 minutes at -20°C.

  • Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If targeting intracellular structures, incubate cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash three times with PBS.

  • Staining: Prepare a working solution of this compound by diluting the stock solution in PBS (e.g., to a final concentration of 1-10 µM). Add the working solution to the cells and incubate for 20-60 minutes at room temperature, protected from light.

  • Washing: Aspirate the staining solution and wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting: Carefully remove the coverslips from the wells, mount them on a microscope slide using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. The optimal excitation and emission wavelengths will need to be determined empirically.

Safety and Toxicological Information

The available safety data for this compound is limited, with most toxicological and ecological endpoints listed as "no data available".[11]

  • Hazard Identification: Classified as causing serious eye irritation (Eye Irritation, Category 2).[11]

  • First Aid Measures:

    • Eyes: Rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention.

    • Skin: Remove contaminated clothing and wash skin with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

  • Toxicological Data: Specific LD50, cytotoxicity, and mutagenicity data for this compound are not available in the public domain. For context, other violet dyes, such as gentian violet (crystal violet), have been shown to be carcinogenic in animal studies.[12] Given the lack of specific data, this compound should be handled with care as a potentially hazardous chemical.

Conclusion and Future Directions

This compound is a well-characterized industrial dye with a defined synthesis process. Its identity as an anthraquinone derivative suggests a potential for use in biomedical research, particularly in fluorescence microscopy, an area where novel, photostable fluorophores are of continuous interest.[4] However, a significant data gap exists regarding its photophysical properties, biological interactions, and toxicological profile.

For researchers and drug development professionals, this compound represents an unexplored chemical entity. Future research should focus on:

  • Full Spectroscopic Characterization: Determining the absorption and emission spectra, quantum yield, and Stokes shift in various solvents.

  • Biocompatibility and Cytotoxicity: Assessing its effects on various cell lines to determine safe concentration ranges for live-cell imaging.

  • Cellular Localization Studies: Investigating its uptake and binding specificity within cellular compartments.

Such studies are essential to validate whether this compound can transition from an industrial colorant to a valuable tool in the scientific laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physio-Chemical Properties of Solvent Violet 38

Introduction

This compound, also known by its Colour Index name C.I. 615665, is a synthetic anthraquinone (B42736) dye.[1][2] It presents as a deep purple powder or crystal and belongs to a class of colorants known for their solubility in organic solvents and non-polar materials.[3][4] This property makes it suitable for a wide range of industrial applications, including the coloration of plastics, resins, synthetic fibers, oils, waxes, and printing inks.[3][4][5][6] Its molecular structure is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-9,10-anthracenedione.[7] This technical guide provides a comprehensive overview of the core physio-chemical properties of this compound, complete with experimental protocols for their determination.

Core Physio-Chemical Properties

The fundamental physio-chemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in various matrices and for developing new applications.

Table 1: General Physio-Chemical Data for this compound

PropertyValueReference(s)
CAS Registry Number 63512-14-1[1][2][7][8][9]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[1][2][3][7][8][9]
Molecular Weight 734.07 g/mol [1][2][5][9]
Appearance Deep purple powder or crystal[3]
Melting Point 310 °C[1][2]
Boiling Point 687.4 °C at 760 mmHg[3][7][8]
Density 1.889 g/cm³[3][7][8]
Flash Point 369.5 °C[3][7][8]
Refractive Index 1.747[3][7][8]
Vapor Pressure 9.57 x 10⁻¹⁹ mmHg at 25 °C[3][8]
LogP (Octanol-Water Partition Coefficient) 9.762[7][8]
Polar Surface Area (PSA) 58.20 Ų[7][8]

Solubility Profile

This compound is characterized by its poor aqueous solubility and good solubility in various organic solvents, which is typical for a solvent dye.[4]

Table 2: Solubility Characteristics of this compound

SolventSolubilityNotesReference(s)
Water Insoluble (at 20 °C)[5][6]
Ethanol (Alcohol) Slightly SolubleProduces a yellow-colored solution.[5][6]
Acetone Soluble[5][6]
Chloroform Soluble[5][6]
Benzene Soluble[5][6]
Xylene Soluble[5][6][10]
Toluene Soluble[5][6]
Other Non-polar Solvents Soluble[10]

Experimental Protocols

Detailed methodologies for determining key physio-chemical properties are outlined below.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound like this compound using a standard melting point apparatus.[11]

  • Principle: A small, finely powdered sample is heated slowly at a controlled rate. The melting point range is the temperature interval from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point).[12] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0 °C. A broader range can indicate impurities.[13]

  • Apparatus and Reagents:

    • Melting point apparatus (e.g., Mel-Temp or Thiele tube).[13]

    • Capillary tubes (sealed at one end).[12]

    • This compound sample, dry and finely powdered.[14]

    • Spatula.

    • Mortar and pestle (optional).

  • Procedure:

    • Place a small amount of the this compound sample on a clean, dry surface.[12]

    • Crush the sample into a fine powder using a spatula or mortar and pestle.[14]

    • Load the capillary tube by tapping the open end into the powder until a small amount of sample (1-2 mm in height) is packed into the sealed end.[12][14]

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Turn on the apparatus and set the heating rate. For an unknown sample, a rapid initial determination can be performed to find an approximate melting point.[13]

    • For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid crystal melts (T₂).[11] The melting point range is T₁ - T₂.

Solubility Determination (Gravimetric Method)

This protocol outlines a general method for quantitatively assessing the solubility of a dye in a specific solvent.

  • Principle: A saturated solution of the dye is prepared by adding an excess amount of the solid to a known volume of solvent and allowing it to reach equilibrium. The undissolved solid is then removed by filtration, and the concentration of the dye in the clear supernatant is determined by evaporating the solvent and weighing the residue.

  • Apparatus and Reagents:

    • This compound sample.

    • Selected solvent (e.g., acetone, xylene).

    • Volumetric flasks and pipettes.

    • Scintillation vials or sealed flasks.

    • Shaker or magnetic stirrer.

    • Syringe filters (e.g., 0.45 µm PTFE).

    • Analytical balance.

    • Oven or vacuum desiccator.

  • Procedure:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask.

    • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, pass the solution through a syringe filter.

    • Transfer the filtered, saturated solution to a pre-weighed container.

    • Evaporate the solvent completely in an oven or vacuum desiccator at a temperature that will not cause decomposition of the dye.

    • Once the solvent is removed, cool the container to room temperature and weigh it again.

    • The mass of the dissolved dye is the final weight minus the initial weight of the container.

    • Calculate the solubility in units such as g/L or mg/mL.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This protocol describes how to obtain the UV-Vis absorption spectrum of this compound in a suitable solvent.

  • Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.[15] A solution of the compound is placed in a beam of light, and the intensity of light passing through the sample is measured at various wavelengths. The resulting spectrum shows absorbance peaks at wavelengths where the molecule absorbs light most strongly, which is characteristic of its electronic structure.

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer.[15]

    • Matched quartz cuvettes (typically 1 cm path length).[16]

    • This compound sample.

    • Spectroscopic grade solvent in which the dye is soluble (e.g., acetone, chloroform). A solvent with a low UV cutoff wavelength is preferred.[17]

    • Volumetric flasks and pipettes.

  • Procedure:

    • Prepare a dilute stock solution of this compound of a known concentration in the chosen spectroscopic grade solvent.[15] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0).

    • Turn on the spectrophotometer and allow the lamps to warm up and stabilize (usually 15-20 minutes).[18]

    • Fill a clean cuvette approximately ¾ full with the pure solvent. This will serve as the blank or reference.[16][19]

    • Clean the transparent sides of the cuvette with a lint-free tissue (e.g., KimWipe) to remove fingerprints or smudges.[19]

    • Place the blank cuvette in the spectrophotometer and run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-800 nm).[18][19][20]

    • Remove the blank cuvette. Rinse another clean cuvette with a small amount of the dye solution before filling it ¾ full with the sample solution.[16][18]

    • Place the sample cuvette in the spectrophotometer.

    • Acquire the absorbance spectrum of the sample.[18]

    • The resulting plot of absorbance versus wavelength will show the characteristic absorption peaks (λₘₐₓ) for this compound in that solvent.

Logical & Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physio-chemical characterization of a compound like this compound.

G Workflow for Physio-Chemical Characterization of this compound cluster_prep 1. Sample Acquisition & Preparation cluster_analysis 2. Parallel Property Analysis cluster_thermal cluster_solubility cluster_spectro cluster_data 3. Data Compilation & Reporting A Obtain Pure Sample of this compound B Dry and Finely Powder Sample A->B C Thermal Analysis B->C D Solubility Profiling B->D E Spectroscopic Characterization B->E C1 Load Capillary Tube C->C1 D1 Prepare Saturated Solutions (Various Solvents) D->D1 E1 Prepare Dilute Solution (Known Concentration) E->E1 C2 Determine Melting Point Range C1->C2 F Tabulate Quantitative Data (MP, Solubility, λₘₐₓ) C2->F D2 Equilibrate and Filter D1->D2 D3 Analyze Supernatant (Gravimetric/Spectroscopic) D2->D3 D3->F E2 Run Blank (Solvent) E1->E2 E3 Acquire UV-Vis Spectrum E2->E3 E3->F G Compile Technical Guide F->G

Caption: Experimental workflow for determining the physio-chemical properties of this compound.

References

Solvent Violet 38 molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Industrial Professionals

This document provides a comprehensive overview of the chemical and physical properties of Solvent Violet 38, a synthetic anthraquinone (B42736) dye. The information is intended for researchers, scientists, and professionals in industries where this dye is utilized.

Core Chemical Properties

This compound is recognized for its vibrant bluish-violet color and its solubility in various organic solvents.[1] Its primary applications include the coloring of plastics, resins, synthetic fibers, oils, waxes, and printing inks.[1][2][3]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₂₈H₁₈Br₄N₂O₂[2][4][5][6][7]
Molecular Weight 734.07 g/mol [2][3][6]
CAS Registry Number 63512-14-1[2][5][6][7]
Molecular Structure Anthraquinone[2][6]
Appearance Purple liquid or dark powder[1][3]
Density 1.889 g/cm³[4][5]
Boiling Point 687.4°C at 760 mmHg[4][5]
Flash Point 369.5°C[4][5]

Solubility Profile

This compound is characterized by its poor solubility in water.[3] However, it is soluble in a range of non-polar organic solvents, including acetone, chloroform, benzene, xylene, and toluene.[1][3] It is also slightly soluble in alcohol.[3]

Manufacturing Process

The synthesis of this compound is typically achieved through the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine.[2][6]

A 1,4-Dihydroxyanthracene-9,10-dione C Condensation Reaction A->C B 2,6-Dibromo-4-methylbenzenamine (2 Moore) B->C D This compound C->D

Caption: Synthesis of this compound.

Experimental Protocols and Biological Pathways

It is important to note that this compound is an industrial dye and not a compound developed for pharmaceutical or biological research applications. Therefore, detailed experimental protocols pertaining to its biological activity or its involvement in signaling pathways are not applicable. Its primary function is as a colorant, and its technical data is focused on its physical and chemical properties relevant to manufacturing and material science. Safety information indicates that direct contact with skin and eyes should be avoided.[4]

References

A Technical Guide to the Solubility of Solvent Violet 38 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the solubility characteristics of Solvent Violet 38. The information is intended for researchers, scientists, and professionals in drug development and other fields where the precise application of solvent dyes is critical. This document compiles available solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow of the methodology.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) chemical class.[1][2][3] It appears as a deep purple powder or crystal and is utilized in a variety of industrial applications, including the coloration of polymers, oils, waxes, printing inks, and more.[4][5][6] Its utility is largely dictated by its solubility in non-aqueous media, making an understanding of its behavior in different organic solvents essential for formulation and application development.

Physicochemical Properties:

  • Molecular Formula: C₂₈H₁₈Br₄N₂O₂[2][3][4][5][7]

  • Molecular Weight: 734.07 g/mol [2][3][5][6][7]

  • CAS Number: 63512-14-1[2][3][5][6]

  • Chemical Class: Anthraquinone[1][2][3]

Solubility Data

Quantitative solubility data for this compound is not widely published in publicly available literature. However, qualitative assessments provide valuable guidance on solvent selection for various applications. The following table summarizes the known solubility characteristics of this compound.

Solvent ClassSpecific SolventsSolubility ProfileSource(s)
Polar Protic WaterInsoluble[5][6]
AlcoholsSlightly Soluble[4][5][6]
Polar Aprotic Acetone, KetonesSoluble[4][5][6]
Non-Polar Xylene, Toluene, BenzeneSoluble[1][5][6]
ChloroformSoluble[5][6]
EthersSoluble[4]
Assorted Non-Polar SolventsSoluble[1]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The following methodology, based on the isothermal shake-flask method coupled with UV-Vis spectrophotometric analysis, is a reliable approach for determining the solubility of colored compounds like this compound.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Thermostatic shaker bath or incubator

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

  • Centrifuge (optional)

Methodology:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Create a series of dilutions from the stock solution to generate at least five standards of decreasing concentration.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound using the UV-Vis spectrophotometer.

    • Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

  • Sample Preparation and Saturation:

    • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The excess is crucial to ensure that saturation is reached.

    • Place the sealed containers in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary time-course studies can establish the minimum time required to achieve equilibrium.

  • Sample Clarification:

    • After the equilibration period, remove the samples from the shaker and allow them to stand undisturbed at the controlled temperature for several hours to allow undissolved solids to settle.

    • To separate the saturated solution from the excess solid, carefully withdraw a sample of the supernatant.

    • Immediately filter the sample using a syringe filter compatible with the solvent (e.g., PTFE). This step is critical to remove any suspended microparticles. Alternatively, centrifugation can be used prior to filtration.

  • Analysis:

    • Accurately dilute the clear, saturated filtrate with the solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Measure the absorbance of the diluted sample at λ_max using the UV-Vis spectrophotometer.

    • Use the calibration curve's regression equation to calculate the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value represents the solubility of this compound in the specific solvent at the tested temperature, typically expressed in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_sat Phase 2: Saturation cluster_analysis Phase 3: Analysis cluster_calc Phase 4: Calculation A Prepare Stock Solution & Serial Dilutions B Measure Absorbance of Standards A->B C Generate Calibration Curve (Absorbance vs. Conc.) B->C J Calculate Concentration Using Calibration Curve C->J Regression Equation D Add Excess Dye to Solvent in Sealed Vial E Equilibrate in Shaker Bath (e.g., 24-48h at 25°C) D->E F Settle Undissolved Solid E->F G Filter Supernatant (e.g., 0.45 µm PTFE filter) F->G H Dilute Saturated Filtrate to Known Volume G->H I Measure Absorbance of Diluted Sample H->I I->J K Apply Dilution Factor to Determine Solubility J->K

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38, a vibrant bluish-violet anthraquinone (B42736) dye, finds extensive applications in coloring plastics, resins, and synthetic fibers.[1][2][3] Its robust chemical properties, including good lightfastness and thermal stability, make it a valuable compound in various industrial processes.[2][3] This technical guide provides a comprehensive overview of the primary synthesis and manufacturing routes for this compound, offering detailed experimental protocols and comparative data for researchers and professionals in chemical synthesis and materials science. Two principal methods are discussed: the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine and a two-step bromination of Solvent Green 3.

Physicochemical Properties of this compound

This compound is a purple powder with the molecular formula C₂₈H₁₈Br₄N₂O₂ and a molecular weight of 734.07 g/mol .[4][5] It is insoluble in water but soluble in various organic solvents such as acetone, chloroform, benzene, xylene, and toluene.[4]

PropertyValue
Molecular FormulaC₂₈H₁₈Br₄N₂O₂[1][5][6][7]
Molecular Weight734.07 g/mol [1][4][5]
AppearancePurple powder or liquid[2][4][6]
CAS Number63512-14-1[1][5][7]
Color Index615665[4][5]
Boiling Point687.4°C at 760 mmHg[6][7]
Density1.889 g/cm³[6][7]
Flash Point369.5°C[6][7]

Synthesis Methodologies

Two primary synthetic routes for this compound are prevalent in industrial manufacturing.

Method 1: Condensation Reaction

This traditional method involves the condensation of 1,4-dihydroxyanthracene-9,10-dione with 2,6-dibromo-4-methylbenzenamine.[1][5][8][9]

Reaction Scheme:

1,4-Dihydroxyanthracene-9,10-dione 1,4-Dihydroxyanthracene-9,10-dione This compound This compound 1,4-Dihydroxyanthracene-9,10-dione->this compound + 2 eq. 2,6-Dibromo-4-methylbenzenamine 2,6-Dibromo-4-methylbenzenamine 2,6-Dibromo-4-methylbenzenamine->this compound cluster_0 Step 1: First Bromination cluster_1 Step 2: Second Bromination Solvent Green 3 Solvent Green 3 Intermediate 1,4-bis(2-bromo-4-methylphenylamino)anthraquinone Solvent Green 3->Intermediate + Br₂ in CCl₄ This compound This compound Intermediate->this compound + NBS, AIBN in DMSO Start Start Reactant_Charging Charge Reactants (Solvent Green 3, CCl₄, Br₂) Start->Reactant_Charging First_Bromination First Bromination Reaction (5-10°C) Reactant_Charging->First_Bromination Isolation_1 Methanol Precipitation & Filtration First_Bromination->Isolation_1 Washing_Drying_1 Wash & Dry Intermediate Isolation_1->Washing_Drying_1 Reactant_Charging_2 Charge Intermediate, DMSO, AIBN, NBS Washing_Drying_1->Reactant_Charging_2 Second_Bromination Second Bromination Reaction (58°C) Reactant_Charging_2->Second_Bromination Isolation_2 Water Precipitation & Filtration Second_Bromination->Isolation_2 Washing_Drying_2 Wash & Dry Final Product Isolation_2->Washing_Drying_2 Quality_Control Quality Control Analysis Washing_Drying_2->Quality_Control Packaging Packaging & Distribution Quality_Control->Packaging End End Packaging->End

References

An In-depth Technical Guide to the Spectral Properties of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38 is a synthetic organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Characterized by its vibrant violet hue, this solvent-soluble colorant sees application in the coloration of various materials, including plastics and resins.[3][4] While specific, comprehensive spectral data for this compound is not extensively documented in publicly accessible literature, this guide provides a thorough overview of its anticipated spectral characteristics based on the properties of analogous anthraquinone dyes. Furthermore, it outlines detailed, standardized experimental protocols for the determination of key spectral parameters, namely light absorption and fluorescence emission. This document is intended to serve as a foundational resource for researchers and professionals employing or investigating this compound in their work.

Core Concepts: Light Absorption and Fluorescence

The spectral properties of a dye like this compound are fundamentally governed by the interaction of its molecular structure with electromagnetic radiation. When a molecule absorbs a photon of light, an electron is promoted to a higher energy level. The molecule can then return to its ground state through various relaxation pathways, one of which is the emission of a photon, a phenomenon known as fluorescence.

The relationship between absorption and emission is a cornerstone of spectroscopy. The energy of the emitted photon is typically lower (and thus the wavelength is longer) than the absorbed photon, a phenomenon known as the Stokes shift. The efficiency of this fluorescence process is quantified by the fluorescence quantum yield.

G Simplified Jablonski Diagram for Absorption and Fluorescence cluster_0 Ground Electronic State (S0) cluster_1 First Excited Singlet State (S1) v0 Vibrational Level 0 v1 Vibrational Level 1 s1_v2 Vibrational Level 2 v0->s1_v2 Absorption (e.g., UV-Vis light) v2 Vibrational Level 2 s1_v0 Vibrational Level 0 s1_v0->v1 Fluorescence (light emission) s1_v1 Vibrational Level 1 s1_v2->s1_v0 Vibrational Relaxation (non-radiative) G cluster_prep Solution Preparation cluster_measure Spectrophotometer Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution (Known Concentration) Dilutions Prepare Serial Dilutions (Working Solutions) Stock->Dilutions Blank Measure Blank (Pure Solvent) Scan Scan Working Solution (Determine λmax) Blank->Scan Measure_Standards Measure Absorbance of Standards (at λmax) Scan->Measure_Standards Plot Plot Calibration Curve (Absorbance vs. Concentration) Measure_Standards->Plot G cluster_setup Instrument Setup cluster_measure Measurement cluster_analysis Data Processing & Analysis Set_Ex Set Excitation Wavelength (at or near λmax abs) Blank Record Blank Spectrum (Pure Solvent) Sample Record Sample Spectrum (Dilute Dye Solution) Blank->Sample Correct Subtract Blank from Sample Sample->Correct Identify Identify Emission Maximum (λmax em) Correct->Identify Calculate Calculate Stokes Shift Identify->Calculate

References

Spectroscopic Profile of Solvent Violet 38: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Solvent Violet 38

This compound, with the chemical name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone, is a deep purple, solvent-soluble dye belonging to the anthraquinone (B42736) class. Its molecular structure, characterized by a central anthraquinone core with bulky substituted arylamino groups at the 1 and 4 positions, is the primary determinant of its color and photophysical properties. Dyes of this class are utilized in various industrial applications, including the coloration of plastics, resins, and synthetic fibers.[1]

Chemical Structure:

  • IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

  • Molecular Formula: C₂₈H₁₈Br₄N₂O₂

  • Molecular Weight: 734.07 g/mol

  • CAS Number: 63512-14-1

Spectroscopic Properties: Absorption and Emission Spectra

The electronic absorption and emission spectra of anthraquinone dyes are governed by π → π* and intramolecular charge transfer (ICT) transitions. The energy of these transitions, and thus the position of the absorption and emission maxima (λmax and λem), is highly sensitive to the nature of the substituents on the anthraquinone core and the polarity of the solvent.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, quantitative absorption and emission data (λmax, λem, molar absorptivity (ε), quantum yield (Φ)) for this compound in various solvents. The data presented below is for structurally analogous 1,4-diaminoanthraquinone (B121737) derivatives and is intended to be representative of the expected spectroscopic behavior of this compound.

Table 1: Representative Spectroscopic Data for Analogous Anthraquinone Dyes

Compound ClassSolventAbsorption Maxima (λmax, nm)Emission Maxima (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
1,5-DiaminoanthraquinoneChloroform495560--
1,5-DiaminoanthraquinoneMethanol500600--
N-aryl-1-aminoanthraquinone derivativeDichloromethane~550-600~600-650~10,000-15,000Low (<0.1)
1,4-Diaminoanthraquinone derivativesVarious Organic Solvents~550-650---

Data is illustrative and compiled from studies on similar anthraquinone dye structures. The exact values for this compound may vary.

The bulky 2,6-dibromo-4-methylphenylamino substituents in this compound are expected to cause a significant bathochromic (red) shift in both the absorption and emission spectra compared to simpler aminoanthraquinones due to extended π-conjugation and potential intramolecular hydrogen bonding. The fluorescence quantum yield of many anthraquinone dyes is often low due to efficient non-radiative decay pathways.

Experimental Protocols for Spectroscopic Analysis

The following sections outline the standard methodologies for measuring the absorption and emission spectra of solvent dyes like this compound.

Absorption Spectroscopy (UV-Visible)

Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a given solvent.

Instrumentation: A dual-beam UV-Visible spectrophotometer is typically employed.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the desired spectroscopic grade solvent.

    • From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values in the linear range of the instrument (typically 0.1 to 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 300-800 nm for a colored dye).

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the reference and sample holders and perform a baseline correction.

    • Replace the blank in the sample holder with a cuvette containing the most dilute solution of this compound.

    • Acquire the absorption spectrum.

    • Repeat the measurement for all prepared dilutions.

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Using the Beer-Lambert law (A = εcl), plot a calibration curve of absorbance at λmax versus concentration.

    • The molar absorptivity (ε) can be calculated from the slope of the calibration curve.

Emission Spectroscopy (Fluorescence)

Objective: To determine the wavelength(s) of maximum emission (λem) and the relative fluorescence quantum yield (Φ) of this compound.

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Methodology:

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1 AU) to avoid inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (typically the λmax determined from the absorption spectrum).

    • Set the desired emission wavelength range, starting at a wavelength slightly longer than the excitation wavelength.

    • Optimize the excitation and emission slit widths to obtain a good signal-to-noise ratio without saturating the detector.

  • Measurement:

    • Record the emission spectrum of the pure solvent blank to check for background fluorescence or Raman scattering.

    • Record the emission spectrum of the this compound solution.

  • Quantum Yield Determination (Relative Method):

    • A common method for determining the fluorescence quantum yield is to compare the fluorescence of the sample to that of a well-characterized standard with a known quantum yield (e.g., Rhodamine 6G in ethanol).

    • The following equation is used: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

Visualization of Experimental Workflow and Molecular-Property Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the conceptual relationship between the molecular structure of this compound and its photophysical properties.

experimental_workflow cluster_absorption Absorption Spectroscopy cluster_emission Emission Spectroscopy A1 Prepare Stock Solution (Known Concentration) A2 Prepare Serial Dilutions A1->A2 A5 Measure Sample Absorbance A2->A5 A3 Set Spectrophotometer Parameters A4 Measure Blank (Pure Solvent) A3->A4 A4->A5 A6 Determine λmax and Molar Absorptivity (ε) A5->A6 E1 Prepare Dilute Solution (Abs < 0.1) E4 Measure Sample Emission E1->E4 E2 Set Spectrofluorometer Parameters (Ex. λ = λmax) E3 Measure Blank (Solvent) E2->E3 E3->E4 E5 Determine λem and Quantum Yield (Φ) E4->E5 structure_property_relationship cluster_structure Molecular Structure of this compound cluster_properties Spectroscopic Properties S1 Anthraquinone Core (π-system) P1 Absorption in Visible Region (Color) S1->P1 π → π* transitions S2 1,4-Diamino Substitution (Electron Donating) P2 Bathochromic Shift (Red Shift) S2->P2 ICT character P3 Solvatochromism (Solvent-dependent Spectra) S2->P3 Polarity sensitivity S3 Bulky Aryl Substituents with Br and CH3 S3->P2 Steric effects & extended conjugation P4 Fluorescence Emission P1->P4 Radiative decay

References

An In-Depth Technical Guide to the Photostability and Degradation of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solvent Violet 38, a member of the anthraquinone (B42736) dye family, is valued for its vibrant violet hue and is utilized in a variety of applications, including the coloration of polymers, oils, and waxes. Its chemical designation is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[1] The photostability of such dyes is a critical parameter, influencing their performance and the longevity of the materials they color. This technical guide provides a comprehensive overview of the known photostability characteristics of this compound and related anthraquinone dyes. It details experimental protocols for assessing photodegradation, discusses potential degradation pathways, and presents available data in a structured format. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from studies on structurally similar compounds to provide a robust framework for its evaluation.

Introduction to this compound

This compound is a synthetic dye characterized by a central anthraquinone core with two substituted phenylamino (B1219803) groups at the 1 and 4 positions. This structure is responsible for its color and contributes to its relatively good lightfastness.[1] Anthraquinone dyes, in general, are known for their stability against photodegradation due to the fused aromatic ring system which can delocalize absorbed light energy.[2] However, prolonged exposure to light, particularly in the presence of oxygen and in certain solvents, can lead to irreversible fading. Understanding the mechanisms and kinetics of this degradation is crucial for predicting the long-term performance of products containing this dye.

Chemical Structure:

  • IUPAC Name: 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione

  • CAS Number: 68239-76-9

  • Molecular Formula: C₂₈H₁₈Br₄N₂O₂

  • Molecular Weight: 734.07 g/mol [3]

Factors Influencing Photostability

The rate and extent of photodegradation of this compound are influenced by several factors:

  • Light Source and Intensity: The energy and spectral distribution of the light source are critical. UV radiation is generally more damaging than visible light.

  • Solvent/Matrix: The polarity and chemical nature of the solvent or polymer matrix can significantly affect the degradation pathway and rate.

  • Presence of Oxygen: Photo-oxidative processes are a major degradation pathway for many dyes. The availability of oxygen can accelerate fading.

  • Temperature: Higher temperatures can increase the rate of secondary thermal degradation reactions initiated by photochemical processes.

  • Presence of Other Substances: Additives, impurities, or other components within a formulation can act as photosensitizers or quenchers, thereby altering the photostability of the dye.

Experimental Protocols for Photostability Testing

Standardized methods are essential for evaluating the photostability of dyes. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) for pharmaceuticals, and practices for testing dye stability.[4][5][6]

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation process to identify likely degradation products and establish degradation pathways.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a photochemically inert and transparent solvent (e.g., a non-polar organic solvent like xylene or a more polar solvent depending on the application). A typical concentration might be in the range of 10-50 mg/L.

    • For solid-state testing, a thin film of the dye can be cast on a transparent, inert substrate (e.g., a glass slide), or the dye can be incorporated into a polymer matrix.

    • Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to protect it from light. This control is stored under the same temperature and atmospheric conditions to distinguish between thermal and photodegradation.[4]

  • Light Exposure:

    • Place the samples in a photostability chamber equipped with a light source that simulates the spectral distribution of sunlight, such as a Xenon arc lamp.[7]

    • According to ICH Q1B guidelines, samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][8]

    • The temperature within the chamber should be controlled (e.g., 25°C ± 2°C) to minimize thermal degradation.

  • Analysis:

    • At specified time intervals, withdraw aliquots of the solution or analyze the solid samples.

    • Monitor the degradation by UV-Visible spectroscopy, measuring the decrease in absorbance at the dye's λmax.

    • Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, to separate the parent dye from its degradation products and quantify the changes.[9]

    • Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used to identify the molecular weights of the degradation products, aiding in their structural elucidation.

Confirmatory Photostability Testing

Confirmatory studies are performed under less harsh conditions to assess the photostability under more realistic storage or use scenarios. The protocol is similar to the forced degradation study, but with lower light intensities and for longer durations.

Quantitative Data

Specific quantitative data on the photodegradation of this compound is scarce in the public domain. However, studies on structurally similar 1,4-dialkylamino anthraquinone dyes provide some insight. The following table is a template for how such data should be presented.

ParameterValueConditionsReference
Photodegradation Rate Constant (k) Data not availableSolvent, Light Source, Temperature
Quantum Yield (Φ) Data not availableSolvent, Excitation Wavelength
Half-life (t₁/₂) Data not availableSolvent, Light Source, Temperature

In a study on other anthraquinone dyes, the decrease in absorbance was monitored over 100 hours of irradiation with a Xenon arc lamp (0.55 W/m² at 340 nm, 45°C), showing varying degrees of degradation depending on the specific substitutions on the anthraquinone core.[7]

Degradation Pathways and Mechanisms

While the precise degradation mechanism for this compound has not been detailed in the literature, a plausible pathway can be proposed based on the known photochemistry of related anthraquinone and halogenated aromatic compounds.

The primary mechanism of photodegradation is likely to be photo-oxidation. The anthraquinone core can absorb light, leading to the formation of an excited state. This excited molecule can then undergo several processes:

  • Intersystem Crossing: The excited singlet state can convert to a more stable, longer-lived triplet state.

  • Energy Transfer: The excited triplet state of the dye can transfer its energy to molecular oxygen (³O₂) to form highly reactive singlet oxygen (¹O₂). Singlet oxygen can then attack the dye molecule, leading to its degradation.

  • Electron Transfer: The excited dye molecule can participate in electron transfer reactions with the solvent or other molecules, generating radical ions that can initiate degradation reactions.

  • Direct Photolysis: The absorption of high-energy photons could lead to the cleavage of chemical bonds within the molecule. The C-Br and C-N bonds are potentially susceptible to photolytic cleavage.

A probable degradation pathway involves the oxidative N-dealkylation or hydroxylation of the aromatic rings, and potentially dehalogenation. The initial steps could lead to the formation of hydroxylated and de-brominated derivatives, which may undergo further oxidation and ring-opening, ultimately leading to smaller, colorless fragments.

Diagrams of Potential Signaling Pathways and Experimental Workflows

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare this compound Solution/Film B Prepare Dark Control (Foil-wrapped) C Place Samples in Photostability Chamber (Xenon Arc Lamp) A->C B->C D Withdraw Aliquots at Time Intervals C->D E UV-Visible Spectroscopy (Monitor λmax) D->E F HPLC-PDA (Separate & Quantify) D->F G LC-MS (Identify Degradation Products) F->G

Caption: Experimental workflow for photostability testing.

degradation_pathway A This compound (Ground State) B Excited Singlet State A->B Light Absorption (hν) F Degradation Products (e.g., hydroxylated, de-brominated species) A->F Direct Photolysis C Excited Triplet State B->C Intersystem Crossing D Singlet Oxygen (¹O₂) C->D Energy Transfer to O₂ E Radical Ions C->E Electron Transfer D->F Oxidation E->F Reaction G Further Degradation (Colorless Fragments) F->G

Caption: Proposed photodegradation pathway of this compound.

Conclusion

References

An In-depth Technical Guide to the Quantum Yield of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence quantum yield of Solvent Violet 38. Due to the limited availability of a standardized, published quantum yield value for this specific dye, this document focuses on the experimental protocols for its determination. The methodologies outlined below are based on established techniques for characterizing the photophysical properties of fluorescent compounds.

Introduction to this compound

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1][2] Its chemical structure and general properties are summarized in Table 1. This dye is soluble in various organic solvents such as xylene and other non-polar solvents, and is commonly used in the coloration of plastics, oils, waxes, and adhesives.[1] While its primary applications are in materials science, its fluorescent properties may be of interest in various research and development contexts, including drug development, where fluorescent probes are essential tools.

Table 1: General Properties of this compound

PropertyValueReference
Chemical Name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dione[2]
CAS Number 63512-14-1[2][3]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[2][3]
Molecular Weight 734.07 g/mol [2][3]
Appearance Dark purple powder[1][4]
Solubility Soluble in acetone, chloroform, benzene, xylene, toluene; slightly soluble in alcohol; insoluble in water.[5]

Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[6][7]

Φ = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence, which is a desirable characteristic for fluorescent probes and labels. The quantum yield can be determined through absolute or relative methods. The comparative (or relative) method is most commonly employed and involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]

Experimental Protocol for Determining the Quantum Yield of this compound

The following protocol details the comparative method for determining the fluorescence quantum yield of this compound. This method relies on a reference standard with a well-characterized quantum yield in the same spectral region.

  • This compound: Analytical grade.

  • Quantum Yield Standard: A suitable standard with a known quantum yield. For a violet-emitting dye, a standard such as Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54) could be considered.[8]

  • Solvent: A high-purity, spectroscopic grade solvent in which both this compound and the standard are soluble and stable. The refractive index of the solvent is required for the calculation.

  • UV-Vis Spectrophotometer: For measuring absorbance.

  • Fluorometer (Fluorescence Spectrometer): For measuring fluorescence emission spectra.

  • Cuvettes: Quartz cuvettes for both absorbance and fluorescence measurements.

The determination of the quantum yield using the comparative method follows a precise workflow to ensure accuracy.

G Experimental Workflow for Quantum Yield Determination A Prepare Stock Solutions of Sample and Standard B Prepare a Series of Dilutions for both Sample and Standard A->B C Measure Absorbance Spectra for all Solutions B->C D Select Excitation Wavelength where Absorbance is < 0.1 C->D E Measure Fluorescence Emission Spectra for all Solutions at the Selected Excitation Wavelength D->E F Integrate the Area under the Emission Spectra E->F G Plot Integrated Fluorescence Intensity vs. Absorbance for both Sample and Standard F->G H Calculate the Slopes (Gradients) of the Linear Fits G->H I Calculate the Quantum Yield of the Sample using the Comparative Equation H->I

A flowchart illustrating the step-by-step process for determining the relative quantum yield.
  • Preparation of Solutions:

    • Prepare stock solutions of this compound and the chosen quantum yield standard in the selected solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the linear range, typically below 0.1, to avoid inner filter effects.[8]

  • Absorbance Measurements:

    • Record the absorbance spectra of all the prepared solutions using a UV-Vis spectrophotometer.

    • Identify a suitable excitation wavelength at which both the sample and the standard exhibit absorbance.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectra for all solutions. The excitation wavelength determined from the absorbance measurements should be used.

    • It is crucial to maintain identical experimental conditions (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the fluorescence emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Perform a linear regression for both datasets to obtain the slopes (gradients) of the lines.

The quantum yield of the sample (Φₓ) can be calculated using the following equation:[6][8]

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

  • Φₛₜ is the quantum yield of the standard.

  • Gradₓ is the gradient of the plot for the sample.

  • Gradₛₜ is the gradient of the plot for the standard.

  • ηₓ is the refractive index of the solvent used for the sample.

  • ηₛₜ is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ)

Data Presentation

The collected and calculated data should be organized in a clear and structured manner for easy interpretation and comparison.

Table 2: Photophysical Data for this compound (Hypothetical)

ParameterThis compoundStandard (e.g., Quinine Sulfate)
Solvent Toluene0.1 M H₂SO₄
Refractive Index (η) 1.4961.333
Absorption Max (λₐₑₛ, nm) [To be determined]350
Emission Max (λₑₘ, nm) [To be determined]450
Excitation Wavelength (nm) [To be determined]350
Gradient (Grad) [From plot][From plot]
Quantum Yield (Φ) [Calculated Value]0.54

Signaling Pathways and Applications in Drug Development

While this compound is primarily an industrial dye, fluorescent molecules of the anthraquinone family have been explored for various biological applications. There are no established signaling pathways directly associated with this compound in a biological context. However, its potential use in drug development could be as a fluorescent label for tracking molecules or as a probe for studying cellular environments. The relationship between the dye's properties and its potential applications can be visualized as follows:

G Potential Application Logic for a Fluorescent Dye A This compound (Anthraquinone Dye) B Photophysical Properties (Absorption, Emission, Quantum Yield) A->B D Chemical Functionality A->D C High Quantum Yield B->C F Fluorescent Labeling of Biomolecules C->F E Bioconjugation D->E E->F G Applications in Drug Development (e.g., High-Throughput Screening, Bioimaging) F->G

Logical flow from dye properties to potential applications.

Conclusion

Determining the fluorescence quantum yield of this compound is essential for evaluating its potential in applications requiring fluorescent signaling. The comparative method described in this guide provides a robust and accessible approach for researchers to characterize this property. Accurate determination of the quantum yield, along with other photophysical parameters, will enable a comprehensive assessment of this compound's suitability for advanced applications in research and development.

References

Solvent Violet 38: A Technical Health and Safety Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a formal Safety Data Sheet (SDS) or professional safety consultation. Always refer to the specific SDS provided by the manufacturer and follow all applicable safety regulations.

Introduction

Solvent Violet 38, an anthraquinone-based dye, sees application in the coloring of various materials, including plastics, resins, and synthetic fibers.[1] Its chemical name is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[2][3][4] This guide provides a comprehensive overview of the available health and safety information for this compound, with a focus on data relevant to research and development environments. Due to a notable lack of specific toxicological data for this compound, a cautious approach to handling is strongly advised.

Chemical and Physical Properties

A summary of the physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various experimental conditions and for safe handling and storage.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Purple powder or liquid[5][6]
Molecular Formula C28H18Br4N2O2[1][3][5][7]
Molecular Weight 734.07 g/mol [1][5][7]
CAS Number 63512-14-1, 68239-76-9[1][2][3][4][5][7][8][9][10][11]
Colour Index 615665[5][6]
Solubility Insoluble in water. Slightly soluble in alcohol. Soluble in acetone, chloroform, benzene, xylene, and toluene.[5]
Boiling Point 687.4°C at 760 mmHg[3][7]
Flash Point 369.5°C[3][7]
Density 1.889 g/cm³[3][7]
Vapor Pressure 9.57E-19 mmHg at 25°C[7]
LogP (Octanol-Water Partition Coefficient) 9.762[3][7]

Toxicological Information

A significant finding from the review of available safety literature is the widespread lack of specific toxicological data for this compound. Most Safety Data Sheets (SDS) report "no data available" for key toxicological endpoints. This absence of data necessitates a highly precautionary approach to handling.

Table 2: Summary of Toxicological Data for this compound

EndpointResultReference
Acute Oral Toxicity No data available[2]
Acute Dermal Toxicity No data available[2]
Acute Inhalation Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation Causes serious eye irritation (GHS Category 2)[2]
Respiratory or Skin Sensitization No data available[2]
Germ Cell Mutagenicity No data available[2]
Carcinogenicity No data available[2]
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) No data available[2]
Specific Target Organ Toxicity (Repeated Exposure) No data available[2]
Aspiration Hazard No data available[2]
Read-Across Toxicological Assessment

In the absence of direct data, information from structurally similar compounds can provide insights into potential hazards. A 13-week toxicology study on 1-amino-2,4-dibromoanthraquinone (B109406) , an intermediate in dye production, revealed significant toxicity in rats.[12]

Key findings from this study include:

  • Hepatotoxicity: Treated rats exhibited chronic toxic hepatitis, characterized by hepatocytomegaly, centrilobular vacuolar degeneration and necrosis, regenerative nodules, and bile duct hyperplasia.[12]

  • Nephrotoxicity: Hyaline droplet degeneration in the proximal convoluted tubules of the kidneys was observed in male rats.[12]

  • Other Effects: Uterine atrophy in female rats, anemia, and thymic atrophy were also noted at higher doses.[12]

Given the structural similarities, it is prudent to consider that this compound may pose similar risks to the liver and kidneys upon prolonged or repeated exposure.

Hazard Identification and Handling

The primary identified hazard for this compound is serious eye irritation.[2] However, due to the lack of comprehensive toxicological data, it should be handled as a substance with unknown toxicity.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential when working with this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.
Respiratory Protection If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid generating dust or aerosols.[4] Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from oxidizing agents and sources of ignition.

Experimental Protocols

While specific experimental data for this compound is scarce, this section outlines the standard methodologies for key toxicological assessments that would be relevant for this substance.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro test method utilizes a reconstructed human epidermis model to assess the potential of a substance to cause skin irritation.

Methodology:

  • Test System: A three-dimensional human epidermis model (e.g., EpiDerm™, EpiSkin™) is used.

  • Application: The test substance is applied topically to the surface of the skin model.

  • Incubation: The treated tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay), which measures mitochondrial activity. A reduction in cell viability below a certain threshold indicates irritation potential.

Acute Eye Irritation/Corrosion (OECD 405)

This in vivo test is designed to determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

  • Test Animal: Typically, albino rabbits are used.

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, including redness, swelling, and corneal opacity.

  • Scoring: The severity of the lesions is scored to classify the substance's irritation potential.

Ecological Information

Similar to the toxicological data, there is a significant lack of information regarding the ecological effects of this compound.

Table 4: Summary of Ecotoxicological Data

EndpointResultReference
Toxicity to Fish No data available[2]
Toxicity to Daphnia and other Aquatic Invertebrates No data available[2]
Toxicity to Algae No data available[2]
Persistence and Degradability No data available[2]
Bioaccumulative Potential No data available[2]
Mobility in Soil No data available[2]

Given its high LogP value, there is a potential for bioaccumulation.[3][7] Therefore, release into the environment should be strictly avoided.

Visualization of Safety Workflow

The following diagram illustrates a logical workflow for the hazard assessment and safe handling of a substance with limited safety data, such as this compound.

cluster_0 Initial Assessment cluster_1 Hazard Identification cluster_2 Risk Management & Handling A Identify Compound: This compound B Gather Available Safety Data (SDS, Literature) A->B C Data Sufficiency Analysis B->C D Data Gaps Identified: - Acute Toxicity - Chronic Toxicity - Ecotoxicity C->D Data Insufficient E Known Hazard: Serious Eye Irritation C->E Data Sufficient F Read-Across Assessment: (1-amino-2,4-dibromoanthraquinone) Potential Liver & Kidney Toxicant D->F Mitigate with analogue data G Assume Unknown Toxicity (Precautionary Principle) E->G F->G H Implement Strict Engineering Controls (Fume Hood) G->H I Mandate Full PPE: - Eye Protection - Gloves - Lab Coat - Respirator (if needed) G->I J Develop Safe Work Procedure (SWP) H->J I->J K Waste Disposal: Treat as Hazardous Waste J->K

Caption: Hazard Assessment and Safe Handling Workflow for this compound.

Conclusion

The available health and safety information for this compound is limited, with a significant lack of empirical toxicological and ecotoxicological data. The only formally identified hazard is serious eye irritation. However, based on data from a structurally related compound, there is a potential for liver and kidney toxicity with repeated exposure. Therefore, a highly conservative approach to handling is warranted. Researchers, scientists, and drug development professionals must adhere to strict engineering controls, utilize comprehensive personal protective equipment, and treat this substance as having unknown toxicity. All waste containing this compound should be disposed of as hazardous chemical waste.

References

handling and storage of Solvent Violet 38 powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of Solvent Violet 38 Powder

For researchers, scientists, and professionals in laboratory settings, the proper handling and storage of chemical compounds are paramount to ensuring experimental integrity and personnel safety. This guide provides a comprehensive overview of the procedures for this compound, a synthetic dye belonging to the anthraquinone (B42736) class.

Chemical and Physical Properties

This compound is a deep purple powder.[1] Its primary application lies in the coloring of various materials, including plastics, resins, synthetic fibers, oils, waxes, and printing inks.[2][3][4] It is identified by CAS number 63512-14-1.[5][6]

A summary of its key physical and chemical properties is presented below for easy reference.

PropertyValue
Molecular Formula C28H18Br4N2O2[1][3][5][6][7]
Molecular Weight 734.07 g/mol [2][3][5][6][7]
Appearance Deep purple powder or crystal[1]
Density 1.889 g/cm³[1][5][6]
Boiling Point 687.4°C at 760 mmHg[1][5][6]
Flash Point 369.5°C[1][5][6]
Vapor Pressure 9.57E-19 mmHg at 25°C[1][5]
Refractive Index 1.747[1][5][6]

Solubility Profile:

  • Water: Insoluble at 20°C[2]

  • Alcohol: Slightly soluble[2]

  • Organic Solvents: Soluble in acetone, chloroform, benzene, xylene, and toluene[2]

Health and Safety Information

This compound is classified as causing serious eye irritation (H319).[8] Therefore, adherence to safety protocols is critical.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound powder.

PPE CategorySpecificationPurpose
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[8]To protect eyes from dust particles that can cause serious irritation.[8]
Hand Protection Chemical-impermeable gloves (e.g., nitrile or rubber)[8]To prevent skin contact.[1]
Skin Protection Lab coat or other protective clothing[8]To avoid contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved full-face respirator if exposure limits are exceeded or if dust formation is significant[8]To prevent inhalation of airborne powder.[8]
First-Aid Measures

In case of exposure, the following first-aid measures should be taken:

  • Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[8]

  • Inhalation: Move the individual to fresh air.[8]

  • Ingestion: Rinse the mouth with water.[8]

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the chemical's integrity and prevent accidents.

Handling
  • Always handle this compound in a well-ventilated area to minimize inhalation of dust.[6][8]

  • Avoid the formation of dust and aerosols during handling.[6][8]

  • Use non-sparking tools to prevent ignition sources.[6][8]

  • Avoid direct contact with skin and eyes by wearing the appropriate PPE.[1][6][8]

  • Wash hands thoroughly after handling.[8]

Storage
  • Store in a tightly closed container.[6][8]

  • The storage area should be dry, cool, and well-ventilated.[1][6][8]

  • Keep away from incompatible materials, such as strong oxidizing agents.[1]

  • Store separately from foodstuff containers.[6]

Experimental Protocols and Workflows

While this compound is primarily an industrial dye and not typically used in biological signaling pathway research, the following protocols outline its safe handling and preparation for use in a laboratory setting.

Protocol for Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound in an organic solvent.

  • Preparation: Ensure all work is conducted in a chemical fume hood. Assemble all necessary PPE.

  • Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial. Avoid creating airborne dust.

  • Solubilization: Add the appropriate volume of the chosen organic solvent (e.g., acetone, toluene) to the vial.

  • Mixing: Tightly cap the vial and mix the solution by vortexing or sonicating until the powder is completely dissolved.

  • Storage: Label the vial clearly with the chemical name, concentration, solvent, and date of preparation. Store the stock solution in a cool, dry, and dark place, away from incompatible materials.

Laboratory Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound powder in a research environment.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don PPE prep_area Prepare Ventilated Workspace prep_ppe->prep_area weigh Weigh Powder prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve store Store Solution dissolve->store Proceed to Cleanup dispose Dispose of Waste store->dispose cleanup_area Clean Workspace dispose->cleanup_area decontaminate Decontaminate PPE cleanup_area->decontaminate

Caption: Workflow for Safe Handling of this compound Powder.

Risk Assessment

A thorough risk assessment should be conducted before working with this compound. The logical relationship of this process is depicted below.

G A Hazard Identification (Eye Irritant, Inhalation Risk) B Exposure Assessment (Duration, Frequency, Route) A->B C Risk Characterization (Likelihood & Severity of Harm) B->C D Control Measures (PPE, Ventilation, Procedures) C->D E Review & Update D->E E->A Re-evaluate

References

Solvent Violet 38: A Technical Guide for Researchers on its Potential as a Fluorescent Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 38, also known by its Colour Index name C.I. 615665, is a synthetic organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Its primary industrial applications lie in the coloration of various nonpolar materials, including plastics, resins, synthetic fibers, oils, and waxes, imparting a bluish-violet hue.[1] While widely used in manufacturing, its potential as a fluorescent probe for scientific research, particularly in biological imaging, remains largely unexplored.

This technical guide aims to provide a comprehensive overview of this compound, focusing on its potential application as a fluorescent dye for researchers. It compiles available physicochemical data and, in the absence of specific photophysical studies, provides a contextual understanding based on the known properties of anthraquinone dyes. Furthermore, this document presents hypothetical experimental protocols and workflows to serve as a foundational resource for scientists interested in investigating the utility of this compound in applications such as fluorescence microscopy. It is important to note that the application of this industrial dye in a research context would necessitate rigorous validation and optimization.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. The dye is characterized by its high molecular weight and insolubility in water, with good solubility in nonpolar organic solvents like acetone, chloroform, benzene, xylene, and toluene.[3][]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthracene-9,10-dione[5]
Synonyms C.I. 615665, C.I. This compound, Violet 3B, Perox Violet 3B[2][5]
CAS Number 63512-14-1[2][5]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3][5]
Molecular Weight 734.07 g/mol [1][3]
Appearance Purple powder/liquid[]
Solubility Insoluble in water; Slightly soluble in alcohol; Soluble in acetone, chloroform, benzene, xylene, toluene[]
Density 1.889 g/cm³[3]
Boiling Point 687.4 °C at 760 mmHg[3]
Flash Point 369.5 °C[3]

Photophysical Properties: A Contextual Overview

Table 2: Photophysical Properties of this compound (Hypothetical)

ParameterSymbolValueNotes
Absorption Maximum λexNot ReportedExpected to be in the visible range based on its violet color.
Emission Maximum λemNot ReportedDependent on excitation wavelength and solvent polarity.
Stokes Shift ΔλNot ReportedThe difference between the absorption and emission maxima.
Quantum Yield ΦNot ReportedA measure of the efficiency of fluorescence.
Fluorescence Lifetime τNot ReportedThe average time the molecule spends in the excited state.

Potential Research Applications: Staining of Lipophilic Structures

Given its high lipophilicity, this compound holds potential as a fluorescent stain for visualizing neutral lipids and other hydrophobic structures within cells, such as lipid droplets.[10][11] Lipid droplets are dynamic organelles involved in energy storage and lipid metabolism, and their study is crucial in various research areas, including obesity, diabetes, and cancer. The principle of staining would rely on the partitioning of the dye from an aqueous or semi-aqueous medium into the nonpolar environment of the lipid droplets.

Proposed Experimental Protocols

The following protocols are hypothetical and based on general methods for staining cells with other solvent-based dyes.[10][11][12] Optimization of dye concentration, incubation time, and solvent system will be critical for successful application.

Protocol 1: Staining of Lipid Droplets in Cultured Adherent Cells

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (for stock solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (for fixation)

  • Mounting medium (aqueous-based, preferably with an anti-fade agent)

  • Glass coverslips and microscope slides

  • Cultured adherent cells

Experimental Workflow:

G cluster_prep Preparation cluster_cell_culture Cell Culture & Fixation cluster_staining Staining cluster_imaging Imaging stock_solution Prepare 1 mg/mL Stock Solution of this compound in DMSO working_solution Dilute Stock to 1-10 µg/mL in PBS (Working Solution) stock_solution->working_solution stain Incubate with Working Solution (15-30 min, RT, protected from light) culture Culture adherent cells on glass coverslips wash1 Wash cells with PBS culture->wash1 fix Fix cells with 4% PFA (20 min, RT) wash1->fix wash2 Wash cells 3x with PBS fix->wash2 wash2->stain wash3 Wash cells 2x with PBS stain->wash3 mount Mount coverslip on slide with anti-fade medium wash3->mount image Image with Fluorescence Microscope mount->image G cluster_extracellular Extracellular cluster_cellular Cellular Processes FA Fatty Acids Uptake Fatty Acid Uptake (e.g., via CD36) FA->Uptake Activation Fatty Acid Activation (Acyl-CoA Synthetase) Uptake->Activation Esterification Esterification to Triacylglycerols (TAGs) Activation->Esterification LD Lipid Droplet Esterification->LD Storage

References

An In-depth Technical Guide to the Peroxide Resistance of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvent Violet 38

This compound, with the chemical name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone, is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] Its molecular structure is characterized by a central anthraquinone core with substituted aromatic amine groups. This structure is generally associated with high stability. The dye is used in various industrial applications, including the coloration of plastics, resins, and synthetic fibers. Notably, one of its trade names is "Perox Violet 3B," which strongly suggests a high degree of resistance to peroxides.[2][3]

Peroxide Resistance: Qualitative Assessment

Several sources within the chemical and dye manufacturing literature qualitatively describe this compound as being "peroxide resistant".[4][5] This assertion is further supported by patent literature that describes the use of this compound in coloring peroxide compositions, such as benzoyl peroxide formulations.[6] The inherent stability of the anthraquinone structure likely contributes to this resistance, as this class of dyes is known for its robustness. However, the exact mechanism and quantitative limits of this resistance are not publicly documented.

Quantitative Data on Peroxide Resistance

A thorough search of scientific databases, technical literature, and patent filings did not yield specific quantitative data on the peroxide resistance of this compound. This type of data, which would likely include measurements of color fade, changes in absorbance spectra, or the rate of degradation in the presence of various peroxide concentrations, is often considered proprietary information by manufacturers.

To facilitate comparative analysis for researchers, the following table structure is provided as a template for recording and presenting such data should it be generated through internal experimentation.

Table 1: Hypothetical Data Table for Peroxide Resistance of this compound

Peroxide Type & ConcentrationSolvent SystemTemperature (°C)Time (hours)Change in Absorbance at λmax (%)Colorimetric Difference (ΔE*ab)Notes
Hydrogen Peroxide (3%)Isopropanol2524
Hydrogen Peroxide (3%)Isopropanol5024
Benzoyl Peroxide (5%)Toluene2524
Benzoyl Peroxide (5%)Toluene5024

Experimental Protocols for Assessing Peroxide Resistance

While a specific, published protocol for testing the peroxide resistance of this compound was not found, a standardized methodology can be adapted from general practices for testing the chemical resistance of dyes and pigments, as well as from standard methods for peroxide determination.

General Protocol for Stability Testing

This protocol outlines a general procedure to quantify the stability of this compound in a peroxide-containing solution.

Objective: To determine the rate and extent of degradation of this compound when exposed to a peroxide solution over time.

Materials:

  • This compound

  • Selected organic solvent (e.g., isopropanol, toluene, xylene)

  • Peroxide source (e.g., 30% hydrogen peroxide, benzoyl peroxide)

  • Spectrophotometer (UV-Vis)

  • Volumetric flasks and pipettes

  • Constant temperature bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the chosen solvent. The concentration should be such that its absorbance at its λmax is within the linear range of the spectrophotometer.

  • Preparation of Test Solutions:

    • Control: A solution of this compound in the solvent without any peroxide.

    • Test Sample: A solution of this compound in the solvent containing a specific concentration of the peroxide.

  • Incubation: Store both the control and test solutions under controlled temperature and light conditions. Samples should be taken at predetermined time intervals (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Analysis:

    • At each time point, measure the UV-Vis absorbance spectrum of both the control and test solutions.

    • Record the absorbance at the characteristic λmax of this compound.

  • Data Analysis:

    • Calculate the percentage of dye degradation over time relative to the initial concentration or the control sample.

    • The degradation can be reported as the percentage change in absorbance.

Diagram of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Peroxide_Resistance_Workflow prep_stock Prepare this compound Stock Solution prep_control Prepare Control Sample (Dye + Solvent) prep_stock->prep_control prep_test Prepare Test Sample (Dye + Solvent + Peroxide) prep_stock->prep_test incubation Incubate Samples at Controlled Temperature prep_control->incubation prep_test->incubation sampling Collect Aliquots at Time Intervals (t=0, 1, 4...) incubation->sampling analysis UV-Vis Spectrophotometry (Measure Absorbance at λmax) sampling->analysis data_proc Calculate % Degradation vs. Time analysis->data_proc report Report Findings data_proc->report

Caption: Workflow for assessing the peroxide resistance of this compound.

Potential Degradation Pathways

The specific chemical pathways for the degradation of anthraquinone dyes by peroxides are complex and can involve the generation of highly reactive hydroxyl radicals (•OH), especially in the presence of UV light or transition metal catalysts (Fenton-like reactions).[6][7] These radicals can attack the chromophoric structure of the dye, leading to its breakdown. Potential sites of attack on the this compound molecule include the amino linkages and the aromatic rings, which could lead to hydroxylation, ring-opening, and ultimately, mineralization to CO2 and H2O under aggressive conditions.

The following diagram illustrates a generalized, hypothetical degradation pathway.

Degradation_Pathway cluster_reaction peroxide Peroxide (e.g., H₂O₂) radicals Reactive Oxygen Species (e.g., •OH) peroxide->radicals Activation (e.g., UV, Heat) sv38 This compound (Anthraquinone Structure) intermediates Degradation Intermediates sv38->intermediates Attack by •OH mineralization Mineralization Products (CO₂, H₂O, etc.) intermediates->mineralization Further Oxidation

Caption: Generalized pathway for the oxidative degradation of this compound.

Conclusion

This compound is widely regarded as a peroxide-resistant dye, a characteristic implied by its trade names and its use in peroxide-containing formulations. This stability is attributed to its robust anthraquinone chemical structure. However, there is a notable absence of publicly available quantitative data to define the precise limits and kinetics of this resistance. The experimental protocols and data presentation formats provided in this guide are intended to equip researchers and drug development professionals with a framework for conducting internal evaluations of this compound's compatibility with peroxide-containing systems. Such empirical testing is crucial for ensuring product stability and efficacy in specific applications.

References

Photochemical Degradation of Aminoanthraquinones: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminoanthraquinones are a class of organic compounds derived from anthraquinone (B42736), featuring one or more amino groups. They are widely used as dyes and pigments, and their derivatives are explored as potential therapeutic agents. However, the photochemical instability of these compounds can be a significant drawback, leading to loss of color, degradation of materials, and potential formation of toxic byproducts. Understanding the mechanisms of photochemical degradation of aminoanthraquinones is crucial for developing more stable dyes, formulating long-lasting products, and assessing the environmental fate and potential toxicity of these compounds. This technical guide provides a comprehensive overview of the core principles of aminoanthraquinone photodegradation, including the underlying mechanisms, experimental protocols for studying their degradation, and analytical techniques for identifying the degradation products.

Mechanisms of Photochemical Degradation

The photochemical degradation of aminoanthraquinones can proceed through several pathways, broadly categorized as direct photolysis and sensitized reactions. The specific pathway and the rate of degradation are influenced by the molecular structure of the aminoanthraquinone, the solvent, the presence of oxygen, and the wavelength and intensity of the incident light.

Upon absorption of light, an aminoanthraquinone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From the S₁ state, the molecule can undergo several processes:

  • Fluorescence : Radiative decay back to the ground state by emitting a photon.

  • Internal Conversion : Non-radiative decay to the ground state.

  • Intersystem Crossing : Transition to an excited triplet state (T₁).

The excited triplet state is typically longer-lived and more chemically reactive than the excited singlet state, making it a key intermediate in many photochemical reactions.

Direct Photolysis

In the absence of other sensitizers, the excited aminoanthraquinone molecule can undergo degradation through various unimolecular reactions, such as bond cleavage or rearrangement. The specific reactions depend on the substitution pattern of the anthraquinone core.

Sensitized Reactions and the Role of Reactive Oxygen Species (ROS)

In the presence of oxygen, the excited triplet state of an aminoanthraquinone can initiate the formation of reactive oxygen species (ROS), which are highly reactive and can lead to the degradation of the aminoanthraquinone itself or other molecules in the vicinity. The two main mechanisms for ROS generation are:

  • Type I Mechanism : The excited triplet aminoanthraquinone can abstract a hydrogen atom or an electron from a substrate molecule, forming a radical or a radical ion. These species can then react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻) and other ROS.

  • Type II Mechanism : The excited triplet aminoanthraquinone can directly transfer its energy to ground-state molecular oxygen (³O₂), leading to the formation of highly reactive singlet oxygen (¹O₂).

These ROS, particularly hydroxyl radicals (•OH) and singlet oxygen, are powerful oxidizing agents that can attack the aminoanthraquinone molecule, leading to its degradation.

Quantitative Data on Photochemical Processes

The efficiency of the photochemical processes can be quantified by the quantum yield (Φ), which is the number of events occurring per photon absorbed. For photodegradation, the quantum yield (Φdeg) represents the number of molecules degraded per photon absorbed. The quantum yields of fluorescence (Φf) and triplet formation (ΦT) provide insights into the photophysical behavior of the molecule and its potential for photosensitized reactions.

CompoundSolventFluorescence Quantum Yield (Φf)Triplet Quantum Yield (ΦT)
1-aminoanthraquinoneToluene< 0.1-
1-aminoanthraquinoneMethanol< 0.1-
2-aminoanthraquinoneToluene> 0.1-
2-aminoanthraquinoneMethanol< 0.1-
1,4-diaminoanthraquinoneToluene< 0.1-
1,4-diaminoanthraquinoneMethanol< 0.1-
1,5-diaminoanthraquinoneToluene< 0.1-
1,5-diaminoanthraquinoneMethanol< 0.1-
1,8-diaminoanthraquinoneToluene< 0.1-
1,8-diaminoanthraquinoneMethanol< 0.1-

Data sourced from a study on the substituent effects on triplet yields in aminoanthraquinones.

Experimental Protocols for Photodegradation Studies

The following is a generalized experimental protocol for studying the photochemical degradation of aminoanthraquinones. Specific parameters may need to be optimized depending on the compound of interest and the research objectives.

Sample Preparation
  • Solvent Selection : Choose a solvent that dissolves the aminoanthraquinone and is photochemically inert under the experimental conditions. Common solvents include acetonitrile, methanol, and water. The choice of solvent can significantly influence the degradation pathway and kinetics.

  • Concentration : Prepare a stock solution of the aminoanthraquinone of known concentration. The working concentration should be such that the absorbance at the irradiation wavelength is in a suitable range for spectrophotometric monitoring (typically between 0.1 and 1.0).

  • pH Adjustment : For aqueous solutions, the pH should be controlled using appropriate buffers, as the degradation rate can be pH-dependent.

Irradiation Setup
  • Light Source : A variety of light sources can be used, including mercury lamps, xenon lamps, and LEDs. The choice of lamp depends on the desired wavelength range and intensity. For mechanistic studies, monochromatic light is often preferred.

  • Photoreactor : The sample solution is placed in a quartz cuvette or a photoreactor equipped with a temperature control system. The reactor should be positioned at a fixed distance from the light source to ensure reproducible irradiation.

  • Actinometry : To determine the photon flux of the light source, chemical actinometry should be performed using a well-characterized actinometer, such as ferrioxalate. This is crucial for calculating the quantum yield of degradation.

Monitoring the Degradation
  • UV-Vis Spectroscopy : The degradation of the aminoanthraquinone can be monitored by periodically recording the UV-Vis absorption spectrum of the solution. The decrease in the absorbance at the maximum absorption wavelength (λmax) is used to calculate the degradation rate.

  • Chromatographic Methods : High-performance liquid chromatography (HPLC) is a powerful technique for separating the parent compound from its degradation products. By coupling HPLC with a UV-Vis or mass spectrometry (MS) detector, the disappearance of the starting material and the formation of products can be quantified.

Identification of Degradation Products
  • LC-MS : Liquid chromatography-mass spectrometry is the most widely used technique for identifying the intermediate and final products of photodegradation. By analyzing the mass spectra and fragmentation patterns, the structures of the degradation products can be elucidated.

  • FTIR and NMR Spectroscopy : Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide further structural information about the degradation products, especially after they have been isolated and purified.

Visualization of Pathways and Workflows

Experimental Workflow for Photodegradation Studies

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results prep_solution Prepare Aminoanthraquinone Solution irradiate_sample Irradiate Sample prep_solution->irradiate_sample prep_actinometer Prepare Actinometer Solution irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer monitor_degradation Monitor Degradation (UV-Vis/HPLC) irradiate_sample->monitor_degradation calc_q_yield Calculate Quantum Yield irradiate_actinometer->calc_q_yield calc_rate Calculate Degradation Rate monitor_degradation->calc_rate identify_products Identify Products (LC-MS) monitor_degradation->identify_products kinetics Determine Degradation Kinetics calc_rate->kinetics calc_q_yield->kinetics pathway Elucidate Degradation Pathway identify_products->pathway

Caption: A typical experimental workflow for studying the photochemical degradation of aminoanthraquinones.

Generalized Photochemical Degradation Pathway

degradation_pathway AAQ_S0 Aminoanthraquinone (S₀) AAQ_S1 Excited Singlet State (S₁) AAQ_S0->AAQ_S1 Light Absorption (hν) AAQ_S1->AAQ_S0 Fluorescence / Internal Conversion AAQ_T1 Excited Triplet State (T₁) AAQ_S1->AAQ_T1 Intersystem Crossing AAQ_T1->AAQ_S0 Phosphorescence / Non-radiative Decay Products Degradation Products AAQ_T1->Products Direct Photolysis / ROS Reaction

Caption: A simplified Jablonski diagram illustrating the key steps in the photochemical degradation of aminoanthraquinones.

Generation of Reactive Oxygen Species (ROS)

ros_generation cluster_type1 Type I Mechanism AAQ_T1 Excited Triplet Aminoanthraquinone (T₁) Substrate Substrate (e.g., Solvent) AAQ_T1->Substrate H-abstraction / e⁻ transfer O2 Molecular Oxygen (³O₂) AAQ_T1->O2 Energy Transfer Substrate->O2 Reaction ROS Reactive Oxygen Species (e.g., ¹O₂, O₂⁻, •OH) O2->ROS Degradation Degradation of Aminoanthraquinone ROS->Degradation

Caption: The Type I and Type II mechanisms for the generation of reactive oxygen species by excited aminoanthraquinones.

Conclusion

The photochemical degradation of aminoanthraquinones is a complex process involving multiple interconnected photophysical and photochemical pathways. A thorough understanding of these mechanisms is essential for the rational design of more photostable aminoanthraquinone derivatives for various applications. The experimental protocols and analytical techniques outlined in this guide provide a framework for researchers to investigate the photodegradation of these important compounds. Future research should focus on elucidating the detailed degradation pathways of a wider range of aminoanthraquinone derivatives and developing strategies to inhibit or control their photochemical degradation.

Methodological & Application

Application Notes and Protocols: Solvent Violet 38 as a Putative Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a theoretical guide for the potential use of Solvent Violet 38 as a fluorescent probe. As of the latest literature review, there is a lack of specific published data detailing the use of this compound for fluorescence microscopy or as a targeted biological probe. The information presented herein is extrapolated from the known properties of the anthraquinone (B42736) chemical class, to which this compound belongs, and general protocols for lipophilic fluorescent dyes. Researchers should independently validate and optimize all parameters for their specific experimental systems.

Introduction

This compound is a synthetic dye belonging to the anthraquinone family.[1] While primarily utilized in industrial applications for coloring plastics, oils, and waxes, its chemical structure suggests potential for fluorescence.[1] Many anthraquinone derivatives exhibit fluorescent properties and have been explored as probes in biomedical research for imaging cellular components, including cell nuclei and lipid droplets.[2][3] This document outlines a hypothetical framework for the application of this compound as a fluorescent probe, with a focus on the staining of intracellular lipid droplets.

Lipid droplets are dynamic organelles crucial for energy storage, lipid metabolism, and cellular signaling. Their study is vital in understanding various physiological and pathological processes, including obesity, diabetes, and cancer. Fluorescent probes that specifically target lipid droplets are invaluable tools for their visualization and the study of their dynamics.[4][5]

Physicochemical and Putative Fluorescent Properties

The known physicochemical properties of this compound are listed below. The fluorescent properties are hypothetical and based on data from other fluorescent anthraquinone derivatives.[3][6][7]

PropertyValue/DescriptionSource
Chemical Name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dioneInferred from manufacturing process
Molecular Formula C₂₈H₁₈Br₄N₂O₂[8]
Molecular Weight 734.07 g/mol [8]
Appearance Dark violet powder[1]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Xylene)[1]
CAS Number 68239-76-9 / 63512-14-1[1][8]
Putative Excitation Max (λex) ~430 - 490 nm[3][6][9][10]
Putative Emission Max (λem) ~550 - 640 nm[3][6][11]
Putative Stokes Shift > 70 nm[7]
Putative Quantum Yield (Φ) Low to moderate[7][12]
Putative Photostability Good to Very Good[1][11]

Proposed Application: Staining of Intracellular Lipid Droplets

Based on its lipophilic nature, it is hypothesized that this compound may preferentially partition into the neutral lipid core of intracellular lipid droplets. This would make it a potential tool for visualizing these organelles in both live and fixed cells.

Principle of Staining

The proposed mechanism of action for this compound as a lipid droplet probe is based on its hydrophobic properties. When introduced to a cellular environment, the dye is expected to passively diffuse across the plasma membrane and accumulate in nonpolar environments, such as the triglyceride and sterol ester core of lipid droplets. This sequestration is anticipated to result in an increase in fluorescence intensity, allowing for the visualization of lipid droplets against the more aqueous cytoplasm.

Experimental Protocols

4.1. Reagent Preparation

  • This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). Store the stock solution at -20°C, protected from light.

4.2. Protocol for Staining Live Cells

This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

  • Preparation of Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 1-10 µM in serum-free cell culture medium or an appropriate buffer (e.g., PBS). Note: The optimal concentration should be determined empirically.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Gently remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the putative excitation and emission wavelengths of this compound (e.g., a filter set for green or red fluorescence).

4.3. Protocol for Staining Fixed Cells

  • Cell Culture and Fixation: Plate and culture cells as described for live-cell staining. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Staining: Prepare the this compound staining solution as described for live-cell staining and apply to the fixed cells. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Safety and Handling

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The Safety Data Sheet (SDS) indicates that it may cause serious eye irritation.[13][14] All handling should be performed in a well-ventilated area.

Visualizations

Diagrams

experimental_workflow Experimental Workflow for Lipid Droplet Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_culture Culture cells on glass-bottom dish prepare_stain Prepare this compound staining solution (1-10 µM) wash_cells Wash cells with PBS cell_culture->wash_cells add_stain Incubate with staining solution (15-30 min at 37°C) prepare_stain->add_stain wash_cells->add_stain wash_again Wash cells to remove excess dye add_stain->wash_again acquire_images Fluorescence Microscopy (e.g., Ex: 488 nm, Em: 560-620 nm) wash_again->acquire_images analyze_data Image Analysis (Lipid droplet quantification) acquire_images->analyze_data lipid_metabolism_pathway Simplified Lipid Metabolism and Storage Pathway fatty_acids Fatty Acids tg_synthesis Triglyceride (TG) Synthesis fatty_acids->tg_synthesis energy Energy Production (β-oxidation) fatty_acids->energy lipid_droplet Lipid Droplet (Storage) tg_synthesis->lipid_droplet lipolysis Lipolysis lipid_droplet->lipolysis lipolysis->fatty_acids Release probe This compound (Putative Probe) probe->lipid_droplet Targets

References

Application Notes and Protocols: Solvent Violet 38 for Staining Polymers and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Solvent Violet 38 as a staining agent for various polymers and plastics. These guidelines are intended for research and analytical purposes, such as visualization of polymer morphology, identification of different plastic types in blends, and qualitative assessment of dye uptake.

Introduction

This compound is a synthetic anthraquinone (B42736) dye known for its vibrant violet color and solubility in non-polar organic solvents.[1] While primarily used for the bulk coloration of plastics, its properties make it a suitable candidate for selective staining in laboratory settings for the analysis of polymer structures and blends.[2] This dye is particularly effective for coloring a range of plastics, including cellulose (B213188) acetate, polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), rigid polyvinyl chloride (PVC), polymethyl methacrylate (B99206) (PMMA), and polyester (B1180765).[2]

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is provided below. This data is essential for preparing staining solutions and for the analytical detection of the dye within a polymer matrix.

PropertyValue
C.I. Name This compound
CAS Number 63512-14-1[3]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3]
Molecular Weight 734.07 g/mol [3]
Appearance Dark purple powder[4]
Solubility Soluble in xylene and other non-polar solvents; also soluble in acetone, chloroform, benzene, and toluene. Slightly soluble in alcohols. Insoluble in water.[1]
Typical Usage Rate (Bulk Coloration) 0.0001 – 0.05%[2]
Shade in Solution Blue-violet[2]
Lightfastness Good to very good[2]

Experimental Protocols

The following protocols are generalized procedures for staining polymers with this compound. Optimization of parameters such as dye concentration, incubation time, and temperature may be necessary for specific polymer types and applications.

3.1. General Staining Workflow

The logical flow for a typical polymer staining experiment with this compound involves preparation of the polymer sample and staining solution, the staining process itself, followed by washing and subsequent analysis.

G cluster_prep Preparation cluster_staining Staining cluster_post Post-Staining cluster_analysis Analysis Polymer_Sample Polymer Sample Preparation (e.g., sectioning, cleaning) Incubation Incubation (Polymer sample in staining solution) Polymer_Sample->Incubation Staining_Solution Staining Solution Preparation (this compound in organic solvent) Staining_Solution->Incubation Washing Washing (Removal of excess dye) Incubation->Washing Drying Drying Washing->Drying Visualization Visualization & Analysis (e.g., Microscopy, Spectroscopy) Drying->Visualization

Caption: General workflow for staining polymers with this compound.

3.2. Protocol 1: Staining of Polystyrene (PS) for Microscopic Analysis

This protocol is designed for staining thin sections or surfaces of polystyrene to visualize its morphology.

Materials:

  • This compound powder

  • Xylene (or another suitable non-polar solvent like toluene)

  • Ethanol (B145695)

  • Polystyrene sample (e.g., thin film, microtomed section)

  • Glass slides and coverslips

  • Beakers and Petri dishes

  • Forceps

Procedure:

  • Staining Solution Preparation: Prepare a 0.1% (w/v) stock solution of this compound in xylene. For a working solution, dilute the stock solution 1:10 to 1:100 in xylene to achieve a final concentration between 0.01% and 0.001%. The optimal concentration should be determined empirically.

  • Sample Preparation: Ensure the polystyrene sample is clean and dry. If working with sections, mount them on a glass slide.

  • Staining: Immerse the polystyrene sample in the working staining solution in a covered Petri dish or beaker for 1-10 minutes at room temperature. The incubation time will depend on the thickness of the sample and the desired staining intensity.

  • Washing:

    • Briefly rinse the stained sample in a beaker of fresh xylene to remove excess surface dye (10-30 seconds).

    • Subsequently, wash the sample in ethanol for 1-2 minutes to remove the xylene.

  • Drying: Allow the sample to air dry completely in a fume hood.

  • Microscopy: Mount the stained and dried sample with a coverslip and observe under a light microscope.

3.3. Protocol 2: Staining of PMMA and Polyester for Polymer Identification

This protocol can be used for differential staining of polymer blends or for the identification of PMMA or polyester particles.

Materials:

  • This compound powder

  • Acetone

  • Isopropanol

  • Polymer sample (e.g., blend, powder, or fibers)

  • Glass vials

  • Centrifuge (for powders or fibers)

  • Pasteur pipettes

Procedure:

  • Staining Solution Preparation: Prepare a 0.05% (w/v) solution of this compound in acetone.

  • Sample Preparation: Place the polymer sample in a glass vial.

  • Staining: Add the staining solution to the vial, ensuring the sample is fully submerged. Incubate for 5-15 minutes at room temperature with occasional gentle agitation.

  • Washing:

    • For larger pieces, remove the sample with forceps and rinse with fresh acetone, followed by isopropanol.

    • For powders or fibers, centrifuge the vial, decant the staining solution, and resuspend the sample in fresh acetone. Repeat this step twice. Then, perform two washes with isopropanol.

  • Drying: Air dry the sample completely.

  • Analysis: The stained polymer can be analyzed visually or using techniques like fluorescence microscopy if the dye exhibits fluorescent properties in the specific polymer matrix.

Logical Relationships in the Staining Process

The success of the staining procedure depends on the interplay between the dye, the solvent, and the polymer substrate. The solvent acts as a carrier for the dye and can also influence the polymer surface, facilitating dye penetration.

G Dye This compound Solvent Organic Solvent (e.g., Xylene, Acetone) Dye->Solvent Solubility Staining Staining Intensity Dye->Staining Concentration Polymer Polymer Substrate (e.g., PS, PMMA) Solvent->Polymer Interaction Solvent->Staining Carrier & Swelling Agent Polymer->Staining Porosity & Affinity

Caption: Factors influencing the staining intensity of polymers.

Safety Precautions

  • This compound is a chemical dye and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents like xylene, acetone, and toluene.

  • Consult the Safety Data Sheet (SDS) for this compound and the solvents used for detailed safety information.

Troubleshooting

  • Weak Staining: Increase the dye concentration, extend the incubation time, or gently warm the staining solution (ensure the temperature is well below the glass transition temperature of the polymer).

  • Uneven Staining: Ensure the polymer surface is clean and that there is adequate agitation during staining.

  • Precipitation of Dye: Ensure the dye is fully dissolved in the solvent before use. Filter the staining solution if necessary.

These protocols and notes provide a foundation for utilizing this compound in the staining of polymers and plastics for research purposes. As with any staining procedure, empirical optimization is key to achieving the desired results for your specific application.

References

Application Notes and Protocols: Solvent Violet 38 in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide for the potential use of Solvent Violet 38 in fluorescence microscopy. As of the date of this document, there is a lack of published scientific literature specifically detailing the use of this compound for cellular imaging. The information presented herein is based on the known chemical properties of this compound and the general characteristics of the anthraquinone (B42736) dye family to which it belongs. All protocols and parameters should be considered as starting points for experimental validation and optimization.

Introduction

This compound, a member of the anthraquinone dye family, is a lipophilic, solvent-soluble dye.[1][2][3] While traditionally used in the coloration of plastics, oils, and waxes, its chemical structure suggests potential for fluorescent applications in biological imaging.[1] Anthraquinone derivatives have been explored as fluorescent probes for cellular imaging, demonstrating properties such as high photostability and large Stokes shifts, which are advantageous for fluorescence microscopy.[4] Given its lipophilic nature, this compound presents a potential, yet unexplored, candidate for the fluorescent labeling of lipid-rich structures within cells, such as lipid droplets.

Lipid droplets are dynamic organelles involved in lipid metabolism and storage, and their study is crucial in various fields, including metabolic diseases and drug development.[5] Fluorescent staining is a key technique for visualizing and quantifying lipid droplets. This document outlines the known properties of this compound and provides a generalized protocol for its hypothetical application in staining lipid droplets in both live and fixed cells.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in Table 1. It is important to note the high LogP value, which indicates strong lipophilicity and suggests potential for partitioning into lipid-rich environments.[6]

Table 1: Properties of this compound

PropertyValueReference
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[7]
C.I. Name This compound, 615665[3]
CAS Number 63512-14-1[3][7]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3][7]
Molecular Weight 734.07 g/mol [3][7]
Appearance Purple powder[1]
Solubility Soluble in xylene and other non-polar solvents.[1]
LogP (calculated) 9.762[6]

Hypothetical Fluorescent Properties

Specific photophysical data for this compound in biological contexts are not currently available. However, based on related anthraquinone dyes, some general characteristics can be anticipated. These properties would require experimental determination for this compound.

Table 2: Anticipated Fluorescent Properties of this compound (for validation)

PropertyAnticipated Range/CharacteristicNote
Excitation Maximum (λex) ~400 - 550 nmHighly dependent on the solvent environment and specific molecular structure.
Emission Maximum (λem) ~500 - 650 nmA significant Stokes shift is characteristic of some anthraquinone dyes.
Quantum Yield (Φ) VariableMay be lower than common dyes like fluorescein (B123965) but potentially enhanced in a non-polar (lipid) environment.
Photostability Good to ExcellentAnthraquinone dyes are known for their good lightfastness.[1]

Experimental Protocols (Hypothetical)

The following are generalized protocols for the use of a novel lipophilic fluorescent dye for staining lipid droplets. These should be adapted and optimized for this compound.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1 mM stock solution in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. Store at -20°C, protected from light. The high lipophilicity may necessitate the use of solvents like chloroform (B151607) or dichloromethane (B109758) for initial solubilization before dilution in DMSO.

Staining Protocol for Live Cells

This protocol is designed for real-time imaging of lipid droplets in living cells.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture to the desired confluency.

  • Staining Solution Preparation: Dilute the this compound stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration. A starting range of 0.1 to 5 µM is recommended for optimization.

  • Cell Staining: Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets. Based on the anticipated spectral properties, a filter set for DAPI or FITC might be a starting point for excitation, with emission collected in the green to red range.

Staining Protocol for Fixed Cells

This protocol is suitable for endpoint assays where cell morphology is preserved.

  • Cell Culture and Fixation: Plate and culture cells as described for live-cell staining. After aspirating the culture medium, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Staining Solution Preparation: Prepare the this compound staining solution as described for live-cell staining.

  • Cell Staining: Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • (Optional) Nuclear Counterstaining: If desired, incubate the cells with a nuclear counterstain such as DAPI or Hoechst for 5-10 minutes.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image the cells using a fluorescence microscope.

Visualizations

The following diagrams illustrate the generalized workflows for using a lipophilic fluorescent dye for cellular imaging.

Live_Cell_Staining_Workflow start Start: Plate Cells prepare_stain Prepare Staining Solution (0.1 - 5 µM in medium) start->prepare_stain stain_cells Incubate Cells with Stain (15-30 min at 37°C) prepare_stain->stain_cells wash_cells Wash Cells with PBS/Medium stain_cells->wash_cells image_cells Fluorescence Microscopy wash_cells->image_cells end End: Analyze Images image_cells->end

Caption: Live Cell Staining Workflow.

Fixed_Cell_Staining_Workflow start Start: Plate Cells fix_cells Fix Cells with 4% PFA start->fix_cells wash_fixed Wash with PBS fix_cells->wash_fixed prepare_stain Prepare Staining Solution (0.1 - 5 µM in PBS) wash_fixed->prepare_stain stain_cells Incubate Cells with Stain (20-30 min at RT) prepare_stain->stain_cells wash_stained Wash with PBS stain_cells->wash_stained counterstain Optional: Nuclear Counterstain wash_stained->counterstain mount Mount Coverslip counterstain->mount image_cells Fluorescence Microscopy mount->image_cells end End: Analyze Images image_cells->end

Caption: Fixed Cell Staining Workflow.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Handle the powdered dye in a chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Dispose of waste according to institutional guidelines.

Conclusion and Future Directions

This compound, as a lipophilic anthraquinone dye, holds theoretical potential for use as a fluorescent probe for lipid droplets in fluorescence microscopy. Its anticipated properties, such as good photostability, could offer advantages over existing dyes. However, the lack of empirical data necessitates a thorough experimental investigation to determine its suitability. Future studies should focus on characterizing its photophysical properties (excitation/emission spectra, quantum yield, and photostability) in various solvents and cellular environments. Furthermore, its staining specificity, cellular uptake, and cytotoxicity must be rigorously evaluated to validate its use in live-cell imaging and other fluorescence microscopy applications. The protocols provided here offer a foundational framework for initiating such an investigation.

References

Application Notes and Protocols for Solvent Violet 38 in a Laboratory Research Context

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Solvent Violet 38 (C.I. 615665) is an anthraquinone-based solvent dye primarily used in industrial applications for coloring plastics, resins, oils, and waxes.[1] There is limited to no documented evidence of its use in biological or drug development research in peer-reviewed literature. Therefore, the following application notes and protocols are based on the known chemical properties of this compound and the established applications of similar anthraquinone (B42736) dyes in biomedical research. These are intended to be hypothetical and for informational purposes only. Any research application of this compound would require extensive validation.

Introduction to this compound and Anthraquinone Dyes

This compound belongs to the anthraquinone family of colorants.[1] Anthraquinones are a class of aromatic organic compounds that have found various applications in the biomedical field, ranging from chemotherapeutic agents to fluorescent probes for cellular imaging.[2] While some anthraquinone derivatives, such as DRAQ5™, are well-established, cell-permeable, far-red fluorescent DNA dyes used in flow cytometry and microscopy, the specific biological applications of this compound have not been characterized.

One supplier lists this compound as a "fluorescent dye," suggesting it may possess photophysical properties that could be harnessed in a research setting.[2] However, without published spectral data, its potential as a fluorescent probe remains speculative. Its high solubility in non-polar organic solvents and insolubility in water suggest that any potential application would likely involve the staining of lipophilic structures.

Physicochemical and Safety Data

A summary of the known quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3][4]
Molecular Weight 734.07 g/mol [3][4]
CAS Number 63512-14-1[3][4]
Appearance Dark purple powder[1]
Solubility Insoluble in water. Soluble in non-polar solvents like xylene.[1]
Hazard Identification Causes serious eye irritation (H319).

Potential (Hypothetical) Research Applications

Given its properties, here are some potential areas where a researcher might consider investigating the utility of this compound. These are not established applications.

  • Staining of Lipophilic Structures: Due to its solubility in organic solvents, it could potentially be used to stain lipids, oils, or non-polar polymers in fixed samples.

  • Non-Aqueous Staining: It could be explored as a colorimetric or fluorescent stain in non-aqueous environments or for materials science applications within a laboratory setting.

  • Development of Novel Probes: As an anthraquinone derivative, it could serve as a scaffold for chemical modification to develop novel fluorescent probes with specific targeting capabilities.

Experimental Protocols

The following protocols are generalized and should be adapted and validated by the researcher.

Safety Precautions

Due to the limited toxicological data, this compound should be handled with caution.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle the powdered dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Disposal: Dispose of waste in accordance with institutional and local regulations for chemical waste.

Preparation of Stock Solutions

Since this compound is insoluble in water, stock solutions must be prepared in a suitable organic solvent.

  • Solvent Selection: Based on available data, xylene is a suitable solvent. Other non-polar organic solvents such as toluene, chloroform, or acetone (B3395972) could also be tested for solubility.

  • Procedure:

    • Weigh out the desired amount of this compound powder in a chemical fume hood.

    • Add the appropriate volume of the chosen organic solvent to achieve the desired stock concentration (e.g., 1 mg/mL or 10 mg/mL).

    • Vortex or sonicate the solution until the dye is completely dissolved.

    • Store the stock solution in a tightly sealed, light-protected container at room temperature.

Hypothetical Protocol for Staining Non-Polar Materials

This is a general guideline for a potential application in staining a non-polar material for microscopic visualization.

  • Sample Preparation: Prepare the material to be stained (e.g., a polymer thin film, a lipid-containing fixed biological sample).

  • Working Solution Preparation: Dilute the this compound stock solution in a suitable organic solvent to a working concentration. This will require optimization (a starting point could be a 1:100 to 1:1000 dilution of a 1 mg/mL stock solution).

  • Staining:

    • Apply the working solution to the sample.

    • Incubate for a period of time to allow for partitioning of the dye into the material. Incubation time will need to be determined empirically (e.g., 5-30 minutes).

  • Washing:

    • Gently wash the sample with the same organic solvent used for the working solution to remove excess, unbound dye.

    • Perform one or more brief washes.

  • Mounting and Visualization:

    • If necessary, mount the sample for microscopy.

    • Visualize using bright-field or, if the dye is fluorescent, fluorescence microscopy. The optimal excitation and emission wavelengths would need to be determined experimentally using a spectrophotometer.

Visualizations

G General Structure of Anthraquinone Dyes and Their Application cluster_0 Core Structure cluster_1 Example Derivatives cluster_2 Application Anthraquinone Anthraquinone Core C₁₄H₈O₂ Solvent_Violet_38 This compound (Industrial Dye) Anthraquinone->Solvent_Violet_38 Modification DRAQ5 DRAQ5™ (DNA Stain) Anthraquinone->DRAQ5 Modification Biological_Imaging Biological Imaging (e.g., Microscopy, Flow Cytometry) DRAQ5->Biological_Imaging Used In

Caption: Relationship between the anthraquinone core and its derivatives.

G Hypothetical Workflow for Using a Solvent-Based Dye start Start: Prepare Sample prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Xylene) start->prep_stock 1. prep_working Prepare Working Solution (Dilute Stock) prep_stock->prep_working 2. stain Stain Sample prep_working->stain 3. wash Wash to Remove Excess Dye stain->wash 4. visualize Visualize (e.g., Microscopy) wash->visualize 5. end End: Data Analysis visualize->end 6.

Caption: A generalized workflow for staining with a solvent-based dye.

References

Application Notes and Protocols: Visualizing Polymer Morphology with Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Solvent Violet 38, a lipophilic, fluorescent anthraquinone (B42736) dye, for the visualization of polymer morphology. This technique is particularly valuable for understanding the microstructure of polymer blends, composites, and drug delivery systems.

Introduction

This compound is a synthetic, solvent-soluble dye belonging to the anthraquinone class.[1][2][3] Its primary application lies in the coloration of various plastics, resins, and waxes, including polystyrene, PVC, PMMA, and polyester.[4] Notably, it is also classified as a fluorescent dye, making it a valuable tool for advanced microscopic imaging techniques.[5] The dye's inherent hydrophobicity drives its partitioning into polymer-rich phases, enabling the visualization of morphological features such as phase separation, domain size and distribution, and the incorporation of additives or drug particles within a polymer matrix.

The mechanism of staining is primarily a physical process. Due to its high affinity for non-polar environments, this compound preferentially dissolves in the amorphous or less crystalline regions of a polymer, or in one phase of an immiscible polymer blend over another. This differential partitioning creates contrast when viewed under a fluorescence microscope, revealing the intricate morphology of the material.

Product Information

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 63512-14-1[6][7]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[6][7]
Molecular Weight 734.07 g/mol [7]
Appearance Dark violet powder[4]
Solubility Soluble in non-polar organic solvents such as xylene, toluene, and acetone. Insoluble in water.[4]
Molecular Structure Anthraquinone derivative[3][7]

Key Applications in Polymer Science

  • Visualization of Polymer Blends: Delineating the phase morphology of immiscible polymer blends is critical for understanding their mechanical and physical properties. This compound can selectively stain one of the polymer phases, allowing for the characterization of domain size, shape, and distribution.

  • Analysis of Polymer Composites: The distribution of fillers, additives, or reinforcing agents within a polymer matrix can be assessed. The dye may preferentially accumulate at the interface between the polymer and the additive, highlighting their dispersion.

  • Characterization of Drug Delivery Systems: In drug-eluting polymers or particulate systems, this compound can be used to visualize the polymer matrix surrounding the active pharmaceutical ingredient (API). This can aid in understanding drug encapsulation and distribution.

  • Assessment of Polymer Film Uniformity: The dye can be used to stain polymer thin films to assess their homogeneity and identify defects or inconsistencies in morphology.

Experimental Protocols

The following protocols provide a general framework for staining and visualizing polymer morphology with this compound. Optimization may be required depending on the specific polymer system and imaging setup.

Preparation of Staining Solution

A stock solution of this compound should be prepared in a suitable organic solvent.

  • Recommended Solvents: Toluene, Xylene, or Chloroform.

  • Stock Solution Concentration: 1 mg/mL.

  • Working Solution Concentration: 0.01 - 0.1 mg/mL (diluted from the stock solution in the same solvent).

Procedure:

  • Weigh out the desired amount of this compound powder.

  • Dissolve the powder in the chosen solvent.

  • Use sonication or gentle heating to aid dissolution if necessary.

  • Store the stock solution in a tightly sealed, light-protected container.

Staining Protocol for Polymer Films and Bulk Samples

This protocol is suitable for pre-formed polymer films, cross-sectioned bulk samples, or polymer microparticles.

  • Sample Preparation: Ensure the polymer surface to be imaged is clean and representative of the bulk morphology. For bulk samples, microtoming or cryo-fracturing can be used to expose a fresh surface. Polymer films can be cast directly onto microscope slides.

  • Staining:

    • Immerse the polymer sample in the this compound working solution.

    • Incubate for 10-60 minutes at room temperature. The optimal staining time will vary depending on the polymer's permeability and thickness.

  • Washing:

    • Remove the sample from the staining solution.

    • Gently rinse the sample with the pure solvent (the same solvent used to prepare the staining solution) for 1-5 minutes to remove excess, unbound dye.

    • Repeat the washing step 2-3 times.

  • Drying: Allow the sample to air dry completely in a fume hood.

  • Mounting: Mount the stained and dried sample on a microscope slide. A coverslip can be placed over the sample, with or without a mounting medium. For high-resolution imaging, an immersion oil compatible with the objective lens should be used.

In-situ Staining During Polymer Film Formation

For solvent-cast films, this compound can be incorporated directly into the polymer solution before casting.

  • Polymer Solution Preparation: Dissolve the polymer(s) in a suitable solvent to the desired concentration.

  • Dye Incorporation: Add a small volume of the this compound stock solution to the polymer solution. The final concentration of the dye should be in the range of 0.001% to 0.05% relative to the polymer weight.[4]

  • Mixing: Thoroughly mix the polymer and dye solution to ensure homogeneous distribution.

  • Film Casting: Cast the film using the desired method (e.g., spin coating, drop casting).

  • Solvent Evaporation: Allow the solvent to evaporate under controlled conditions. The dye will partition into the polymer phases as the film forms.

  • Imaging: The resulting film can be directly imaged under a fluorescence microscope.

Imaging and Data Analysis

Stained polymer samples can be visualized using fluorescence microscopy, with confocal laser scanning microscopy (CLSM) being particularly well-suited for obtaining high-resolution, three-dimensional images.

Imaging Parameters
  • Excitation Wavelength: While specific excitation and emission maxima for this compound are not widely published, anthraquinone dyes typically absorb in the blue-green to orange region of the spectrum. A starting point for excitation would be in the range of 540-580 nm .

  • Emission Wavelength: The emission is expected to be in the violet to blue region of the spectrum . A bandpass filter in the range of 420-480 nm is a reasonable starting point for collecting the fluorescence signal.

  • Microscope Setup: Use appropriate dichroic mirrors and emission filters to separate the fluorescence signal from the excitation light.

  • Image Acquisition: Acquire images using a sensitive detector, such as a photomultiplier tube (PMT) or a CCD camera. For CLSM, optical sections can be acquired and reconstructed to generate a 3D representation of the polymer morphology.

Data Analysis

The acquired images can be analyzed to extract quantitative morphological information:

  • Phase Distribution: The brightly fluorescent regions will correspond to the polymer phase in which this compound is preferentially soluble.

  • Domain Size and Shape: Image analysis software can be used to measure the size, aspect ratio, and circularity of the stained domains.

  • Porosity and Defects: Voids and defects within the polymer matrix will appear as dark, non-fluorescent areas.

Logical and Experimental Workflows

The following diagrams illustrate the key workflows for using this compound in polymer morphology studies.

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_wash Washing & Drying cluster_image Imaging & Analysis prep_film Polymer Film stain_immerse Immerse Sample prep_film->stain_immerse stain_insitu In-situ Staining (add dye to polymer solution) prep_film->stain_insitu prep_bulk Bulk Polymer prep_bulk->stain_immerse stain_solution Prepare Staining Solution (this compound in organic solvent) stain_solution->stain_immerse wash Rinse with Pure Solvent stain_immerse->wash mount Mount on Slide stain_insitu->mount dry Air Dry wash->dry dry->mount image Fluorescence Microscopy (Confocal) mount->image analyze Image Analysis image->analyze

Fig. 1: Experimental workflow for staining polymer samples.

logical_relationship sv38 This compound (Hydrophobic Dye) interaction Preferential Partitioning (Higher solubility in one phase) sv38->interaction polymer Polymer Matrix (e.g., Blend, Composite) polymer->interaction solvent Organic Solvent solvent->sv38 dissolves microscopy Fluorescence Microscopy interaction->microscopy enables contrast morphology Visualization of Polymer Morphology microscopy->morphology

Fig. 2: Logical relationship of the staining mechanism.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescence - Incorrect excitation/emission filters.- Staining time too short.- Dye concentration too low.- Photobleaching.- Optimize filter sets based on spectral data of similar dyes.- Increase incubation time.- Increase the concentration of the working solution.- Minimize exposure to excitation light; use an anti-fade mounting medium.
High background fluorescence - Inadequate washing.- Dye precipitation on the surface.- Increase the duration and/or number of washing steps.- Filter the staining solution before use.
Uneven staining - Incomplete solvent penetration.- Non-uniform sample surface.- Increase staining time.- Ensure the sample surface is smooth and clean.
Artifacts in the image - Dye aggregates.- Solvent-induced swelling or crazing.- Filter the staining solution.- Test different solvents or reduce staining time.

Safety Precautions

  • This compound is a chemical dye. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.

Disclaimer: The provided protocols and information are intended as a general guide. Researchers should conduct their own optimization and validation for their specific applications.

References

Solvent Violet 38: Comprehensive Application Notes for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solvent Violet 38 in material science. This compound, an anthraquinone-based dye, is a versatile colorant primarily utilized for imparting a vibrant, transparent bluish-violet shade to a wide range of materials. Its excellent solubility in organic solvents and inherent stability make it a valuable tool in the formulation and functionalization of polymers and other materials.

Overview of this compound

This compound is a synthetic organic dye known for its high color strength and good fastness properties. It is widely employed in the coloration of plastics, resins, synthetic fibers, oils, waxes, and inks.[1][2][3] Its molecular structure, based on the anthraquinone (B42736) core, is responsible for its characteristic color and stability.

Chemical and Physical Properties:

PropertyValueReference
Chemical Name1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinoneECHEMI Safety Data Sheet
Molecular FormulaC28H18Br4N2O2[1][3]
Molecular Weight734.07 g/mol [1]
CAS Number63512-14-1[1][3]
Color Index NameC.I. This compoundWorld dye variety
Color Index Number615665[1]
Physical FormDark powder/Purple liquid[1][2]
SolubilitySoluble in acetone, chloroform, benzene, xylene, and toluene (B28343). Slightly soluble in alcohol. Insoluble in water.[1]
LightfastnessGood to Very Good[2]

Key Applications in Material Science

The primary application of this compound in material science is as a colorant. Its compatibility with various polymers and organic media allows for its incorporation into a multitude of materials.

2.1. Polymer Coloration:

This compound is extensively used to color a variety of plastics and resins, providing a transparent and vibrant violet hue. Its applications include, but are not limited to:

  • Polystyrene (PS): Imparts a clear, strong violet color.

  • Polymethyl Methacrylate (PMMA): Used in acrylic products for its excellent transparency and color quality.

  • Polyvinyl Chloride (PVC) (Rigid): Suitable for coloring rigid PVC products.[2]

  • Acrylonitrile Butadiene Styrene (ABS): Provides coloration for this common thermoplastic.[2]

  • Polycarbonate (PC): Offers good heat stability for processing at higher temperatures.

  • Cellulose Acetate: Used in the coloration of this bioplastic.[2]

  • Polyester (B1180765): Can be used to color polyester resins.[2]

In some applications, at very low concentrations (typically 0.0001 – 0.05%), this compound can also be used as a "whitener" to counteract the natural yellowing of certain resins and plastics.[2]

2.2. Non-Polymeric Material Applications:

Beyond solid plastics, this compound is also utilized in:

  • Oils and Lubricants: For coloration and identification purposes.[1]

  • Waxes and Candles: To achieve a deep violet color.[1]

  • Printing Inks: As a colorant in solvent-based printing inks.[1]

  • Paints and Coatings: For specialty solvent-based paint and coating formulations.[1]

  • Signaling Smoke: Utilized for its vibrant color in smoke formulations.[1]

Experimental Protocols

The following are generalized protocols for the incorporation of this compound into polystyrene and PMMA. Researchers should note that optimal conditions may vary depending on the specific grade of the polymer, processing equipment, and desired color intensity.

3.1. Protocol for Solvent-Based Incorporation into Polystyrene

This protocol describes a laboratory-scale method for preparing a colored polystyrene sheet using a solvent casting technique.

Materials and Equipment:

  • This compound powder

  • Polystyrene (PS) pellets or powder

  • Toluene (or another suitable solvent like xylene)

  • Glass beakers and stirring rods

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Petri dish or a flat glass substrate for casting

  • Fume hood

  • Drying oven

Procedure:

  • Prepare a Polystyrene Solution:

    • In a fume hood, dissolve a known amount of polystyrene pellets or powder in toluene to achieve a desired concentration (e.g., 10-20% w/v).

    • Use a magnetic stirrer to facilitate dissolution. Gentle heating (40-50°C) may be applied to expedite the process.

  • Prepare a Dye Stock Solution:

    • Dissolve a precise amount of this compound in a small volume of toluene to create a concentrated stock solution. This allows for more accurate dosing.

  • Doping the Polymer Solution:

    • While stirring the polystyrene solution, add the this compound stock solution dropwise until the desired color intensity is achieved. A typical usage rate is in the range of 0.01% to 0.2% by weight of the polymer.

  • Casting the Film:

    • Pour the colored polystyrene solution into a petri dish or onto a flat glass substrate.

    • Ensure the substrate is level to obtain a film of uniform thickness.

  • Solvent Evaporation:

    • Allow the solvent to evaporate slowly in the fume hood at ambient temperature. This may take several hours.

    • For faster drying, a drying oven can be used at a temperature below the boiling point of the solvent and the glass transition temperature of polystyrene (e.g., 60-80°C).

  • Film Removal:

    • Once the film is completely dry, it can be carefully peeled off from the substrate.

3.2. Protocol for Melt-Based Incorporation into PMMA

This protocol outlines a general procedure for coloring PMMA via melt processing, suitable for techniques like injection molding or extrusion.

Materials and Equipment:

  • This compound powder

  • Polymethyl Methacrylate (PMMA) pellets

  • Twin-screw extruder or injection molding machine

  • Gravimetric or volumetric feeder

  • Standard processing tools

Procedure:

  • Drying the Polymer:

    • Dry the PMMA pellets according to the manufacturer's specifications to remove any absorbed moisture, which can affect the quality of the final product.

  • Preparing the Colorant Mixture:

    • This compound can be pre-mixed with a small amount of PMMA powder to create a masterbatch. This ensures a more uniform distribution of the colorant in the final product.

    • Alternatively, the pure dye powder can be fed directly into the extruder.

  • Melt Processing:

    • Set the temperature profile of the extruder or injection molding machine according to the processing guidelines for the specific grade of PMMA.

    • Feed the PMMA pellets into the main hopper.

    • Introduce the this compound masterbatch or pure dye at a controlled rate using a feeder into the melt stream. The concentration will depend on the desired color depth.

  • Homogenization:

    • The screw design of the extruder will mix and homogenize the molten polymer and the dye.

  • Extrusion or Molding:

    • The colored molten polymer is then extruded into the desired shape or injected into a mold.

  • Cooling and Solidification:

    • The final product is cooled and solidified.

Visualizations

4.1. Logical Workflow for Polymer Coloration

Polymer_Coloration_Workflow cluster_preparation Preparation cluster_solvent Solvent-Based Process cluster_melt Melt-Based Process Polymer Select Polymer (e.g., PS, PMMA) Dissolve_Polymer Dissolve Polymer in Solvent Polymer->Dissolve_Polymer Melt_Polymer Melt Polymer Polymer->Melt_Polymer Dye Select Dye (this compound) Add_Dye Add Dye Solution Dye->Add_Dye Introduce_Dye Introduce Dye Dye->Introduce_Dye Method Choose Method (Solvent vs. Melt) Method->Dissolve_Polymer Solvent Method->Melt_Polymer Melt Dissolve_Polymer->Add_Dye Mix Homogenize Add_Dye->Mix Cast Cast/Form Mix->Cast Evaporate Evaporate Solvent Cast->Evaporate Final_Product Colored Material Evaporate->Final_Product Melt_Polymer->Introduce_Dye Melt_Mix Melt Mix Introduce_Dye->Melt_Mix Shape Extrude/Mold Melt_Mix->Shape Cool Cool & Solidify Shape->Cool Cool->Final_Product Solvent_Casting_Workflow start Start dissolve_ps Dissolve Polystyrene in Toluene start->dissolve_ps prepare_dye Prepare this compound Stock Solution start->prepare_dye mix_solutions Mix Polystyrene and Dye Solutions dissolve_ps->mix_solutions prepare_dye->mix_solutions cast_film Pour into Petri Dish mix_solutions->cast_film evaporate Solvent Evaporation (Fume Hood) cast_film->evaporate dry_oven Optional: Oven Dry (60-80°C) evaporate->dry_oven peel_film Peel Dry Film evaporate->peel_film dry_oven->peel_film end End peel_film->end

References

Application Notes and Protocols: Solvent Violet 38 for Labeling and Tracking Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Violet 38 is a synthetic organic compound belonging to the anthraquinone (B42736) class of dyes.[1][2] Traditionally, it has been utilized in various industrial applications for coloration of plastics, oils, and waxes.[3][4] Its chemical structure, C₂₈H₁₈Br₄N₂O₂, and high molecular weight of 734.07 g/mol , contribute to its lipophilic nature, suggesting a potential for interaction with lipid-rich structures such as cellular membranes.[2] Anthraquinone derivatives have been explored as fluorescent probes for cellular imaging, indicating that this compound may possess fluorescent properties suitable for biological labeling.[5]

These notes provide a framework for the potential application of this compound in labeling and tracking studies, offering hypothetical protocols for cell labeling and outlining key considerations for its use in a research setting.

Physicochemical and Hypothetical Fluorescent Properties

A summary of the known physicochemical properties and postulated fluorescent characteristics of this compound is presented below. The fluorescence data is extrapolated from typical values for violet-range fluorescent dyes and requires experimental verification.

PropertyValueReference / Note
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[2]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[2]
Molecular Weight 734.07 g/mol [2]
Appearance Dark violet powder[4]
Solubility Soluble in organic solvents (e.g., DMSO, Ethanol, Xylene); Insoluble in water[4][6]
Hypothetical Excitation (λex) ~405 nmRequires experimental validation.
Hypothetical Emission (λem) ~450 nmRequires experimental validation.
Hypothetical Quantum Yield Low to moderateRequires experimental validation.
Hypothetical Photostability GoodBased on the general properties of anthraquinone dyes.[1]

Application Notes

General Considerations for Use
  • Lipophilic Nature: As a lipophilic dye, this compound is expected to readily partition into cellular membranes. This property makes it a candidate for general cell membrane labeling, allowing for the tracking of whole cells in culture or in vivo.

  • Solvent Preparation: Due to its poor water solubility, stock solutions of this compound must be prepared in a compatible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. It is crucial to minimize the final concentration of the organic solvent in the cell culture medium to avoid cytotoxicity.

  • Cytotoxicity: The cytotoxic profile of this compound in biological systems is not well-documented. Therefore, it is imperative to perform dose-response experiments to determine the optimal, non-toxic concentration for labeling.

  • Fluorescence Detection: The hypothetical fluorescence spectrum suggests that standard DAPI or violet filter sets on fluorescence microscopes and flow cytometers could be suitable for detection. However, spectral profiling is necessary to confirm the optimal excitation and emission wavelengths and to assess potential spectral overlap with other fluorophores in multicolor experiments.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell labeling applications. These should be adapted and optimized for specific cell types and experimental conditions.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Prepare a 1 mM stock solution by dissolving 0.734 mg of this compound in 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the dye is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, protected from light.

Protocol 2: In Vitro Labeling of Adherent Cells

This protocol provides a general procedure for labeling adherent cells in culture with this compound.

Materials:

  • Adherent cells cultured in appropriate vessels (e.g., chamber slides, multi-well plates)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Culture adherent cells to the desired confluency (typically 70-80%).

  • Prepare a working solution of this compound by diluting the 1 mM stock solution in serum-free medium. A starting concentration range of 1-10 µM is recommended for initial optimization.

  • Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.

  • Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The optimal incubation time will need to be determined empirically.

  • Remove the labeling solution and wash the cells three times with pre-warmed complete culture medium to remove any unbound dye.

  • The labeled cells are now ready for imaging or downstream applications.

Protocol 3: In Vitro Labeling of Suspension Cells

This protocol outlines a general method for labeling suspension cells.

Materials:

  • Suspension cells in culture

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

Procedure:

  • Harvest suspension cells and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in pre-warmed, serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Prepare a 2X working solution of this compound in serum-free medium.

  • Add an equal volume of the 2X dye solution to the cell suspension to achieve the desired final concentration (e.g., 1-10 µM).

  • Incubate for 15-30 minutes at 37°C with gentle agitation, protected from light.

  • Centrifuge the labeled cells at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells by resuspending the pellet in pre-warmed complete culture medium and centrifuging again. Repeat this wash step twice more.

  • After the final wash, resuspend the cells in fresh complete medium for analysis.

Hypothetical Quantitative Data for Optimization

The following table provides a starting point for the optimization of labeling conditions.

ParameterRange for OptimizationNotes
Dye Concentration 0.5 - 25 µMHigher concentrations may lead to cytotoxicity.
Incubation Time 5 - 60 minutesLonger times may increase signal but also potential toxicity.
Cell Density 1 x 10⁵ - 1 x 10⁷ cells/mLStaining intensity can be dependent on cell concentration.
Solvent Concentration < 0.5% (v/v)Final concentration of DMSO or other organic solvents should be kept to a minimum.

Visualizations

Experimental_Workflow_Adherent_Cells cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Culture Culture Adherent Cells WashPBS Wash with PBS Culture->WashPBS Cells at 70-80% confluency PrepareDye Prepare this compound Working Solution Incubate Incubate with Dye (15-30 min) PrepareDye->Incubate WashPBS->Incubate WashMedium Wash with Culture Medium (3x) Incubate->WashMedium Analyze Imaging / Flow Cytometry WashMedium->Analyze

Caption: Workflow for labeling adherent cells with this compound.

Experimental_Workflow_Suspension_Cells cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis Harvest Harvest Suspension Cells Resuspend Resuspend in Serum-Free Medium Harvest->Resuspend Mix Mix Cells and Dye Resuspend->Mix PrepareDye Prepare 2X Dye Solution PrepareDye->Mix Incubate Incubate (15-30 min) Mix->Incubate Wash Centrifuge and Wash (3x) Incubate->Wash Analyze Resuspend and Analyze Wash->Analyze

Caption: Workflow for labeling suspension cells with this compound.

Signaling_Pathway_Placeholder cluster_info Note on Signaling Pathways cluster_example Example: Cell Migration Tracking Info As this compound is a general membrane label, it does not directly interact with a specific signaling pathway. Its utility lies in tracking cell populations to study processes like: - Cell migration - Cell-cell interactions - Proliferation (dye dilution) - Phagocytosis LabeledCells Labeled Cell Population MigrationStimulus Migration Stimulus (e.g., Chemokine) Imaging Time-Lapse Imaging MigrationStimulus->Imaging Analysis Track Cell Movement Imaging->Analysis

Caption: Conceptual use of this compound in tracking studies.

References

spectrophotometric determination of antimony with Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antimony (Sb) is a toxic element of significant environmental and industrial concern. Its accurate and sensitive determination is crucial for monitoring its levels in various matrices, including water, soil, and biological samples. Spectrophotometry offers a cost-effective and accessible analytical method for this purpose. While various chromogenic reagents have been employed for the spectrophotometric determination of antimony, this application note details a protocol using triphenylmethane (B1682552) dyes, which form colored complexes with antimony species that can be quantified using a spectrophotometer.

Principle

The method is based on the reaction of antimony(V) with a triphenylmethane dye in a strongly acidic medium to form an ion-association complex. This complex is then extracted into an organic solvent, and the absorbance of the organic phase is measured at a specific wavelength. The concentration of antimony is directly proportional to the absorbance. For the determination of total antimony, any antimony(III) present in the sample must first be oxidized to antimony(V).

Data Summary

The following table summarizes key quantitative data for the spectrophotometric determination of antimony using a method analogous to the one described, employing brilliant green, a compound structurally related to other violet dyes.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)620 nm[1]
Measurement Range0.10 - 8.00 mg/L Sb[1]
Recommended Cell Length10 mm[1]
Solvent for ExtractionToluene[1]

Experimental Protocol

Reagents and Materials
  • Standard Antimony Solution (1000 mg/L): Prepare by dissolving the appropriate amount of potassium antimony tartrate in deionized water.

  • Sodium Nitrite (B80452) Solution: Dissolve 20 g of sodium nitrite in 80 ml of deionized water.[1]

  • Amidosulfonic Acid Solution: Dissolve 20 g of amidosulfonic acid in 80 ml of deionized water.[1]

  • Brilliant Green Solution: Dissolve 0.5 g of brilliant green in 50 g of dimethylsulfoxide.[1]

  • Phosphoric Acid (85%)

  • Aluminum Chloride Hexahydrate

  • Toluene

  • Hydrochloric Acid (concentrated)

  • Spectrophotometer (Visible range)

  • Glassware: Volumetric flasks, pipettes, separatory funnels.

Sample Preparation

For the determination of total antimony, any antimony(III) must be oxidized to antimony(V). This is achieved by treating the sample with sodium nitrite.[1]

Procedure
  • Sample Treatment: In a suitable vessel, mix 4.0 ml of the sample solution with approximately 1.5 g of aluminum chloride hexahydrate and dissolve.[1]

  • Add 1.0 ml of 85% phosphoric acid and mix thoroughly.[1]

  • Oxidation: Add 2 drops of the sodium nitrite solution, close the vessel, mix, and allow it to stand for 3 minutes.[1]

  • Removal of Excess Nitrite: Add 2 drops of the amidosulfonic acid solution, mix, and let it stand for 2 minutes.[1]

  • Complex Formation: Add 2 drops of the brilliant green solution and mix.[1]

  • Extraction: Add 5.0 ml of toluene, close the vessel, and shake vigorously for 30 seconds to extract the colored complex. Allow the phases to separate.[1]

  • Measurement: Carefully transfer the upper organic layer (the green solution) into a 10-mm cuvette using a Pasteur pipette, ensuring no water droplets are transferred.[1]

  • Measure the absorbance of the solution at 620 nm against a blank prepared in the same manner but without the antimony standard.[1]

Calibration Curve

Prepare a series of standard solutions of antimony(V) covering the range of 0.10 to 8.00 mg/L. Follow the procedure described above for each standard. Plot a graph of absorbance versus concentration to obtain a calibration curve. The concentration of antimony in the unknown sample can then be determined from this curve.

Interferences

Certain ions can interfere with the determination of antimony by forming similar complexes or by affecting the reaction conditions. It has been reported that tin, gold, and thallium can interfere with this method as they react similarly with brilliant green.[1]

Visualization of the Experimental Workflow

Spectrophotometric_Antimony_Determination Sample Sample Solution (4.0 mL) Add_AlCl3 Add ~1.5 g AlCl3·6H2O Dissolve Sample->Add_AlCl3 Add_H3PO4 Add 1.0 mL H3PO4 (85%) Mix Add_AlCl3->Add_H3PO4 Oxidation Add 2 drops NaNO2 soln. Mix & Wait 3 min Add_H3PO4->Oxidation Remove_Nitrite Add 2 drops Amidosulfonic Acid soln. Mix & Wait 2 min Oxidation->Remove_Nitrite Complexation Add 2 drops Brilliant Green soln. Mix Remove_Nitrite->Complexation Extraction Add 5.0 mL Toluene Shake 30 s Phase Separation Complexation->Extraction Measurement Transfer Organic Phase to Cuvette Measure Absorbance at 620 nm Extraction->Measurement Result Determine Sb Concentration Measurement->Result

Caption: Workflow for the spectrophotometric determination of antimony.

References

Application Notes and Protocols for Solvent Violet 38 in Non-Destructive Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 38, an anthraquinone-based dye, presents potential applications in non-destructive testing (NDT), particularly in fluorescent penetrant inspection (FPI) and leak detection.[1] Its solubility in non-polar solvents and oils, coupled with its fluorescent properties, makes it a candidate for inclusion in penetrant formulations designed to detect surface-breaking defects in non-porous materials.[1] These application notes provide an overview of its properties, general experimental protocols based on industry standards, and the current landscape of its use in NDT.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[2]
CAS Number 68239-76-9[1]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3]
Molecular Weight 734.07 g/mol [3]
Appearance Dark powder[1]
Solubility Soluble in xylene and assorted non-polar solvents.[1]
Shade in Solution Blue-violet[1]

Table 2: Spectroscopic Properties of this compound

ParameterValueNotes
Absorption Maximum (λmax) Data not availableSpecific absorption maxima in NDT-relevant solvents are not publicly documented. As an anthraquinone (B42736) dye, it is expected to absorb UV and/or visible light.
Emission Maximum (λem) Data not availableThe specific emission wavelength, which determines the color of the fluorescence, is not publicly documented for NDT applications.
Fluorescence Quantum Yield (ΦF) Data not availableThe quantum yield, a measure of the efficiency of fluorescence, is a critical parameter for sensitivity and is not publicly available for this compound.

Experimental Protocols for Fluorescent Penetrant Inspection (FPI)

While specific protocols for this compound are not published, a general procedure for fluorescent penetrant inspection in accordance with ASTM E1417 can be adapted. The following protocol is a generalized workflow and should be optimized based on the specific penetrant formulation and application.

1. Penetrant Formulation:

  • Dye Concentration: A typical usage rate for this compound in various applications is between 0.0001% and 0.05% by weight.[1] For NDT applications, the optimal concentration would need to be determined experimentally to balance fluorescence intensity with background noise.

  • Carrier Solvent: The dye should be dissolved in a suitable non-polar, high-boiling point, and low-volatility carrier oil or solvent system that possesses good wetting and penetrating characteristics.

2. Pre-cleaning:

  • Thoroughly clean the surface of the component to be inspected to remove any contaminants such as dirt, oil, grease, or paint that could obstruct the penetrant from entering defects.

  • Ensure the surface is completely dry before applying the penetrant.

3. Penetrant Application:

  • Apply the this compound-based penetrant to the surface of the component by spraying, brushing, or immersion.

  • Ensure complete and even coverage of the area to be inspected.

4. Dwell Time:

  • Allow the penetrant to dwell on the surface for a sufficient amount of time (typically 10 to 30 minutes) to allow it to seep into any surface-breaking discontinuities. Dwell time may vary depending on the material, temperature, and the size of the defects being sought.

5. Excess Penetrant Removal:

  • Carefully remove the excess penetrant from the surface. The removal method will depend on the type of penetrant used (e.g., water-washable, post-emulsifiable, or solvent-removable).

  • For a solvent-removable system, use a clean, lint-free cloth lightly dampened with a suitable remover. Avoid spraying the remover directly onto the surface, as this can remove the penetrant from the defects.

6. Developer Application:

  • Apply a thin, even layer of a suitable developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the defects to form a visible indication.

  • Allow for an appropriate development time (typically 10 to 30 minutes).

7. Inspection:

  • Inspect the component in a darkened area using a UV-A (black light) source.

  • Any defects will appear as fluorescent indications against the dark background.

8. Post-cleaning:

  • Thoroughly clean the component to remove all residual penetrant and developer.

Diagrams

FPI_Workflow Fluorescent Penetrant Inspection Workflow A 1. Pre-cleaning B 2. Penetrant Application A->B C 3. Dwell Time B->C D 4. Excess Penetrant Removal C->D E 5. Developer Application D->E F 6. Inspection (UV-A Light) E->F G 7. Post-cleaning F->G Leak_Detection_Logic Logic for Leak Detection using this compound Start Start Formulate Add this compound to System Fluid Start->Formulate Circulate Circulate Fluid in System Formulate->Circulate Inspect Inspect System Exterior with UV-A Light Circulate->Inspect Decision Leak Detected? Inspect->Decision Leak Leak Identified Decision->Leak Yes NoLeak No Leak Detected Decision->NoLeak No End End Leak->End NoLeak->End

References

Application Note: A Novel Fluorescence-Based Method for the Detection of Environmental Contaminants Using Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The detection of environmental contaminants is crucial for ensuring public health and environmental safety.[1][2] Fluorescent chemosensors have emerged as a powerful tool for this purpose due to their high sensitivity, selectivity, and potential for real-time monitoring.[3][4] Solvent Violet 38 is a synthetic organic dye belonging to the anthraquinone (B42736) family.[5][6][7] While traditionally used in the coloration of plastics, oils, and waxes, its inherent fluorescent properties present a potential for its application in environmental sensing.[8][9] This application note outlines a prospective method for utilizing this compound as a fluorescent probe for the detection of environmental pollutants, such as heavy metal ions or organic compounds.

The proposed detection mechanism is based on the principle of fluorescence quenching or enhancement.[10] The interaction between the excited state of this compound and a target contaminant can lead to a change in its fluorescence intensity, which can be correlated to the concentration of the analyte.[11] This approach offers a potentially rapid and cost-effective screening tool for various environmental matrices.

Properties of this compound

This compound is an anthraquinone-based dye with the following key characteristics:

PropertyDescription
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone
CAS Number 68239-76-9[9]
Molecular Formula C28H18Br4N2O2[6]
Appearance Dark powder[9]
Solubility Soluble in xylene and other non-polar solvents[9]
Fluorescence Exhibits fluorescence, a property being explored for sensing applications.[8]

Proposed Detection Mechanism: Fluorescence Quenching

The interaction of environmental contaminants with this compound can potentially lead to a decrease in its fluorescence intensity, a phenomenon known as fluorescence quenching.[10] This can occur through several mechanisms, including collisional quenching, energy transfer, or the formation of a non-fluorescent complex between the dye and the contaminant.[10] For instance, heavy metal ions are known to quench the fluorescence of organic dyes.[3] The degree of quenching can be quantified and used to determine the concentration of the contaminant in a sample.

G cluster_0 Fluorescence Mechanism cluster_1 Quenching Pathway Excitation Excitation Excited_State Excited_State Excitation->Excited_State Light Absorption Fluorescence Fluorescence Excited_State->Fluorescence Photon Emission Contaminant Contaminant Excited_State->Contaminant Interaction Non_Fluorescent_Complex Non_Fluorescent_Complex Excited_State->Non_Fluorescent_Complex Ground_State Ground_State Fluorescence->Ground_State Contaminant->Non_Fluorescent_Complex Complex Formation Non_Fluorescent_Complex->Ground_State Non-radiative Decay

Figure 1: Proposed fluorescence quenching mechanism of this compound by an environmental contaminant.

Experimental Protocol: General Guideline for Contaminant Detection

This protocol provides a general framework for utilizing this compound for the detection of environmental contaminants. Optimization of specific parameters such as solvent system, dye concentration, and incubation time will be necessary for specific applications.

1. Materials and Reagents

  • This compound

  • High-purity solvent (e.g., xylene, toluene, or other suitable non-polar solvent)

  • Contaminant standard solutions

  • Environmental samples (e.g., water, soil extracts)

  • Volumetric flasks and pipettes

  • Cuvettes for fluorescence spectroscopy

2. Preparation of Stock and Working Solutions

  • This compound Stock Solution (e.g., 1 mM): Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution.

  • This compound Working Solution (e.g., 10 µM): Dilute the stock solution to the desired working concentration. The optimal concentration should be determined experimentally to yield a stable and measurable fluorescence signal.

  • Contaminant Standard Solutions: Prepare a series of standard solutions of the target contaminant in the same solvent as the dye.

3. Sample Preparation

  • Water Samples: Depending on the target analyte, a liquid-liquid extraction step may be necessary to transfer the contaminant from the aqueous phase to the organic solvent compatible with this compound.

  • Soil/Sediment Samples: An appropriate extraction method (e.g., soxhlet extraction, sonication) with a suitable solvent should be employed to isolate the contaminants of interest. The extract may require cleanup and concentration steps.

4. Fluorescence Measurement

  • Turn on the spectrofluorometer and allow it to warm up.

  • Set the excitation and emission wavelengths. These should be determined by running an initial scan of the this compound working solution to identify the wavelengths of maximum excitation and emission.

  • Blank Measurement: Measure the fluorescence of the pure solvent.

  • Dye Measurement: Measure the initial fluorescence intensity (F₀) of the this compound working solution.

  • Titration with Contaminant: Add increasing concentrations of the contaminant standard solution to the this compound working solution. After each addition, mix thoroughly and record the fluorescence intensity (F).

  • Sample Analysis: Add a known volume of the prepared environmental sample extract to the this compound working solution and record the fluorescence intensity.

5. Data Analysis

  • Plot the fluorescence intensity (F) or the ratio of F/F₀ as a function of the contaminant concentration to generate a calibration curve.

  • Determine the concentration of the contaminant in the environmental samples by interpolating their fluorescence readings on the calibration curve.

G Start Start Prepare_Solutions Prepare Stock & Working Solutions (this compound, Contaminant Standards) Start->Prepare_Solutions Instrument_Setup Set up Spectrofluorometer (Excitation/Emission Wavelengths) Prepare_Solutions->Instrument_Setup Prepare_Samples Prepare Environmental Samples (e.g., Extraction, Cleanup) Analyze_Samples Analyze Environmental Samples & Measure Fluorescence Prepare_Samples->Analyze_Samples Measure_Blank Measure Blank (Solvent Only) Instrument_Setup->Measure_Blank Measure_F0 Measure Initial Fluorescence (F₀) (Dye Solution) Measure_Blank->Measure_F0 Titration Titrate with Contaminant Standards & Measure Fluorescence (F) Measure_F0->Titration Generate_Curve Generate Calibration Curve (F/F₀ vs. [Contaminant]) Titration->Generate_Curve Determine_Concentration Determine Contaminant Concentration in Samples Analyze_Samples->Determine_Concentration Generate_Curve->Determine_Concentration End End Determine_Concentration->End

Figure 2: General experimental workflow for contaminant detection using this compound.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the experiments. The values presented are hypothetical and for illustrative purposes only.

ContaminantLinear Range (µM)Limit of Detection (LOD) (µM)Quenching Constant (Ksv) (M⁻¹)
Heavy Metal X 0.1 - 100.051.2 x 10⁴
Organic Pollutant Y 1 - 500.58.5 x 10³

While the direct application of this compound for environmental contaminant detection is not yet established in the literature, its fluorescent properties suggest a strong potential for such use. The proposed method, based on fluorescence quenching, offers a promising avenue for the development of a rapid, sensitive, and cost-effective screening tool for various pollutants. Further research is required to validate this approach, optimize the experimental conditions for specific contaminants, and evaluate its performance in real-world environmental samples.

References

Application Notes and Protocols: Solvent Violet 38 for Staining Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are theoretical and provided for research and development purposes. There is currently a lack of established and validated methods for the use of Solvent Violet 38 in biological staining. The information herein is based on the chemical properties of this compound as a lipophilic, anthraquinone (B42736) dye and adapted from established protocols for similar classes of dyes. Users must empirically determine and optimize all parameters, including fluorescence excitation/emission spectra, staining concentrations, and incubation times.

Introduction

This compound is a synthetic, solvent-soluble dye belonging to the anthraquinone class.[1] Traditionally, it has been utilized in industrial applications for coloring non-polar materials such as plastics, oils, and waxes.[2] Its chemical structure and high lipophilicity suggest two potential, yet unexplored, applications in the realm of biological staining: as a fluorescent probe for intracellular lipid droplets and as a nuclear stain, particularly in fixed cells.

This document outlines hypothetical protocols for these potential applications, providing a foundational framework for researchers interested in exploring the utility of this compound in cellular imaging.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for preparing stock solutions and understanding the dye's behavior.

PropertyValueReference
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[3]
C.I. Name This compound[1]
CAS Number 63512-14-1[1]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[1]
Molecular Weight 734.07 g/mol [1]
Appearance Dark purple powder[2][4]
Solubility Soluble in xylene and other non-polar solvents; slightly soluble in alcohol; insoluble in water.[2]
LogP 9.762[1]

Potential Application 1: Staining of Intracellular Lipid Droplets

The high lipophilicity (LogP = 9.762) of this compound suggests it may preferentially partition into neutral lipid environments, such as intracellular lipid droplets.[1] This is a common characteristic of "solvent dyes" used for this purpose. The following protocol is adapted from methods for other lipophilic dyes like Solvent Black 46.

Principle of Staining

When a solution of this compound in a suitable organic solvent is applied to cells, the dye is expected to diffuse across the cell membrane and accumulate in lipid-rich organelles. This accumulation would render the lipid droplets visible, potentially via fluorescence microscopy.

Hypothetical Protocol for Lipid Droplet Staining in Fixed Cells

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting Medium

Procedure:

  • Cell Culture: Plate cells on glass coverslips at an appropriate density and culture until they reach the desired confluency. To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA for 24-48 hours.

  • Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO or ethanol.

  • Staining Solution Preparation: Dilute the stock solution to a working concentration in PBS. Note: The optimal working concentration must be determined empirically, but a starting range of 1-10 µg/mL is suggested.

  • Staining: Add the staining solution to the fixed cells and incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS to remove excess dye.

  • Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging: Visualize the stained lipid droplets using fluorescence microscopy. The optimal excitation and emission wavelengths will need to be determined.

Experimental Workflow for Lipid Droplet Staining

Lipid_Droplet_Staining_Workflow start Plate and Culture Cells induce Induce Lipid Droplets (e.g., Oleic Acid) start->induce fix Fix Cells (4% PFA) induce->fix wash1 Wash with PBS (3x) fix->wash1 stain Stain with this compound (1-10 µg/mL, 20-30 min) wash1->stain wash2 Wash with PBS (3-5x) stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Workflow for lipid droplet staining.

Potential Application 2: Nuclear Staining in Fixed Cells

Several anthraquinone-based dyes have been shown to intercalate with DNA, making them effective nuclear stains.[5][6] It is plausible that this compound could exhibit similar properties, particularly in cells with compromised membranes where the dye can more readily access the nucleus.

Principle of Staining

The planar structure of the anthraquinone core of this compound may allow it to bind to DNA, likely through intercalation. In fixed and permeabilized cells, the dye could access the nucleus and bind to the DNA, resulting in a fluorescent signal that co-localizes with the nucleus.

Hypothetical Protocol for Nuclear Staining in Fixed and Permeabilized Cells

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Mounting Medium

Procedure:

  • Cell Culture and Fixation: Follow steps 1-3 from the lipid droplet staining protocol.

  • Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature to permeabilize the cell and nuclear membranes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Stock and Staining Solution Preparation: Prepare stock and working solutions of this compound as described in the lipid droplet protocol. A similar starting concentration range of 1-10 µg/mL is recommended for optimization.

  • Staining: Add the staining solution to the permeabilized cells and incubate for 15-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with PBS.

  • Mounting and Imaging: Mount and visualize the samples as described previously.

Experimental Workflow for Nuclear Staining

Nuclear_Staining_Workflow start Plate, Culture, and Fix Cells permeabilize Permeabilize Cells (0.1% Triton X-100) start->permeabilize wash1 Wash with PBS (3x) permeabilize->wash1 stain Stain with this compound (1-10 µg/mL, 15-30 min) wash1->stain wash2 Wash with PBS (3-5x) stain->wash2 mount Mount Coverslip wash2->mount image Fluorescence Microscopy mount->image

Workflow for nuclear staining.

Fluorescence Properties and Data Presentation

One of the most critical aspects to be determined for the use of this compound as a fluorescent probe is its excitation and emission spectra. Anthraquinone dyes are known to be fluorescent, often with large Stokes shifts.[7]

ParameterValueNotes
Excitation Maximum (λex) To be determinedA broad-spectrum light source and a monochromator or filter set would be required to determine the optimal excitation wavelength.
Emission Maximum (λem) To be determinedAn emission spectrum should be recorded by exciting at the determined λex.
Stokes Shift To be determinedThe difference in nanometers between the excitation and emission maxima.
Quantum Yield To be determinedThis would need to be measured relative to a known standard.
Photostability To be determinedThe resistance of the dye to photobleaching should be assessed under typical imaging conditions.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid inhalation of the powder. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Conclusion and Future Directions

This compound presents an intriguing, yet unvalidated, candidate for biological staining, with potential applications in visualizing both lipid droplets and cell nuclei. The protocols provided here offer a starting point for researchers to explore these possibilities. Key to its adoption as a biological stain will be the thorough characterization of its photophysical properties and the empirical optimization of staining conditions for various cell types and applications. Further studies would also be needed to assess its suitability for live-cell imaging and its potential cytotoxicity.

References

Application Notes and Protocols for Solvent Violet 38: A Developmental Staining Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial development of a staining protocol using Solvent Violet 38. As there is no established biological staining protocol for this dye, the following information is based on its known physicochemical properties and general principles of histological staining with solvent-soluble dyes. The provided protocols should be considered a starting point for optimization in your specific research applications.

Introduction to this compound

This compound, also known as C.I. 615665, is a synthetic dye belonging to the anthraquinone (B42736) family.[1][2] It is characterized by its solubility in non-polar solvents and its vibrant blue-violet color in solution.[1] Traditionally, it has been used for coloring oils, waxes, plastics, and other non-aqueous materials.[1][2][3] Its chemical structure and solubility profile suggest a potential application in histology for the visualization of lipid-rich structures.

Mechanism of Action (Proposed): As a solvent dye, the staining mechanism of this compound in biological tissues is likely based on its preferential solubility in lipids over the dye solvent. This is a physical staining process where the dye partitions into and accumulates in hydrophobic cellular components such as lipid droplets, myelin, and adipocytes.

Physicochemical and Safety Data

A summary of the key properties of this compound is presented below. This data is essential for understanding its behavior in solution and for safe laboratory handling.

PropertyValueReference
Chemical Name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dione[4]
CAS Number 63512-14-1[5]
Molecular Formula C28H18Br4N2O2[5]
Molecular Weight 734.07 g/mol [5]
Appearance Dark purple powder[6]
Solubility Soluble in acetone, chloroform, benzene, xylene, toluene. Slightly soluble in alcohol. Insoluble in water.[3]
Flash Point 369.5°C[5]
Boiling Point 687.4°C at 760 mmHg[5]

Safety and Handling Precautions

It is crucial to handle this compound with appropriate safety measures.

  • Eye Protection: Causes serious eye irritation. Always wear safety glasses or goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust particles.

  • Skin Protection: Wear a lab coat and avoid skin contact.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

  • Storage: Store in a cool, dry place away from oxidizing agents.[6]

Experimental Protocols: Staining of Lipids in Frozen Sections (Proposed)

This protocol is a suggested starting point for using this compound to stain lipids in frozen tissue sections. Optimization of incubation times, concentrations, and differentiation steps will likely be necessary for different tissue types.

4.1. Materials and Reagents

  • This compound powder

  • Acetone

  • Isopropanol (B130326)

  • Distilled water

  • Glycerin jelly or other aqueous mounting medium

  • Frozen tissue sections (e.g., adipose tissue, liver with steatosis)

  • Coplin jars

  • Microscope slides and coverslips

4.2. Preparation of Staining Solution

  • Stock Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of acetone. Mix well until the dye is completely dissolved. This stock solution can be stored at room temperature in a tightly sealed container.

  • Working Solution: To prepare the working solution, mix 6 mL of the stock solution with 4 mL of distilled water. The solution will become cloudy. Allow it to stand for 5-10 minutes and then filter before use. The working solution should be prepared fresh daily.

4.3. Staining Procedure

  • Cut frozen sections at 8-10 µm and mount on glass slides. Allow the sections to air dry.

  • Fixation: Briefly fix the sections in 10% neutral buffered formalin for 1 minute.

  • Rinse: Rinse gently in distilled water.

  • Staining: Immerse the slides in the filtered working solution of this compound for 5-10 minutes.

  • Differentiation: Differentiate the sections in 50% isopropanol for 1-2 minutes, or until the lipid structures are clearly defined against a pale background. This step is critical and may require optimization.

  • Rinse: Rinse thoroughly in distilled water.

  • Counterstaining (Optional): A light nuclear counterstain such as Hematoxylin can be applied at this stage if desired.

  • Mounting: Mount the coverslip with an aqueous mounting medium like glycerin jelly.

4.4. Expected Results

  • Lipid droplets, adipocytes, myelin: Violet to dark violet

  • Background: Colorless to very pale violet

Visualizations

The following diagrams illustrate the proposed experimental workflow and a troubleshooting guide for the developmental this compound staining protocol.

G cluster_prep Preparation cluster_staining Staining Protocol start Start prep_solution Prepare 0.5% Stock Solution (this compound in Acetone) start->prep_solution prep_working Prepare Working Solution (Stock + Distilled Water) prep_solution->prep_working filter_solution Filter Working Solution prep_working->filter_solution stain Stain (Working Solution, 5-10 min) filter_solution->stain tissue_prep Frozen Tissue Section (Air Dried) fixation Fixation (10% NBF, 1 min) tissue_prep->fixation rinse1 Rinse (Distilled Water) fixation->rinse1 rinse1->stain differentiate Differentiate (50% Isopropanol, 1-2 min) stain->differentiate rinse2 Rinse (Distilled Water) differentiate->rinse2 mount Mount (Aqueous Medium) rinse2->mount end End mount->end

Caption: Experimental workflow for the proposed this compound staining protocol.

G cluster_issues Common Issues cluster_solutions Potential Solutions issue Staining Issue no_stain No Staining or Weak Staining issue->no_stain overstaining Overstaining of Background issue->overstaining precipitate Dye Precipitate on Tissue issue->precipitate sol1 Increase staining time no_stain->sol1 sol2 Check dye concentration no_stain->sol2 sol3 Ensure proper fixation no_stain->sol3 sol4 Decrease staining time overstaining->sol4 sol5 Increase differentiation time overstaining->sol5 sol6 Filter working solution before use precipitate->sol6 sol7 Prepare fresh working solution precipitate->sol7

Caption: Troubleshooting guide for this compound staining.

References

Application Notes and Protocols for Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on available data for Solvent Violet 38, which is primarily documented for industrial applications. There is currently no scientific literature available detailing its use for biological staining in research or drug development. The protocols provided are generalized for industrial applications and should be adapted and validated for any specific use.

Introduction

This compound is a synthetic dye belonging to the anthraquinone (B42736) class.[1][2] It is characterized by its deep violet color and solubility in non-polar organic solvents such as xylene.[1] This dye is primarily utilized in the coloration of various industrial products due to its excellent solubility, lightfastness, and thermal stability.[3] Its main applications include the coloring of plastics, oils, waxes, adhesives, coatings, and printing inks.[1][3][4] In some cases, it is also used in low concentrations as a whitener to reduce the yellow appearance of resins and plastics.[1]

Physicochemical Properties and Specifications

PropertyValueReference
Chemical Name 1,4-bis((2,6-dibromo-4-methylphenyl)amino)anthracene-9,10-dione[2]
CAS Number 68239-76-9[1]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[2][5]
Molecular Weight 734.07 g/mol [2]
Appearance Dark powder[1]
Color in Solution Blue-violet[1]
Solubility Soluble in xylene and other non-polar solvents[1]

Quantitative Data: Recommended Concentration

The optimal concentration of this compound is highly dependent on the specific application, the material being colored, and the desired color intensity. For its primary industrial applications, a general concentration range has been established.

ApplicationRecommended Concentration Range (%)
General Plastics, Oils, Waxes0.0001 - 0.05

Table 1: General usage rate of this compound in industrial applications.[1]

Experimental Protocols: Industrial Staining

The following is a generalized protocol for the coloration of plastics using this compound. This protocol should be considered a starting point and may require optimization based on the specific polymer and processing conditions.

Materials
  • This compound powder

  • Polymer resin (e.g., polystyrene, ABS, PVC, PMMA, polyester)[1]

  • Appropriate organic solvent (if preparing a masterbatch)

  • Standard polymer processing equipment (e.g., extruder, injection molding machine)

Protocol: Direct Compounding

This method involves directly mixing the dye with the polymer resin.

  • Drying: Dry the polymer resin according to the manufacturer's specifications to remove any residual moisture.

  • Pre-mixing: In a suitable container, accurately weigh the required amount of this compound powder based on the desired final concentration (refer to Table 1). Add the dye to the polymer resin and mechanically mix until a homogenous powder blend is achieved.

  • Melt Processing: Introduce the mixture into the hopper of an extruder or injection molding machine.

  • Homogenization: Process the polymer at the recommended temperature profile to ensure complete melting and uniform distribution of the dye within the polymer matrix.

  • Extrusion/Molding: Extrude or mold the colored polymer into the desired form (e.g., pellets, films, or final parts).

Protocol: Masterbatch Preparation

This method involves creating a concentrated colorant (masterbatch) that is then diluted with the natural polymer.

  • Masterbatch Formulation: Calculate the amount of this compound needed to achieve a high concentration in a carrier resin (typically the same as or compatible with the final polymer).

  • Solvent Dispersion (Optional): For better dispersion, the dye can be pre-dispersed in a small amount of a compatible solvent before being mixed with the carrier resin.

  • Compounding: Mix the dye with the carrier resin using a high-shear mixer or a twin-screw extruder to ensure thorough dispersion.

  • Pelletizing: Extrude and pelletize the concentrated mixture to form the masterbatch.

  • Final Processing: Let down the masterbatch pellets with the natural polymer resin at a predetermined ratio during the final melt processing step (extrusion or injection molding) to achieve the target color concentration.

Logical Workflow for Industrial Staining

The following diagram illustrates the general workflow for coloring plastics with this compound.

G cluster_prep Preparation cluster_method Methodology cluster_output Output start Start: Define Target Color & Concentration weigh_dye Weigh this compound start->weigh_dye weigh_resin Weigh Polymer Resin start->weigh_resin pre_mix Pre-mix Dye and Resin weigh_dye->pre_mix weigh_resin->pre_mix melt_process Melt Processing (Extrusion/Molding) pre_mix->melt_process Homogenization qc Quality Control (Color, Dispersion) melt_process->qc qc->pre_mix Fail/Adjust finish Finished Colored Product qc->finish Pass

Caption: Workflow for plastic coloration with this compound.

Signaling Pathways and Biological Applications

There is no information available in the provided search results to suggest that this compound has any known interactions with biological signaling pathways or any established applications in biological research or drug development. Its chemical properties, particularly its solubility in non-polar solvents, are not typical for biological stains which generally require some degree of aqueous solubility or specific binding properties to cellular components. Therefore, no signaling pathway diagrams can be generated. Researchers and scientists should exercise caution and perform extensive validation before considering this dye for any biological application.

References

Solvent Violet 38: Properties and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent Violet 38 is a synthetic organic dye belonging to the anthraquinone (B42736) family of colorants.[1] It is characterized by its deep purple, crystalline powder appearance and its solubility in various organic solvents such as alcohols, ketones, and ethers, while being only slightly soluble in water.[2] This dye is primarily utilized in industrial applications for coloring a range of materials, including plastics, textiles, leather, inks, and coatings.[2][3] Its chemical formula is C28H18Br4N2O2, and it is also known by the synonym Violet 4B.

Physicochemical Properties and Safety Information

A summary of the key characteristics of this compound is presented in the table below.

PropertyDescriptionSource(s)
Chemical Name 2-(2-methyl-5-arylmethylene-4-pyrazolyl) aniline[2]
Synonyms Violet 4B, Perox Violet 3B
CAS Number 68239-76-9[1]
Molecular Formula C28H18Br4N2O2[3]
Appearance Deep purple powder or crystal[2]
Solubility Soluble in organic solvents (alcohols, ketones, ethers, xylene); slightly soluble in water.[1][2]
Primary Applications Dyeing of plastics (cellulose acetate, polystyrene, ABS, rigid PVC, PMMA, polyester), textiles, leather, inks, paints, and coatings.[1][2][3]
Storage Store in a dry, cool, well-ventilated place in a tightly closed container, away from fire and oxidizing agents.[2][4]
Safety Precautions Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Use in a well-ventilated area.[2][4]

Industrial Application Protocol: General Plastic Coloration

This compound is commonly used to impart a violet color to various plastics. The following is a generalized protocol for this application.

Objective: To color a plastic resin using this compound.

Materials:

  • Plastic resin (e.g., polystyrene, ABS, PMMA)

  • This compound dye

  • Appropriate organic solvent (e.g., xylene)

  • Mixing equipment

  • Extruder or injection molding machine

Protocol:

  • Dye Preparation: Dissolve this compound in a suitable organic solvent to create a concentrated stock solution. The typical usage rate is between 0.0001% and 0.05% of the final product weight.[1]

  • Mixing: Add the dye solution to the plastic resin. Ensure thorough mixing to achieve a homogenous color distribution.

  • Processing: Process the colored resin using standard techniques such as extrusion or injection molding. The processing temperature will depend on the specific plastic being used.

Related Staining Protocols in Biological Research

While specific protocols for this compound in biological contexts are unavailable, the following protocols for other violet dyes and a lipid stain are provided as a reference for researchers who may wish to explore the potential of this compound in biological applications.

Application Note 1: Crystal Violet Staining for Cell Quantification

Introduction: Crystal violet is a triarylmethane dye used to stain the nuclei and cytoplasm of adherent cells. It is a common method for quantifying cell viability and biomass.

Experimental Protocol:

  • Cell Seeding and Treatment:

    • Plate adherent cells in a multi-well plate at the desired density.

    • Allow cells to adhere and treat with experimental compounds as required.

  • Fixation:

    • Gently wash the cells with Phosphate-Buffered Saline (PBS).

    • Add a fixative solution (e.g., 4% paraformaldehyde in PBS or 100% methanol) to each well.

    • Incubate for 10-20 minutes at room temperature.[5]

  • Staining:

    • Remove the fixative and allow the plates to air dry.

    • Add Crystal Violet Staining Solution (0.1% - 0.5% w/v) to each well to completely cover the cell monolayer.

    • Incubate for 10-30 minutes at room temperature.[5]

  • Washing:

    • Carefully remove the staining solution.

    • Wash the wells with water to remove excess stain.

  • Solubilization:

    • Add a solubilization solution (e.g., 10% acetic acid or 1% SDS) to each well.

    • Incubate for 15-30 minutes at room temperature with gentle agitation to dissolve the incorporated dye.[5]

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized dye using a spectrophotometer at a wavelength of 570-590 nm.[5][6]

Quantitative Data Summary:

ParameterValueReference(s)
Fixation Time 10 - 20 minutes[5]
Staining Incubation Time 10 - 30 minutes[5]
Solubilization Time 15 - 30 minutes[5]
Absorbance Wavelength 570 - 590 nm[5][6]

Experimental Workflow:

Crystal_Violet_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_quant Quantification seed Seed and Treat Cells wash_pbs Wash with PBS seed->wash_pbs fix Fix Cells (10-20 min, RT) wash_pbs->fix stain Stain with Crystal Violet (10-30 min, RT) fix->stain wash_water Wash with Water stain->wash_water solubilize Solubilize Dye (15-30 min, RT) wash_water->solubilize measure Measure Absorbance (570-590 nm) solubilize->measure

Crystal Violet Staining Workflow

Application Note 2: Live Cell Cycle Analysis with DyeCycle Violet

Introduction: DyeCycle Violet is a cell-permeant DNA-selective stain used for live-cell cycle analysis by flow cytometry. It becomes fluorescent upon binding to double-stranded DNA.

Experimental Protocol:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

  • Staining:

    • Add DyeCycle Violet stain to the cell suspension.

    • Incubate for 15-30 minutes at 37°C, protected from light.

  • Analysis:

    • Analyze the stained cells directly by flow cytometry without any wash steps.

    • Excite with a violet laser and measure emission at approximately 440 nm.[7]

Quantitative Data Summary:

ParameterValueReference(s)
Incubation Time 15 - 30 minutes
Incubation Temperature 37°C[7]
Excitation Wavelength Violet Laser (~405 nm)[7]
Emission Wavelength ~440 nm[7]

Experimental Workflow:

DyeCycle_Violet_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis harvest Prepare Single-Cell Suspension stain Add DyeCycle Violet Incubate (15-30 min, 37°C) harvest->stain analyze Analyze by Flow Cytometry (Ex: Violet Laser, Em: ~440 nm) stain->analyze Oil_Red_O_Staining cluster_prep Cell Preparation cluster_stain Staining cluster_visualize Visualization fix Fix Cells with Formalin (30-60 min) wash_water Wash with Water fix->wash_water isopropanol Incubate with 60% Isopropanol (5 min) wash_water->isopropanol stain Stain with Oil Red O (10-20 min, RT) isopropanol->stain wash_water2 Wash with Water stain->wash_water2 counterstain Counterstain with Hematoxylin (1 min) wash_water2->counterstain wash_water3 Wash with Water counterstain->wash_water3 visualize Visualize under Microscope wash_water3->visualize

References

Application Notes and Protocols for Imaging Solvent Violet 38 with Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Violet 38, an anthraquinone-based dye, is traditionally used for coloring non-polar materials such as plastics, waxes, and oils.[1][2] Its solubility in organic solvents and inherent fluorescence, characteristic of some anthraquinone (B42736) derivatives, suggest its potential as a fluorescent probe in biological imaging.[3][4] These application notes provide a detailed, albeit theoretical, protocol for the use of this compound in confocal microscopy for imaging cellular structures. Given the limited data on its specific use in biological applications, this document outlines a starting point for researchers to explore its utility as a fluorescent stain for lipids and other non-polar components within cells.

Properties of this compound

PropertyValueReference
Chemical Name C.I. This compound[5]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[5]
Molecular Weight 734.07 g/mol [5]
Appearance Dark purple powder[1]
Solubility Soluble in xylene, acetone, chloroform, toluene; slightly soluble in alcohol; insoluble in water.[1][6]
Estimated Excitation Max ~420 - 550 nm[3][4]
Estimated Emission Max ~560 - 650 nm[3][4]
Lightfastness Good to very good[1]

Experimental Protocols

The following protocols are designed as a starting point for imaging cells with this compound using confocal microscopy. Optimization of parameters such as dye concentration, incubation time, and solvent choice will be necessary for different cell types and experimental conditions.

Protocol 1: Staining of Adherent Cells

This protocol outlines the steps for staining adherent cells cultured on glass-bottom dishes or coverslips.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Mounting medium

Procedure:

  • Cell Culture: Culture adherent cells on a suitable imaging substrate to the desired confluency.

  • Preparation of Staining Solution:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • Dilute the stock solution in PBS to a final working concentration range of 1-10 µM. The optimal concentration should be determined experimentally.

  • Cell Fixation:

    • Gently aspirate the culture medium.

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Add the this compound staining solution to the fixed cells.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Aspirate the staining solution.

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Add a drop of mounting medium to a microscope slide.

    • Carefully place the coverslip with the stained cells onto the mounting medium.

    • Seal the coverslip and allow the mounting medium to cure.

    • Image the specimen using a confocal microscope.

Protocol 2: Staining of Suspension Cells

This protocol provides a method for staining cells grown in suspension.

Materials:

  • Suspension cells

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Poly-L-lysine coated slides

Procedure:

  • Cell Harvesting and Fixation:

    • Centrifuge the cell suspension to pellet the cells.

    • Resuspend the cell pellet in PBS and centrifuge again.

    • Resuspend the cells in 4% PFA in PBS and incubate for 15 minutes at room temperature.

    • Centrifuge the fixed cells and wash twice with PBS.

  • Staining:

    • Resuspend the fixed cells in the this compound staining solution (1-10 µM in PBS).

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Centrifuge the stained cells and wash three times with PBS.

  • Mounting and Imaging:

    • Resuspend the final cell pellet in a small volume of PBS.

    • Pipette the cell suspension onto a poly-L-lysine coated slide and allow the cells to adhere.

    • Mount with a coverslip using an appropriate mounting medium.

    • Image using a confocal microscope.

Confocal Microscopy Parameters

The following are suggested starting parameters for imaging this compound. These will require optimization based on the specific instrument and experimental conditions.

ParameterSuggested Setting
Excitation Laser 488 nm or 514 nm Argon laser line
Dichroic Mirror Appropriate for the chosen excitation and emission wavelengths
Emission Filter 560 - 650 nm bandpass filter
Pinhole 1 Airy Unit (for optimal confocality)
Detector Gain/Offset Adjust to achieve a good signal-to-noise ratio without saturation
Scan Speed Slower scan speeds will generally improve image quality
Image Resolution 512x512 or 1024x1024 pixels

Diagrams

experimental_workflow cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_imaging Imaging cell_culture Culture Adherent or Suspension Cells fixation Fixation with 4% PFA cell_culture->fixation washing_pre Wash with PBS fixation->washing_pre staining Incubate with This compound washing_pre->staining washing_post Wash with PBS staining->washing_post mounting Mount on Slide washing_post->mounting confocal Confocal Microscopy mounting->confocal analysis Image Analysis confocal->analysis logical_relationship cluster_properties Dye Properties cluster_application Biological Application dye This compound (Anthraquinone) solubility Soluble in Non-polar Solvents dye->solubility fluorescence Inherent Fluorescence dye->fluorescence target Potential Target: Lipid Droplets & Non-polar Structures solubility->target Informs Target microscopy Confocal Microscopy fluorescence->microscopy Enables Detection target->microscopy output High-Resolution Cellular Imaging microscopy->output

References

Troubleshooting & Optimization

Technical Support Center: Solvent Violet 38 Solubility in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Violet 38. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here you will find troubleshooting advice and frequently asked questions to address common challenges related to its solubility in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which non-polar solvents is it soluble?

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class.[1] It is characterized by its deep violet color and is designed to be soluble in organic solvents rather than water. It is readily soluble in various non-polar and moderately polar organic solvents, including:

  • Acetone

  • Chloroform

  • Benzene

  • Toluene[1]

  • Xylene[1]

It is generally insoluble in water and only slightly soluble in alcohols.[1]

Q2: I'm observing poor solubility of this compound in my non-polar solvent system. What are the common causes?

Several factors can contribute to poor solubility:

  • Solvent Polarity: While classified as a "solvent" dye, its solubility can still vary significantly between different non-polar solvents. The specific interactions between the dye molecules and the solvent molecules are crucial.

  • Concentration: You may be attempting to create a solution that is above the saturation point of the dye in that particular solvent at the current temperature.

  • Temperature: The solubility of most solid dyes, including this compound, is temperature-dependent. Lower ambient temperatures can lead to decreased solubility.

  • Purity of the Dye and Solvent: Impurities in either the this compound powder or the solvent can interfere with the dissolution process.

  • Insufficient Agitation: Proper mixing is essential to break down dye agglomerates and facilitate the interaction between the dye and solvent molecules.

Q3: Can I heat the solvent to improve the solubility of this compound?

Yes, heating the solvent is a common and effective method to increase the solubility of this compound. Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the dye's crystal lattice, allowing it to dissolve more readily. However, it is crucial to monitor the temperature to avoid solvent boiling or decomposition of the dye. Gentle heating is usually sufficient.

Q4: What is a co-solvent, and can it help dissolve this compound in a non-polar solvent?

A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to enhance the solubility of a solute. In the context of non-polar systems, adding a small amount of a slightly more polar solvent (a co-solvent) can sometimes disrupt the intermolecular forces of the dye, aiding in its dissolution. For this compound in a non-polar solvent like hexane (B92381), a small addition of a more polar solvent like toluene (B28343) or a long-chain alcohol could improve solubility. The selection of a co-solvent should be done carefully to ensure it is miscible with the primary solvent and does not negatively impact the downstream application.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Dissolution The concentration of this compound is too high for the chosen solvent at the current temperature.- Reduce the concentration of the dye. - Increase the temperature of the solution. - See Experimental Protocol 1 for determining solubility limits.
The solvent is not optimal for this compound.- Try a different non-polar solvent (e.g., switch from hexane to toluene). - Introduce a co-solvent. See Experimental Protocol 2 for guidance on co-solvent selection.
Insufficient mixing or agitation.- Use a magnetic stirrer or vortex mixer to ensure thorough mixing. - Increase the duration of agitation.
Precipitation Upon Cooling The solution was saturated at a higher temperature and became supersaturated as it cooled.- Gently reheat the solution before use. - Prepare a more dilute stock solution that remains stable at room temperature. - Consider a solvent system that offers better solubility at lower temperatures.
Color Shift in Solution Impurities in the solvent or dye, or degradation of the dye.- Use high-purity solvents and ensure the this compound is from a reputable source. - Avoid prolonged exposure to high temperatures or strong light, which can cause degradation.

Solubility Data

Solvent Relative Solubility at 25°C (Illustrative) Notes
TolueneHighA good initial choice for most applications.
XyleneHighSimilar to toluene, often used interchangeably.
ChloroformHighEffective but consider safety and handling precautions.
AcetoneModerate-HighA more polar option that can be effective.
HexaneLowMay require heating or the use of a co-solvent for significant dissolution.
HeptaneLowSimilar to hexane.

Note: The values in this table are for illustrative purposes to indicate expected relative solubility and are not based on verified experimental data.

Experimental Protocols

Experimental Protocol 1: Determining the Solubility Limit of this compound

Objective: To determine the saturation point of this compound in a specific non-polar solvent at a given temperature.

Materials:

  • This compound powder

  • Selected non-polar solvent (e.g., toluene)

  • Analytical balance

  • Volumetric flasks (e.g., 10 mL)

  • Magnetic stirrer and stir bars

  • Temperature-controlled water bath or hot plate

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) and place it in a 10 mL volumetric flask.

  • Solvent Addition: Add a small volume of the solvent (e.g., 2 mL) to the flask.

  • Agitation: Place a small stir bar in the flask and place it on a magnetic stirrer. Stir the mixture vigorously.

  • Incremental Solvent Addition: Continue to add the solvent in small increments (e.g., 1 mL at a time), allowing the mixture to stir for a set period (e.g., 15 minutes) after each addition.

  • Observation: Observe the solution carefully. The saturation point is reached when a small amount of undissolved dye powder remains at the bottom of the flask even after prolonged stirring.

  • Temperature Control: For determining solubility at a specific temperature, perform the entire procedure in a temperature-controlled bath.

  • Quantification (Optional): To obtain a precise solubility value, carefully filter the saturated solution to remove any undissolved solid. The concentration of the dissolved dye in the filtrate can then be determined using a spectrophotometer by comparing its absorbance to a calibration curve.

Experimental Protocol 2: Enhancing Solubility with a Co-solvent

Objective: To improve the solubility of this compound in a poor non-polar solvent (e.g., hexane) using a co-solvent (e.g., toluene).

Materials:

  • This compound powder

  • Primary non-polar solvent (e.g., hexane)

  • Co-solvent (e.g., toluene)

  • Graduated cylinders or pipettes

  • Beakers or flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Initial Attempt: Attempt to dissolve a known amount of this compound in a specific volume of the primary solvent (e.g., 10 mg in 10 mL of hexane) at room temperature with stirring. Observe the degree of dissolution.

  • Co-solvent Introduction: To the suspension from step 1, add the co-solvent dropwise while continuing to stir.

  • Observation: Observe any changes in the amount of undissolved solid. Continue adding the co-solvent in small, measured increments until the dye is completely dissolved.

  • Record Ratios: Record the final ratio of the primary solvent to the co-solvent that was required to achieve complete dissolution.

  • Optimization: Repeat the experiment with different ratios of the primary solvent to the co-solvent to determine the minimum amount of co-solvent needed.

Visualizations

TroubleshootingWorkflow start Start: Poor Solubility of This compound check_concentration Is the concentration too high? start->check_concentration reduce_concentration Reduce dye concentration check_concentration->reduce_concentration Yes increase_temp Increase solution temperature check_concentration->increase_temp No end_success Success: Dye Dissolved reduce_concentration->end_success temp_successful Solubility Improved? increase_temp->temp_successful try_cosolvent Try adding a co-solvent temp_successful->try_cosolvent No temp_successful->end_success Yes cosolvent_successful Solubility Improved? try_cosolvent->cosolvent_successful change_solvent Consider a different primary solvent (e.g., Toluene) cosolvent_successful->change_solvent No cosolvent_successful->end_success Yes end_fail Consult further literature or manufacturer's data change_solvent->end_fail

Caption: Troubleshooting workflow for improving this compound solubility.

CoSolvencyMechanism cluster_0 Poor Solubility in a Single Non-Polar Solvent cluster_1 Improved Solubility with a Co-solvent dye_agg Dye Aggregate solvent_A Solvent A (Non-Polar) arrow Addition of Co-solvent dye_sol Solvated Dye solvent_A2 Solvent A dye_sol->solvent_A2 interacts with solvent_B Co-solvent B dye_sol->solvent_B interacts with

Caption: Conceptual diagram of the co-solvency mechanism.

References

preventing aggregation of Solvent Violet 38 in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the use of Solvent Violet 38 in experimental settings, with a focus on preventing its aggregation in solution.

Troubleshooting Guide: Preventing Aggregation of this compound

This guide is designed in a question-and-answer format to help you troubleshoot and resolve aggregation and precipitation issues with this compound solutions.

Q1: My this compound is precipitating out of solution immediately after preparation. What is the likely cause and how can I fix it?

A1: Immediate precipitation is often due to poor solvent choice or creating a supersaturated solution.[1]

  • Incorrect Solvent: Ensure you are using a solvent in which this compound has high solubility. It is soluble in acetone, chloroform, benzene, xylene, and toluene, and slightly soluble in alcohol.[2] It is insoluble in water.[2]

  • Supersaturated Solution: You may be exceeding the solubility limit of the dye in the chosen solvent at the current temperature. Try preparing a more dilute solution.

  • Low-Quality Solvent: The presence of contaminants, especially water, in your organic solvent can significantly reduce the solubility of this compound.[1] Use high-purity, anhydrous solvents.

  • Low Temperature: The solubility of many dyes, including those from the anthraquinone (B42736) family, generally decreases at lower temperatures.[3] Prepare your solution at room temperature or slightly warmer, ensuring all glassware is at a similar temperature to prevent localized cooling.[1]

Q2: My this compound solution was initially clear, but has become cloudy and is now forming a precipitate over time. What is happening?

A2: This delayed precipitation is likely due to aggregation, which can be triggered by several factors:

  • Temperature Fluctuations: Storing the solution in an environment with fluctuating temperatures can lead to precipitation as the dye's solubility changes. Store the solution in a tightly sealed, opaque container at a constant, cool temperature.[3]

  • Exposure to Light: Some dyes can degrade or undergo photochemical reactions when exposed to light, which may lead to the formation of less soluble species.[3] Store the solution in the dark.

  • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the dye concentration, leading to a supersaturated and unstable solution.

  • Lack of Stabilizers: For long-term storage or in certain solvent systems, the addition of a dispersant or stabilizer may be necessary to prevent dye molecules from aggregating.

Q3: The color intensity of my this compound solution seems to be decreasing over time. Is this related to aggregation?

A3: Yes, a decrease in color intensity can be an indicator of aggregation. When dye molecules aggregate, their light-absorbing properties can change, often leading to a decrease in the perceived color strength. This can be monitored using UV-Vis spectroscopy, where aggregation can cause a blue-shift (H-aggregation) or a red-shift (J-aggregation) in the absorption spectrum, often accompanied by a decrease in the main absorption peak's intensity.

Q4: What are the primary molecular forces driving the aggregation of this compound?

A4: The aggregation of organic dyes like this compound, which has a large, planar anthraquinone structure, is primarily driven by intermolecular π-π stacking interactions. These are attractive, non-covalent forces between the aromatic rings of adjacent dye molecules. Van der Waals forces also contribute to the overall aggregation process.

Logical Flow for Troubleshooting Aggregation

Troubleshooting Workflow for this compound Aggregation start Observe Aggregation (Precipitation, Cloudiness) check_solvent Step 1: Verify Solvent Choice - High purity & anhydrous? - Appropriate polarity? start->check_solvent check_concentration Step 2: Review Concentration - Below solubility limit? check_solvent->check_concentration Solvent is appropriate no_change Problem Persists check_solvent->no_change Incorrect solvent check_temperature Step 3: Control Temperature - Constant & appropriate? check_concentration->check_temperature Concentration is appropriate check_concentration->no_change Concentration too high consider_additives Step 4: Consider Additives - Dispersant or surfactant needed? check_temperature->consider_additives Temperature is controlled check_temperature->no_change Temperature fluctuating solution_stable Solution is Stable consider_additives->solution_stable Additives incorporated consider_additives->no_change Additives ineffective no_change->start Re-evaluate problem

Caption: A flowchart outlining the systematic steps to troubleshoot and resolve aggregation issues with this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic organic dye belonging to the anthraquinone class.[4] It appears as a deep purple powder and is soluble in various organic solvents, making it suitable for coloring plastics, resins, oils, waxes, and in printing inks.[2][4]

Q2: What are the recommended storage conditions for this compound powder and its solutions?

A2:

  • Powder: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.[3]

  • Solutions: Store in a tightly sealed, opaque container at a constant, cool temperature to prevent solvent evaporation and temperature-induced precipitation.[1][3]

Q3: How does solvent polarity affect the aggregation of this compound?

A3: The polarity of the solvent plays a crucial role in the solubility and aggregation of dyes. While this compound is soluble in a range of organic solvents, its stability can vary. In some cases, a solvent that is too "good" at solvating the dye can lead to aggregation upon slight changes in conditions. Conversely, a solvent in which the dye is only sparingly soluble will also promote aggregation. It is often a matter of finding the optimal solvent or solvent blend for your specific application and concentration.

Q4: Can I use sonication to redissolve precipitated this compound?

A4: Sonication can be a useful technique to break up aggregates and aid in the initial dissolution of the dye. However, if the underlying cause of precipitation (e.g., a supersaturated solution or an inappropriate solvent) is not addressed, the dye will likely re-precipitate over time.

Q5: Are there any specific additives that can help prevent the aggregation of this compound?

A5: Yes, dispersants and surfactants can be used to stabilize solvent-based dye solutions. For non-aqueous systems, polymeric dispersants are often effective. These molecules have a "pigment-affinic" part that adsorbs to the dye molecule and polymeric chains that extend into the solvent, creating a steric barrier that prevents aggregation. Non-ionic surfactants can also be used. The choice of additive will depend on the specific solvent system and the surface chemistry of the dye.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilityNotes
AcetoneSoluble[2]
ChloroformSoluble[2]
BenzeneSoluble[2]
TolueneSoluble[2]
XyleneSoluble[2][4]
Alcohols (e.g., Ethanol)Slightly Soluble[2]
WaterInsoluble[2]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which this compound is known to be soluble (e.g., xylene, toluene, or acetone).

  • Glassware Preparation: Ensure all glassware is clean and thoroughly dry.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: a. Add a portion of the solvent to a volumetric flask. b. Gradually add the weighed dye powder to the flask while stirring or swirling. c. If necessary, use a magnetic stirrer at a moderate speed to aid dissolution. Gentle warming (e.g., to 30-40°C) can be applied to increase the rate of dissolution, but avoid excessive heat. d. Once the dye is fully dissolved, add the remaining solvent to reach the final volume.

  • Filtration (Optional): For applications requiring a high degree of clarity, filter the solution through a solvent-compatible syringe filter (e.g., PTFE with a 0.2 µm pore size) to remove any undissolved micro-aggregates.

  • Storage: Transfer the solution to a clean, dry, amber glass bottle with a tight-fitting cap. Store at a constant, cool temperature away from direct light.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

  • Prepare a Dilute Stock Solution: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent at a concentration where no aggregation is expected (e.g., 10⁻⁵ M).

  • Prepare a Series of Concentrations: Create a series of solutions with increasing concentrations of this compound.

  • Acquire Spectra: Record the UV-Vis absorption spectrum for each concentration.

  • Analyze the Spectra:

    • Monomer Spectrum: The spectrum of the most dilute solution will represent the monomeric form of the dye.

    • Spectral Changes: As concentration increases, look for changes in the spectrum, such as:

      • A decrease in the main absorption peak (hypochromism).

      • A shift of the main peak to shorter wavelengths (blue-shift or H-aggregation) or longer wavelengths (red-shift or J-aggregation).

      • The appearance of new absorption bands.

    • Deviation from Beer-Lambert Law: Plot absorbance at the main peak versus concentration. A non-linear plot is indicative of aggregation.

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Dye Aggregation and Prevention cluster_0 Aggregation Pathway cluster_1 Prevention Strategies monomer This compound (Monomer) dimer Dimer Formation (π-π Stacking) monomer->dimer Increased Concentration dispersant Addition of Dispersant/ Surfactant monomer->dispersant aggregate Higher-Order Aggregates (Precipitation) dimer->aggregate Further Aggregation stabilized Stabilized Monomer dispersant->stabilized

Caption: Diagram illustrating the pathway of this compound aggregation and a strategy for its prevention using additives.

Experimental Workflow for Aggregation Analysis prep_solution Prepare this compound Solution visual_inspection Visual Inspection (Clarity, Precipitation) prep_solution->visual_inspection uv_vis UV-Vis Spectroscopy (Analyze Spectral Shifts) visual_inspection->uv_vis Solution is Clear troubleshoot Troubleshoot Formulation (Adjust Solvent, Concentration, etc.) visual_inspection->troubleshoot Precipitate Observed dls Dynamic Light Scattering (DLS) (Measure Particle Size) uv_vis->dls analysis Data Analysis (Confirm Aggregation) dls->analysis analysis->troubleshoot Aggregation Confirmed

References

reducing photobleaching of Solvent Violet 38 during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Solvent Violet 38 during imaging experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound signal is fading rapidly during image acquisition. What is causing this?

A1: Rapid signal loss is likely due to photobleaching, the light-induced degradation of the fluorophore. This compound, as an anthraquinone (B42736) dye, is generally considered to have high photostability.[1] However, intense or prolonged exposure to excitation light can still lead to the irreversible loss of its fluorescent properties. The primary drivers of photobleaching are the generation of reactive oxygen species (ROS) and the transition of the dye molecule to a reactive triplet state upon excitation.

Q2: How can I minimize photobleaching of this compound?

A2: You can employ several strategies to reduce photobleaching:

  • Optimize Illumination: Reduce the intensity of the excitation light to the lowest level that still provides a sufficient signal-to-noise ratio. This can be achieved by lowering the laser power or using neutral density filters.

  • Minimize Exposure Time: Use the shortest possible exposure time for your camera or detector. For time-lapse imaging, increase the interval between acquisitions.

  • Use Antifade Reagents: Incorporate an antifade reagent into your mounting medium or imaging buffer. These reagents scavenge reactive oxygen species that can damage the fluorophore.

  • Choose the Right Imaging System: For live-cell imaging, systems with higher sensitivity, such as those with back-illuminated sensors, can allow for the use of lower excitation light levels, thus reducing photobleaching and phototoxicity.

Q3: What antifade reagents are suitable for this compound?

A3: While specific data for this compound is limited, general-purpose antifade reagents are a good starting point. For fixed samples, mounting media containing reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are effective. Commercial antifade mounting media such as ProLong™ Gold and SlowFade™ are also excellent choices that are compatible with a wide range of dyes.[2][3] For live-cell imaging, antioxidants like Trolox, a vitamin E analog, can be added to the imaging medium.

Q4: this compound is a solvent-soluble dye. How does this affect my imaging protocol and choice of antifade reagent?

A4: The hydrophobic nature of this compound requires special considerations. It is soluble in non-polar solvents, which may not be compatible with aqueous-based antifade reagents. For imaging in non-aqueous environments, you may need to dissolve the antifade reagent in a compatible solvent. For cellular imaging, the dye needs to be delivered to the hydrophobic compartments of the cell, such as lipid droplets or membranes. This can be achieved by using a suitable carrier solvent like DMSO at a low concentration. When using commercial antifade reagents, ensure they are compatible with your sample preparation.

Q5: Are there more photostable alternatives to this compound?

A5: While this compound belongs to the generally photostable anthraquinone family, other classes of dyes, such as some rhodamine derivatives and commercially available dyes like the Alexa Fluor™ or DyLight™ series, are specifically engineered for high photostability.[4] If photobleaching of this compound remains a significant issue despite optimization, exploring alternatives with similar spectral properties may be beneficial.

Troubleshooting Guides

Problem: Significant photobleaching is still observed even with an antifade reagent.

Possible Cause Troubleshooting Steps
Incompatible Antifade Reagent Ensure the antifade reagent is compatible with your solvent system. For non-aqueous mounting, the antifade agent must be soluble in the mounting medium.
Suboptimal Reagent Concentration The concentration of the antifade reagent may need to be optimized for your specific application.
High Excitation Light Intensity An antifade reagent can only slow down photobleaching; it cannot completely prevent it. Re-evaluate your illumination settings and reduce the light intensity and exposure time as much as possible.
Oxygen Permeability of Mounting Medium If using a homemade mounting medium, ensure it has a low oxygen permeability. Glycerol-based mountants are generally effective.

Problem: Difficulty in preparing a stable imaging sample with this compound and an antifade reagent.

Possible Cause Troubleshooting Steps
Immiscibility of Components This compound is hydrophobic, while many antifade reagents are prepared in aqueous buffers. Ensure that your final imaging medium is a stable emulsion or that all components are soluble in a common solvent. The use of a surfactant or a co-solvent might be necessary.
Precipitation of the Dye or Reagent The dye or antifade reagent may precipitate out of solution. Prepare fresh solutions and consider filtering before use.

Quantitative Data on Photostability

Parameter Representative Photostable Dye (e.g., a Rhodamine derivative) Representative Less Photostable Dye (e.g., Fluorescein)
Photobleaching Quantum Yield (ΦB) ~10-6 - 10-7[5]~10-4 - 10-5
Half-life under typical confocal illumination Several minutesTens of seconds

Note: These values are highly dependent on the imaging conditions (e.g., excitation wavelength and intensity, oxygen concentration, and the presence of antifade reagents).

Experimental Protocols

Protocol 1: Preparation of a Homemade Antifade Mounting Medium for Fixed Samples

This protocol describes the preparation of a glycerol-based antifade mounting medium containing n-propyl gallate, suitable for fixed samples stained with this compound.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol

  • Phosphate-buffered saline (PBS), 10x stock solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) stock solution of NPG in DMSO.

  • In a conical tube, mix 1 ml of 10x PBS with 9 ml of glycerol.

  • Vortex the PBS/glycerol mixture thoroughly.

  • While stirring, slowly add 100 µl of the 10% NPG stock solution to the PBS/glycerol mixture.

  • Continue to mix until the solution is homogeneous.

  • Store the antifade mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging with this compound and a Trolox-based Antifade Solution

This protocol provides a general guideline for imaging live cells stained with this compound, using Trolox as an antioxidant to reduce photobleaching.

Materials:

  • This compound

  • DMSO

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Trolox

  • Cells cultured on imaging-compatible dishes (e.g., glass-bottom dishes)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 1 mM).

  • Prepare a stock solution of Trolox in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a high concentration (e.g., 100 mM).

  • On the day of imaging, dilute the this compound stock solution in the live-cell imaging medium to the desired final concentration (typically in the low micromolar range).

  • Dilute the Trolox stock solution into the imaging medium containing this compound to a final concentration of approximately 500 µM.

  • Remove the culture medium from the cells and replace it with the imaging medium containing this compound and Trolox.

  • Incubate the cells for an appropriate time to allow for dye uptake.

  • Proceed with live-cell imaging, ensuring to use the lowest possible excitation light intensity and exposure time.

Visualizations

photobleaching_pathway S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O₂ Bleached Photobleached State T1->Bleached Photochemical Reaction ROS->Bleached Oxidative Damage Fluorescence Fluorescence

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of a fluorophore.

antifade_workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis stain Stain Sample with This compound mount Mount Sample in Antifade Medium stain->mount acquire Acquire Images mount->acquire optimize Optimize Illumination & Exposure acquire->optimize analyze Analyze Images optimize->analyze

Caption: Experimental workflow for imaging with this compound while minimizing photobleaching.

References

troubleshooting uneven staining with Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who may encounter issues with uneven staining using Solvent Violet 38. The following information is curated to address specific challenges and provide a framework for developing a staining protocol.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic, solvent-soluble dye belonging to the anthraquinone (B42736) class of colorants.[1][2][3] Its chemical structure is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[4] It is primarily used in industrial applications for coloring plastics, resins, oils, waxes, and printing inks.[1][5][6] In a laboratory setting, its high solubility in non-polar solvents suggests potential applications in staining lipid-rich structures.

Q2: What are the key solubility properties of this compound?

Understanding the solubility of this compound is critical for preparing staining solutions and avoiding dye precipitation. Key solubility characteristics include:

  • Insoluble in water.[5][6]

  • Slightly soluble in alcohol.[5][6]

  • Soluble in non-polar organic solvents such as acetone, chloroform, benzene, xylene, and toluene.[5][6]

Q3: Why is my staining with this compound uneven or patchy?

Uneven staining with solvent-based dyes like this compound can arise from several factors:

  • Dye Aggregation: The dye may form aggregates in the staining solution, leading to clumps of color on the specimen instead of uniform staining.[7][8] This can be influenced by solvent choice, dye concentration, and temperature.[9][10]

  • Incomplete Solvent Exchange: If the specimen is not properly dehydrated and cleared, residual water can cause the solvent-based dye to precipitate, resulting in patchy staining.

  • Poor Fixation: Inadequate fixation of the biological sample can lead to variations in tissue density, causing inconsistent dye penetration.

  • Contaminated Reagents: Impurities or precipitates in the dye solution or solvents can deposit on the tissue, causing artifacts.

Q4: Can I use this compound in aqueous solutions?

No, this compound is insoluble in water.[5][6] Attempting to dissolve it in aqueous buffers will result in dye precipitation and will not be suitable for staining. Staining protocols must be designed using appropriate organic solvents.

Troubleshooting Uneven Staining

This guide provides a systematic approach to resolving common issues with uneven staining when using this compound or other solvent-based dyes.

ProblemPotential CauseRecommended Solution
Blotchy or Patchy Staining Dye Precipitation: Staining solution is supersaturated or has been stored improperly.Prepare a fresh staining solution. Consider lowering the dye concentration. Filter the staining solution through a 0.22 µm filter before use.
Residual Water in Tissue: Incomplete dehydration of the specimen.Ensure a complete and thorough dehydration series with fresh absolute alcohol before proceeding to the clearing agent (e.g., xylene).
Incomplete Deparaffinization: For paraffin-embedded sections, residual wax can block dye penetration.Use fresh xylene for deparaffinization and ensure sufficient time for complete wax removal.[11]
Weak or No Staining Incorrect Solvent: The chosen solvent may not be optimal for the dye or the target structure.Experiment with different non-polar solvents in which this compound is soluble (e.g., acetone, toluene, xylene).
Insufficient Staining Time: The incubation time may be too short for the dye to penetrate the tissue.Increase the staining time incrementally.
Dye Concentration Too Low: The concentration of the dye in the staining solution is not high enough.Prepare a range of dye concentrations to determine the optimal concentration for your application.
High Background Staining Excessive Dye Concentration: Using too high a concentration of the dye.Titrate the dye concentration to find the lowest effective concentration.
Inadequate Rinsing: Insufficient rinsing after staining fails to remove unbound dye.Increase the number and duration of rinses in fresh solvent after the staining step.
Dye Trapping: The dye may be physically trapped in certain tissue components.Use a differentiating step with a brief rinse in a solvent in which the dye is highly soluble to remove excess, non-specifically bound dye.

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[4]
Molecular Formula C28H18Br4N2O2[1][2][5][12][13]
Molecular Weight 734.07 g/mol [1][2][5]
Appearance Deep purple powder/crystal[12]
Boiling Point 687.4°C at 760 mmHg[12][13]
Flash Point 369.5°C[12][13]
Density 1.889 g/cm³[12][13]

Visualizations

Troubleshooting Workflow for Uneven Staining

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Actions cluster_3 Outcome Uneven Staining Uneven Staining Check Dye Solution Check Dye Solution Uneven Staining->Check Dye Solution Verify Specimen Prep Verify Specimen Prep Uneven Staining->Verify Specimen Prep Filter Dye Solution Filter Dye Solution Check Dye Solution->Filter Dye Solution Precipitate observed? Prepare Fresh Solution Prepare Fresh Solution Check Dye Solution->Prepare Fresh Solution Solution old? Optimize Dehydration Optimize Dehydration Verify Specimen Prep->Optimize Dehydration Residual water suspected? Extend Deparaffinization Extend Deparaffinization Verify Specimen Prep->Extend Deparaffinization Residual wax suspected? Even Staining Achieved Even Staining Achieved Filter Dye Solution->Even Staining Achieved Prepare Fresh Solution->Even Staining Achieved Optimize Dehydration->Even Staining Achieved Extend Deparaffinization->Even Staining Achieved

Caption: A logical workflow for troubleshooting uneven staining.

Hypothetical Staining Workflow

G cluster_0 Specimen Preparation cluster_1 Staining Procedure cluster_2 Final Steps Fixation Fixation Dehydration Dehydration Fixation->Dehydration Clearing Clearing Dehydration->Clearing Staining Staining Clearing->Staining Rinsing Rinsing Staining->Rinsing Mounting Mounting Rinsing->Mounting

References

optimizing signal-to-noise ratio for Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solvent Violet 38. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the signal-to-noise ratio (SNR) and troubleshooting common issues when using this fluorescent dye in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is an anthraquinone-based solvent dye.[1][2][3] Its chemical name is 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone.[4] It is a purple, powdered dye primarily used for coloring non-polar materials such as plastics, resins, oils, and waxes.[1][2]

Q2: Is this compound suitable for biological applications like fluorescence microscopy?

This compound is inherently insoluble in water and aqueous buffers, which makes its direct application in live-cell or aqueous-based fixed-cell imaging challenging.[1] However, as a member of the fluorescent anthraquinone (B42736) dye family, it has the potential for use in biological imaging if appropriate solubilization and delivery methods are employed.[5][6] Researchers should be aware that specific protocols for its use in biological applications are not well-documented, and significant optimization will be required.

Q3: What are the excitation and emission wavelengths of this compound?

Q4: How can I get this compound into cells for imaging?

Due to its hydrophobic nature, delivering this compound to cells requires specialized techniques. Standard aqueous staining protocols will not be effective. Potential methods for cellular delivery of hydrophobic dyes include:

  • Micelle Encapsulation: Encapsulating the dye within polymer micelles can facilitate its delivery into cells.[9]

  • Solvent-Exchange: For fixed and dehydrated samples, a solvent in which this compound is soluble (e.g., xylene) can be used.[1]

  • Carrier Proteins or Vehicles: Complexing the dye with a carrier molecule that can traverse the cell membrane is another potential strategy.

Each of these methods will require substantial optimization.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Incorrect Excitation/Emission Filters: The filter set on the microscope does not match the spectral properties of the dye.Action: Perform a broad-spectrum scan on a spectrophotometer or spectrofluorometer to determine the optimal excitation and emission wavelengths for this compound in your chosen solvent. Select microscope filters that match these wavelengths.
Low Dye Concentration: Insufficient dye is present in the sample to generate a detectable signal.Action: Gradually increase the concentration of the dye in your staining solution. Be mindful that excessively high concentrations can lead to aggregation and signal quenching.
Poor Dye Solubility/Delivery: The dye has precipitated out of solution or is not effectively reaching the target within the sample.Action: Ensure the chosen solvent or delivery system is appropriate for this compound. For biological samples, consider optimizing the formulation of micelles or other carriers.[9]
Photobleaching: The dye is rapidly losing its fluorescence upon exposure to excitation light.Action: Reduce the intensity of the excitation light. Decrease the exposure time per image. Use an anti-fade mounting medium if applicable. Anthraquinone dyes can have good photostability, but this should be evaluated for your specific conditions.[5]
High Background Noise Non-specific Dye Aggregates: The dye has formed fluorescent aggregates that are not associated with the target of interest.Action: Filter your staining solution before use. Optimize the dye concentration to the lowest effective level. Improve washing steps to remove unbound dye.
Autofluorescence: The sample itself (e.g., cells or tissue) is emitting fluorescence in the same spectral range as the dye.Action: Image an unstained control sample to determine the level of autofluorescence. If possible, choose a spectral window for imaging that minimizes autofluorescence. Consider using spectral unmixing software if your imaging system supports it.
Contaminated Solvents or Reagents: Impurities in the solvents or buffers are fluorescent.Action: Use high-purity, spectroscopy-grade solvents. Prepare fresh buffers and solutions.
Poor Signal-to-Noise Ratio (SNR) Combination of Low Signal and High Background: The desired signal is weak and obscured by background fluorescence.Action: Address both low signal and high background issues as described above. Increase detector gain or use a more sensitive detector, being mindful of introducing electronic noise. Employ image processing techniques like background subtraction, but be cautious not to remove real data.

Quantitative Data Summary

As specific photophysical data for this compound is not widely published, the following table provides a comparison with a well-characterized fluorescent anthraquinone dye, DRAQ5, to serve as a preliminary reference. Users must experimentally determine the values for this compound.

Parameter This compound DRAQ5 (for comparison) Notes
Excitation Maximum To Be Determined (TBD)~646 nmHighly dependent on the solvent environment.[7]
Emission Maximum TBD~681-697 nm (with DNA)Will shift based on local environment and binding partners.[7]
Quantum Yield TBDNot widely reported, but generally high for fluorescent dyes.A measure of the efficiency of fluorescence.
Solubility Soluble in non-polar solvents (e.g., xylene); Insoluble in water.[1]Cell-permeable aqueous solution.This is a critical difference for experimental design.
Lightfastness Good to very good.[1]High photostability reported.[5]A desirable property for fluorescence imaging.

Experimental Protocols

The following are generalized protocols that must be adapted and optimized for your specific application.

Protocol 1: Determining Spectroscopic Properties of this compound

This protocol outlines the essential first step before any imaging experiment.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable non-polar solvent such as xylene or DMSO.

  • Working Solution Preparation: Dilute the stock solution in the solvent you intend to use for your experiment to a concentration that gives an absorbance reading between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

  • Absorption Spectrum Measurement: Use a spectrophotometer to measure the absorbance of the working solution across a range of wavelengths (e.g., 300-800 nm) to find the absorption maximum (λ_max_abs).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of a spectrofluorometer to the λ_max_abs determined in the previous step.

    • Scan a range of emission wavelengths (e.g., from λ_max_abs + 20 nm to 850 nm) to determine the emission maximum (λ_max_em).

  • Excitation Spectrum Measurement:

    • Set the emission wavelength of the spectrofluorometer to the λ_max_em.

    • Scan a range of excitation wavelengths to confirm the optimal excitation wavelength.

Protocol 2: Suggested Workflow for Staining Non-Aqueous Samples

This protocol is suitable for samples like polymer films or sections that are compatible with organic solvents.

  • Sample Preparation: Prepare your sample according to your standard procedure.

  • Staining Solution: Prepare a dilute working solution of this compound (e.g., 0.01-1 µM, to be optimized) in a suitable organic solvent (e.g., xylene).

  • Staining: Immerse the sample in the staining solution for 5-30 minutes at room temperature.

  • Washing: Briefly wash the sample in the pure solvent to remove excess, unbound dye.

  • Mounting and Imaging: Mount the sample and image using a fluorescence microscope equipped with the appropriate filter set determined in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep I. Preparation cluster_staining II. Staining cluster_imaging III. Imaging & Analysis Det_Spectra Determine Excitation/ Emission Maxima Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Working Prepare Working Solution (with delivery vehicle if needed) Prep_Stock->Prep_Working Apply_Stain Apply Staining Solution to Sample Prep_Working->Apply_Stain Incubate Incubate Apply_Stain->Incubate Wash Wash to Remove Unbound Dye Incubate->Wash Mount Mount Sample Wash->Mount Acquire_Image Acquire Image with Optimized SNR Settings Mount->Acquire_Image Analyze Analyze Data Acquire_Image->Analyze

Caption: General experimental workflow for using this compound.

SNR_Troubleshooting cluster_signal Low Signal Issues cluster_noise High Noise Issues Start Low Signal-to-Noise Ratio (SNR) Check_Filters Incorrect Filters? Start->Check_Filters Check_Aggregates Dye Aggregates? Start->Check_Aggregates Check_Conc Low Dye Concentration? Check_Filters->Check_Conc No Optimize_Filters Optimize Filter Set Check_Filters->Optimize_Filters Yes Check_Bleach Photobleaching? Check_Conc->Check_Bleach No Optimize_Conc Titrate Dye Concentration Check_Conc->Optimize_Conc Yes Reduce_Exposure Reduce Light Intensity/ Exposure Time Check_Bleach->Reduce_Exposure Yes Check_AutoF Autofluorescence? Check_Aggregates->Check_AutoF No Filter_Solution Filter Staining Solution Check_Aggregates->Filter_Solution Yes Check_Contam Contaminated Reagents? Check_AutoF->Check_Contam No Use_Controls Image Unstained Controls Check_AutoF->Use_Controls Yes Use_Pure_Reagents Use High-Purity Solvents Check_Contam->Use_Pure_Reagents Yes

Caption: Troubleshooting logic for low SNR with this compound.

References

Technical Support Center: Correcting for Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Fluorophore Selection: The following guide focuses on correcting spectral overlap for Brilliant Violet™ 421 (BV421) , a common fluorophore used in biological research with well-documented spectral overlap characteristics. The originally requested "Solvent Violet 38" is an industrial dye not typically used in fluorescence-based biological assays. BV421 is spectrally similar and serves as a relevant, practical example for researchers encountering spectral overlap issues with violet-excitable dyes.

Frequently Asked Questions (FAQs)

Q1: What is spectral overlap and why is it a problem with Brilliant Violet™ 421?

A1: Spectral overlap, or spillover, occurs when the emission signal from one fluorophore is detected in the designated channel for another fluorophore.[1] Brilliant Violet™ 421 (BV421), while very bright, has a broad emission spectrum.[2] This means its fluorescence can "spill" into detectors intended for other fluorophores, such as FITC or Pacific Blue, leading to false positive signals and inaccurate data interpretation.[3]

Q2: What is compensation and how does it correct for spectral overlap?

A2: Compensation is a mathematical correction applied during or after data acquisition to subtract the unwanted spillover signal from a given detector.[3][4] By running single-stained controls (cells or beads stained with only one fluorophore each), the amount of spillover from each dye into every other detector can be precisely measured.[5] This information is used to create a compensation matrix that corrects the data from your multi-color samples.[6]

Q3: When should I use cells versus compensation beads for my single-stain controls?

A3: Antibody-capture compensation beads are often preferred because they provide a bright, clear positive signal and have uniform autofluorescence. However, cells must be used for viability dyes (which bind to DNA in dead cells) or intracellular stains where beads are not a suitable substrate. The most critical rule is that the compensation control must be stained with the exact same fluorescent conjugate as the experimental sample.[5]

Q4: My compensated data for BV421 looks "over-compensated" or "under-compensated." What went wrong?

A4: This issue typically arises from improperly prepared or gated compensation controls.

  • Under-compensation (a "smeared" or diagonal population) suggests the spillover was not fully subtracted. This can happen if the single-stain control was not bright enough.

Always ensure your positive single-stain control is at least as bright as the signal you expect in your fully stained sample and that your negative control has the same autofluorescence as your experimental cells.[5]

Q5: Can I use BV421 with other Brilliant Violet dyes in the same panel?

A5: Yes, but with caution. Brilliant Violet dyes are known to interact with each other, which can lead to staining artifacts.[7] To minimize these non-specific polymer interactions, it is highly recommended to use a specialized staining buffer, such as Brilliant Stain Buffer, when including two or more Brilliant Violet or other polymer dyes in the same panel.[4][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Spillover Spreading from BV421 Channel The broad emission of BV421 is causing significant spillover into adjacent channels (e.g., BV510, FITC), making it difficult to resolve dim populations.1. Re-evaluate Panel Design: If possible, pair BV421 with fluorophores that have more spectrally distinct emission profiles.[8] Use online panel builder tools to assess spectral overlap before starting. 2. Assign BV421 to a Brightly Expressed Marker: The high brightness of BV421 is ideal for detecting antigens with high expression levels.[9][10] Assign dimmer fluorophores to these markers and use brighter dyes for rare or dimly expressed targets. 3. Use a Spectral Flow Cytometer: Spectral cytometry captures the entire emission profile of each dye, allowing for more accurate "unmixing" of signals, which is particularly effective for managing spillover from polymer dyes like BV421.[4]
Compensation Matrix Values for BV421 Seem Incorrect The single-stain control for BV421 was not prepared or acquired correctly.1. Check Control Brightness: Ensure the positive population of your BV421 single-stain control is sufficiently bright.[5] 2. Verify Gating: Confirm that you have correctly gated on the positive and negative populations for the compensation control. 3. Use the Same Reagent: The BV421-conjugated antibody used for the compensation control must be the exact same one used in your experiment.[5]
Unexpected Staining Patterns with Multiple Polymer Dyes Non-specific interactions between polymer dyes (like BV421 and other Brilliant Violet dyes).Use a specially formulated buffer (e.g., Brilliant Stain Buffer) in your staining protocol to block these interactions.[4][7] This is crucial when using two or more polymer dyes together.

Quantitative Data: Spectral Properties

The following table summarizes the key spectral characteristics of Brilliant Violet™ 421 and other common fluorophores it may interact with. This data is essential for designing multicolor panels and understanding potential overlap.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Excitation LaserCommon Emission Filter
Brilliant Violet™ 421 (BV421) 405 - 407[9][11]421 - 423[11][12]Violet (405 nm)450/50 nm[11][13]
Pacific Blue™ 404[12]455[12]Violet (405 nm)450/50 nm
FITC (Fluorescein) 494[12]518[12]Blue (488 nm)530/30 nm
Brilliant Violet™ 510 (BV510) 405[9]510[9]Violet (405 nm)525/40 nm

Note: Due to nearly identical excitation and emission properties, BV421 and Pacific Blue™ generally cannot be used simultaneously in the same panel.[14]

Experimental Protocol: Single-Stain Compensation Controls for Flow Cytometry

This protocol outlines the essential steps for preparing single-stained controls required to calculate a compensation matrix for an experiment including BV421.

Materials:

  • Cells or antibody-capture beads (e.g., UltraComp eBeads™)

  • Unstained cells/beads (for negative control)

  • BV421-conjugated antibody

  • All other conjugated antibodies in your panel

  • Flow cytometry staining buffer

  • Flow cytometer

Procedure:

  • Label Tubes: Prepare one tube for an unstained control and one tube for each fluorophore in your panel (e.g., "Unstained", "BV421", "FITC", "PE", etc.).

  • Aliquot Controls: Add an appropriate number of cells or a single drop of compensation beads to each labeled tube.

  • Stain Single Controls:

    • To the "BV421" tube, add the predetermined optimal concentration of the BV421-conjugated antibody.

    • To the "FITC" tube, add the FITC-conjugated antibody.

    • Continue this process for all antibodies in your panel, adding only one type of fluorescent antibody per tube.

    • The "Unstained" tube receives no antibody.

  • Incubate: Incubate the tubes according to your standard staining protocol (e.g., 20-30 minutes at 4°C, protected from light).

  • Wash: Wash the cells/beads with staining buffer to remove unbound antibodies. Centrifuge and resuspend in an appropriate volume of buffer for flow cytometry analysis.

  • Acquire Data:

    • Run the unstained control first to set the baseline voltages for your detectors, ensuring the negative population is visible on scale.

    • Run each single-stained control, collecting data in all fluorescent channels. Ensure the positive signal is on-scale and not saturated (i.e., not pushed against the maximum channel value).

  • Calculate Compensation: Use the flow cytometry software's compensation wizard. For each control, gate on the negative and positive populations. The software will use the signal from the positive population in its primary detector and measure its spillover into all other detectors to calculate the compensation matrix.[15]

Visualizations

G Diagram 1: Spectral Overlap of BV421 cluster_0 Violet Laser Excitation (405nm) cluster_1 Emission Spectra & Detectors BV421 Brilliant Violet 421 BV421_Detector BV421 Detector (e.g., 450/50 BP) BV421->BV421_Detector Primary Signal FITC_Detector FITC Detector (e.g., 530/30 BP) BV421->FITC_Detector Spillover Signal FITC FITC

Caption: Spectral emission of BV421 spilling into the FITC detector.

G Diagram 2: Compensation Workflow A 1. Prepare Single-Stain Controls (Unstained, BV421-only, FITC-only, etc.) B 2. Acquire Data for Each Control on Flow Cytometer A->B C 3. Gate on Negative and Positive Populations B->C D 4. Software Calculates Spillover (Creates Compensation Matrix) C->D E 5. Apply Matrix to Multicolor Experimental Samples D->E F 6. Corrected Data for Analysis E->F

Caption: Workflow for calculating and applying spectral compensation.

References

stability of Solvent Violet 38 in different chemical environments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Solvent Violet 38 in various chemical environments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Unexpected Color Change or Fading of this compound Solution

  • Question: My this compound solution has changed color or faded. What could be the cause?

  • Answer: Unexpected color changes or fading can be attributed to several factors:

    • pH Shift: While generally stable in acidic and alkaline conditions, extreme pH values may affect the chromophore.

    • Presence of Strong Oxidizing or Reducing Agents: These agents can chemically alter the dye molecule, leading to a loss of color.

    • Photodegradation: Prolonged exposure to high-intensity light, especially UV radiation, can cause the dye to fade.

    • High Temperatures: Although thermally stable, prolonged exposure to temperatures exceeding its limit (around 300-310°C) can lead to degradation.[1][2][3]

Issue 2: Precipitation of this compound from Solution

  • Question: My this compound has precipitated out of solution. Why is this happening?

  • Answer: Precipitation of this compound is most commonly due to:

    • Solvent Incompatibility: this compound is soluble in non-polar organic solvents like xylene and acetone (B3395972) but is insoluble in water.[4][5] Adding water or highly polar solvents to a solution of this compound can cause it to precipitate.

    • Temperature Changes: A significant decrease in temperature can reduce the solubility of the dye in some organic solvents, leading to precipitation.

    • Concentration Exceeding Solubility Limit: Attempting to dissolve too much dye in a given volume of solvent will result in a saturated solution with undissolved particles.

Issue 3: Inconsistent Staining or Coloring Results

  • Question: I am observing inconsistent staining or coloring in my experiments. What could be the reason?

  • Answer: Inconsistent results can stem from:

    • Dye Degradation: If the stock solution has been improperly stored (e.g., exposed to light or reactive chemicals), the dye may have partially degraded, leading to weaker or inconsistent coloring.

    • Inhomogeneous Solution: Ensure the dye is fully dissolved in the solvent before use. Any undissolved particles can lead to uneven application.

    • Interaction with Substrate: The chemical nature of the material being colored can influence the final shade and stability of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, an anthraquinone (B42736) dye, is known for its good to excellent stability. It exhibits high thermal stability, with resistance to temperatures up to 300-310°C.[1][2][3] It also possesses good to very good lightfastness.[4] Qualitative data suggests it is stable in both acidic and alkaline conditions.[6]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in non-polar organic solvents such as xylene, chloroform, benzene, and toluene.[5] It is also soluble in acetone.[5] It is insoluble in water.[5]

Q3: How should I store a stock solution of this compound?

A3: To ensure the longevity of your this compound stock solution, it is recommended to:

  • Store it in a tightly sealed, amber glass bottle to protect it from light.

  • Keep it in a cool, dry, and well-ventilated area.[7]

  • Avoid storing it with strong oxidizing or reducing agents.

Q4: Is this compound resistant to acids and alkalis?

A4: Technical data for the closely related Solvent Violet 13 indicates good resistance to both acids and alkalis, with a rating of 5 on a fastness scale.[8] While specific quantitative data for this compound is limited, its classification as an anthraquinone dye suggests similar robust performance under moderately acidic and alkaline conditions.[9]

Q5: What happens if this compound is exposed to strong oxidizing or reducing agents?

A5: Exposure to strong oxidizing agents (like hydrogen peroxide) or reducing agents (like sodium hydrosulfite) can lead to the degradation of this compound.[10][11] These agents can chemically modify the anthraquinone structure, which is responsible for its color, resulting in fading or complete discoloration. The vat dyeing process for some anthraquinone dyes, for instance, intentionally uses a reducing agent to change the dye's solubility and color.[12]

Data on Stability of Solvent Violet Dyes

The following table summarizes the available stability data for this compound and the closely related Solvent Violet 13.

PropertyThis compoundSolvent Violet 13
Heat Resistance Up to 310°C[2][3]Up to 260-300°C[8][13]
Light Fastness Good to Very Good[4]6-7 (on a scale of 1-8)[8][14]
Acid Resistance Good (qualitative)[6]5 (on a fastness scale)[8][13]
Alkali Resistance Good (qualitative)[6]5 (on a fastness scale)[8][13]
Solubility Soluble in xylene and other non-polar solvents; Insoluble in water[4][5]Soluble in benzene, xylene, DMF; Insoluble in water[14][15]

Experimental Protocols

Protocol for Assessing the pH Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetone).

  • Incubation: Add a small, precise volume of the this compound stock solution to each buffer solution to achieve a final concentration suitable for spectrophotometric analysis. Incubate the solutions at a constant temperature for a defined period (e.g., 24 hours), protected from light.

  • Analysis: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

  • Data Interpretation: A decrease in absorbance compared to a control sample (prepared at a neutral pH and measured immediately) indicates degradation. The percentage of degradation can be calculated.

Visualizations

TroubleshootingWorkflow start Start: Stability Issue with This compound issue_type What is the nature of the issue? start->issue_type color_change Unexpected Color Change or Fading issue_type->color_change Color Issue precipitation Precipitation of Dye issue_type->precipitation Solubility Issue inconsistent_results Inconsistent Staining/ Coloring issue_type->inconsistent_results Application Issue check_environment_color Check for: - Extreme pH - Oxidizing/Reducing Agents - Light Exposure - High Temperature color_change->check_environment_color check_solvent Verify: - Solvent Polarity (non-polar is best) - Temperature (avoid sudden drops) - Concentration (is it saturated?) precipitation->check_solvent check_procedure Review: - Stock Solution Integrity (storage) - Complete Dissolution of Dye - Substrate Compatibility inconsistent_results->check_procedure solution_color Solution: - Adjust pH to neutral - Remove reactive agents - Protect from light - Control temperature check_environment_color->solution_color solution_precipitation Solution: - Use appropriate non-polar solvent - Maintain stable temperature - Prepare a less concentrated solution check_solvent->solution_precipitation solution_inconsistent Solution: - Prepare fresh stock solution - Ensure complete dissolution - Test substrate compatibility check_procedure->solution_inconsistent

Caption: Troubleshooting workflow for common stability issues with this compound.

References

Technical Support Center: Solvent Violet 38 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of pH on the fluorescence of Solvent Violet 38.

Troubleshooting Guides

Issue: Inconsistent or Noisy Fluorescence Readings

  • Possible Cause: Fluctuations in pH, solvent impurities, or instrument instability.

  • Troubleshooting Steps:

    • Verify pH Stability: Ensure the pH of your sample is stable and accurately measured. Use freshly prepared buffer solutions.

    • Solvent Quality: Use high-purity, spectroscopy-grade solvents to minimize background fluorescence.[1]

    • Instrument Warm-up: Allow the fluorometer to warm up according to the manufacturer's instructions to ensure lamp and detector stability.

    • Blank Measurement: Run a blank measurement with the solvent and buffer alone to check for background signals.[2]

    • Increase Integration Time: For low-emitting samples, increasing the integration time can improve the signal-to-noise ratio.[2]

Issue: Lower than Expected Fluorescence Intensity

  • Possible Cause: pH-induced quenching, incorrect excitation/emission wavelengths, or inner filter effect.

  • Troubleshooting Steps:

    • Optimize pH: The fluorescence of many dyes is pH-dependent.[3][4] Determine the optimal pH range for this compound fluorescence by performing a pH titration experiment (see Experimental Protocols).

    • Confirm Wavelengths: Verify the excitation and emission maxima for this compound in your specific solvent system, as these can be influenced by the environment.[3]

    • Check for Inner Filter Effect: High concentrations of the dye can lead to self-absorption, reducing the measured fluorescence. Try diluting the sample.[2]

    • Sample Alignment: Ensure the sample cuvette is correctly positioned in the light path of the fluorometer.[2]

Issue: Unexpected Shifts in Emission Wavelength

  • Possible Cause: Changes in the protonation state of the fluorophore due to pH variations.

  • Troubleshooting Steps:

    • Precise pH Control: Small changes in pH can lead to shifts in the emission spectra for pH-sensitive dyes.[4] Use a reliable pH meter and buffers to maintain a constant pH during measurements.

    • Solvent Polarity: Be aware that changes in solvent polarity can also cause spectral shifts.[3] Ensure consistent solvent composition.

    • Analyze the Full Spectrum: Record the complete emission spectrum to identify any new peaks or shoulders that might indicate the presence of different fluorescent species at different pH values.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the fluorescence of organic dyes like this compound?

A1: The pH of a solution can significantly impact the fluorescence of a dye.[3][4] Changes in pH can alter the electronic structure of the fluorophore by causing protonation or deprotonation of functional groups.[4] This can lead to changes in fluorescence intensity (quenching or enhancement), shifts in the excitation and emission wavelengths, and changes in the fluorescence lifetime.[4]

Q2: How can I determine the optimal pH for my experiment using this compound?

A2: To find the optimal pH, you should perform a pH titration experiment. This involves measuring the fluorescence intensity of this compound across a wide range of pH values while keeping the dye concentration and other experimental conditions constant. The pH that yields the highest and most stable fluorescence intensity is the optimum for your application.

Q3: Can the solvent itself affect the pH-dependent fluorescence of this compound?

A3: Yes, the solvent plays a crucial role. The polarity of the solvent can influence the ground and excited states of the fluorophore, which can alter its fluorescence properties.[3] Furthermore, the pKa of the dye's ionizable groups can shift in different solvents, which will change its pH-dependent behavior. It is important to characterize the fluorescence of this compound in the specific solvent system you are using.

Q4: My fluorescence intensity is decreasing over time during the measurement. What could be the cause?

A4: A decrease in fluorescence intensity over time is often due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.[1] To minimize photobleaching, you can reduce the excitation light intensity, decrease the exposure time, or use a photostabilizer if compatible with your sample.

Data Presentation

Table 1: Illustrative Effect of pH on the Relative Fluorescence Intensity of this compound

pHRelative Fluorescence Intensity (a.u.)
3.0120
4.0250
5.0480
6.0750
7.0980
8.0820
9.0650
10.0450
11.0280

Note: This data is hypothetical and for illustrative purposes only. Actual values will depend on experimental conditions.

Experimental Protocols

Protocol: Determination of pH Effect on this compound Fluorescence

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 3 to 11). Use buffers with minimal autofluorescence (e.g., citrate, phosphate, borate).

  • Sample Preparation:

    • For each pH value, prepare a sample by adding a small aliquot of the this compound stock solution to the respective buffer solution in a cuvette. The final concentration of the dye should be low enough to avoid inner filter effects (e.g., 1-10 µM). Ensure the percentage of the organic solvent from the stock solution is low and consistent across all samples.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of this compound.

    • Record the emission spectrum over a suitable wavelength range.

    • Measure the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of pH to determine the pH profile of this compound fluorescence.

Mandatory Visualization

experimental_workflow Experimental Workflow: pH Effect on Fluorescence cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Samples in Buffers prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (pH 3-11) prep_buffers->prep_samples measure_fluorescence Measure Fluorescence Spectra prep_samples->measure_fluorescence plot_data Plot Intensity vs. pH measure_fluorescence->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for investigating the effect of pH on this compound fluorescence.

troubleshooting_logic Troubleshooting Logic for Low Fluorescence start Low Fluorescence Intensity check_ph Is pH at Optimum? start->check_ph check_conc Is Concentration Too High? (Inner Filter Effect) check_ph->check_conc Yes adjust_ph Adjust pH to Optimum check_ph->adjust_ph No check_wv Are Wavelengths Correct? check_conc->check_wv No dilute Dilute Sample check_conc->dilute Yes verify_wv Verify Excitation/Emission Maxima check_wv->verify_wv No ok Problem Resolved check_wv->ok Yes adjust_ph->ok dilute->ok verify_wv->ok

Caption: Decision tree for troubleshooting low fluorescence intensity in experiments.

References

Navigating Solvent Violet 38 Staining: A Technical Guide to Artifact-Free Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Solvent Violet 38 staining. This resource is designed to provide comprehensive guidance on the use of this compound in biological staining applications. While primarily an industrial dye for plastics and oils, its properties as a solvent-soluble colorant present unique opportunities and challenges in the laboratory. This guide offers troubleshooting protocols and frequently asked questions to help you mitigate artifacts and achieve clear, reliable staining results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it not commonly used for biological staining?

This compound is a synthetic, solvent-soluble dye belonging to the anthraquinone (B42736) class.[1][2][3] Its primary applications are in the coloration of non-polar substances such as plastics, waxes, and oils.[1][4][5][6][7] Its use in biological staining is not well-documented, likely due to its insolubility in aqueous solutions typically used in histology and the availability of well-established stains for common targets. However, its affinity for lipids and non-polar cellular components makes it a candidate for specialized staining protocols.

Q2: What are the potential applications of this compound in a research setting?

Given its solubility in organic solvents, this compound may be suitable for staining lipid-rich structures within cells and tissues, such as adipocytes, myelin sheaths, or lipid droplets. It could potentially be used in a manner similar to other lysochrome dyes like Sudan Black B or Oil Red O.

Q3: What are the most common artifacts observed with solvent-based dyes?

Artifacts with solvent dyes often relate to their solubility and application method. Common issues include:

  • Dye Precipitation: The dye may fall out of solution, leaving crystalline deposits on the tissue.

  • Uneven Staining: Patchy or blotchy coloration can occur due to incomplete deparaffinization or uneven dye application.

  • "Edge Effect": The periphery of the tissue may stain darker than the center.

  • Non-specific Staining: The dye may bind to unexpected cellular components.

Q4: How can I prepare a staining solution with this compound?

Since this compound is insoluble in water, a stock solution should be prepared in a suitable organic solvent like ethanol (B145695) or isopropanol. This stock solution is then typically diluted with the same solvent or a mixture of solvent and water to achieve the desired working concentration. It is crucial to filter the working solution before each use to remove any undissolved dye particles that could cause artifacts.

Troubleshooting Guide

Artifacts during staining can be frustrating and compromise the interpretation of your results. The following table outlines common problems encountered when using solvent-based dyes like this compound and provides systematic steps to resolve them.

Problem Potential Cause Recommended Solution
Crystalline Artifacts on Tissue Dye precipitation due to supersaturation or temperature changes.1. Filter the staining solution immediately before use with a 0.22 µm filter. 2. Ensure the dye is fully dissolved in the solvent before use. 3. Avoid sudden temperature changes during the staining procedure. 4. Consider preparing a fresh staining solution.
Patchy or Uneven Staining 1. Incomplete removal of paraffin (B1166041) wax. 2. Air bubbles trapped on the tissue surface. 3. Uneven application of the staining solution.1. Ensure complete deparaffinization by using fresh xylene and alcohol baths and adequate incubation times. 2. Gently apply the coverslip to avoid trapping air bubbles. 3. Ensure the entire tissue section is covered with the staining solution.
Weak or No Staining 1. Inappropriate solvent for the dye. 2. Staining time is too short. 3. Dye concentration is too low. 4. Tissue was allowed to dry out.1. Confirm the solubility of this compound in your chosen solvent. 2. Increase the incubation time in the staining solution. 3. Increase the concentration of the dye in the working solution. 4. Keep the tissue moist throughout the staining process.
Excessively Dark Staining 1. Staining time is too long. 2. Dye concentration is too high.1. Reduce the incubation time in the staining solution. 2. Decrease the concentration of the dye in the working solution.
Background Staining is Too High Inadequate rinsing after staining.Increase the number and duration of washes in the differentiation solution (e.g., 70% ethanol) to remove excess, unbound dye.
Staining is Darker at the Edges "Edge effect" due to faster evaporation of the solvent at the periphery.1. Ensure the staining dish is well-sealed to minimize evaporation. 2. Consider using a staining jar with a larger volume of solution.

Experimental Protocols

As there are no established biological staining protocols for this compound, the following is a generalized workflow for using a solvent-based dye for lipid staining in paraffin-embedded tissue sections. This protocol should be optimized for your specific application.

Generalized Staining Protocol for a Solvent-Based Dye (e.g., this compound)

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 3 minutes each.

    • Transfer through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a working solution of this compound in a suitable solvent (e.g., 70% ethanol). The optimal concentration will need to be determined empirically, but a starting point of 0.1-0.5% (w/v) is suggested.

    • Crucially, filter the working solution before use.

    • Immerse slides in the this compound working solution for 10-30 minutes. Staining time will require optimization.

  • Differentiation:

    • Briefly rinse the slides in 70% ethanol to remove excess stain. The duration of this step will control the staining intensity.

  • Counterstaining (Optional):

    • If a nuclear counterstain is desired, use a stain that is compatible with the solvent used (e.g., a brief incubation in a hematoxylin (B73222) solution).

  • Dehydration and Mounting:

    • Rinse briefly in distilled water.

    • Dehydrate through graded alcohols (e.g., 95% and 100% ethanol).

    • Clear in two changes of xylene.

    • Mount with a xylene-based mounting medium.

Visualizing Workflows and Relationships

To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_analysis Analysis Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Staining Staining with this compound Deparaffinization->Staining Differentiation Differentiation Staining->Differentiation Counterstaining Counterstaining (Optional) Differentiation->Counterstaining Dehydration Dehydration & Clearing Counterstaining->Dehydration Mounting Mounting Dehydration->Mounting Microscopy Microscopy Mounting->Microscopy Interpretation Interpretation Microscopy->Interpretation

Caption: A generalized workflow for this compound staining of tissue sections.

G Staining Artifact Staining Artifact Dye Precipitation Dye Precipitation Staining Artifact->Dye Precipitation Uneven Staining Uneven Staining Staining Artifact->Uneven Staining Weak/No Staining Weak/No Staining Staining Artifact->Weak/No Staining Excessive Staining Excessive Staining Staining Artifact->Excessive Staining Filter Solution Filter Solution Dye Precipitation->Filter Solution Solution Check Deparaffinization Check Deparaffinization Uneven Staining->Check Deparaffinization Solution Optimize Incubation Time Optimize Incubation Time Weak/No Staining->Optimize Incubation Time Solution Adjust Concentration Adjust Concentration Weak/No Staining->Adjust Concentration Solution Excessive Staining->Optimize Incubation Time Solution Excessive Staining->Adjust Concentration Solution

References

Technical Support Center: Quenching of Solvent Violet 38 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the fluorescence quenching of Solvent Violet 38.

Troubleshooting Guides

This section addresses specific issues that may be encountered during fluorescence quenching experiments with this compound.

Issue 1: No or lower-than-expected fluorescence signal from this compound.

Possible Cause Suggested Solution
Incorrect Solvent This compound is soluble in non-polar solvents like xylene, acetone, and toluene, and only slightly soluble in alcohol.[1][2] Ensure you are using an appropriate solvent system. In polar solvents, the dye may aggregate, leading to aggregation-caused quenching (ACQ).[3][4]
Degradation of the Dye Protect the this compound solution from excessive light exposure to prevent photobleaching. Prepare fresh solutions for your experiments.
Instrument Settings Verify the excitation and emission wavelengths are correctly set for this compound. Check that the detector gain is optimal and not saturated.[5][6]
Low Concentration The concentration of this compound may be too low to produce a detectable signal. Prepare a fresh, more concentrated stock solution.

Issue 2: Inconsistent or drifting fluorescence intensity readings.

Possible Cause Suggested Solution
Temperature Fluctuations Fluorescence intensity is sensitive to temperature changes.[7] Ensure your sample holder is thermalized and that all measurements are performed at a constant temperature.
Photobleaching Continuous exposure to the excitation light can lead to the degradation of the fluorophore. Minimize exposure time and use the lowest necessary excitation power.
Sample Evaporation If using volatile solvents, ensure your cuvette is properly sealed to prevent solvent evaporation, which would increase the concentration of the dye and alter the readings.
Instrument Instability Allow the instrument's lamp and detector to warm up and stabilize before starting your measurements.

Issue 3: Non-linear Stern-Volmer plot.

Possible Cause Suggested Solution
Static and Dynamic Quenching A combination of static and dynamic quenching can lead to an upward-curving Stern-Volmer plot. This occurs when the quencher can form a non-fluorescent complex with the fluorophore in its ground state (static) and also quench the excited state through collisions (dynamic).[8]
Inner Filter Effect At high concentrations, the quencher may absorb either the excitation or emission light, leading to an artificially low fluorescence reading.[9] To correct for this, measure the absorbance of the quencher at the excitation and emission wavelengths and apply a correction factor.
Ground-State Complex Formation If the quencher and this compound form a stable complex in the ground state, this can lead to static quenching and a non-linear plot.
Self-Aggregation At high concentrations, this compound itself may aggregate, leading to self-quenching.[4] It's advisable to work with dilute solutions where the absorbance is typically below 0.1.[10]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms for fluorescence quenching?

A1: Fluorescence quenching can occur through several mechanisms:

  • Collisional (Dynamic) Quenching: The quencher collides with the excited fluorophore, leading to non-radiative decay to the ground state. This process is dependent on factors like temperature and viscosity.[7][11]

  • Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores available for excitation.[8]

  • Förster Resonance Energy Transfer (FRET): Energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor molecule. This is highly dependent on the distance between the donor and acceptor.[11]

  • Dexter Electron Transfer: An electron is exchanged between the fluorophore and the quencher, which requires orbital overlap between the two molecules.[11]

Q2: What are some potential quenchers for this compound?

A2: While specific quenchers for this compound are not extensively documented, common chemical quenchers that affect similar dyes include:

  • Molecular Oxygen: A well-known collisional quencher for many fluorophores.[12]

  • Iodide and Bromide Ions: These heavy atoms can promote intersystem crossing to the triplet state, thus quenching fluorescence.[11][12]

  • Acrylamide: A common collisional quencher.[11]

  • Amines: Aromatic and aliphatic amines can act as efficient quenchers.[12]

Q3: How does the solvent environment affect the fluorescence of this compound?

A3: The solvent environment can significantly impact fluorescence.[13][14][15] For this compound, which is soluble in non-polar solvents, changes in solvent polarity can alter the energy levels of the excited state, potentially leading to shifts in the emission spectrum and changes in fluorescence quantum yield.[1][2][13] In polar solvents, aggregation-caused quenching (ACQ) is a major concern, where the dye molecules clump together, leading to a decrease in fluorescence.[3][4]

Q4: What is the inner filter effect and how can I correct for it?

A4: The inner filter effect occurs when a substance in the sample (including the fluorophore itself at high concentrations or the quencher) absorbs either the excitation or the emitted light.[9] This leads to a lower measured fluorescence intensity that is not due to a true quenching process. To correct for this, you can measure the absorbance of your samples at the excitation and emission wavelengths and apply a correction formula. It is also recommended to work with samples that have a low absorbance (typically < 0.1) at the excitation wavelength.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₁₈Br₄N₂O₂[16][17][18]
Molecular Weight 734.07 g/mol [1][16][18]
CAS Number 63512-14-1[16][18]
Appearance Purple liquid/Dark powder[1][2]
Solubility Insoluble in water. Soluble in acetone, chloroform, benzene, xylene, and toluene. Slightly soluble in alcohol.[1]

Experimental Protocols

General Protocol for a Fluorescence Quenching Experiment

This protocol provides a general framework for studying the quenching of this compound fluorescence.

Materials:

  • This compound

  • Quencher of interest

  • Spectroscopic grade solvent (e.g., xylene, toluene)

  • Volumetric flasks and pipettes

  • Quartz cuvettes

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in the chosen solvent to prepare a concentrated stock solution. The final concentration in the cuvette should result in an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.[10]

  • Prepare a stock solution of the quencher: Dissolve a known amount of the quencher in the same solvent.

  • Prepare a series of sample solutions: In a set of volumetric flasks, add a constant volume of the this compound stock solution. Then, add varying volumes of the quencher stock solution to create a series of samples with increasing quencher concentrations. Bring all flasks to the same final volume with the solvent. Include a sample with no quencher, which will serve as the reference (F₀).

  • Acquire fluorescence spectra:

    • Set the excitation wavelength at the absorption maximum of this compound.

    • Record the emission spectrum for each sample.

    • Determine the fluorescence intensity at the emission maximum for each sample (F).

  • Data Analysis:

    • Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]).

    • According to the Stern-Volmer equation, this plot should be linear for dynamic quenching: F₀/F = 1 + Ksv[Q] where Ksv is the Stern-Volmer quenching constant.

    • Perform a linear regression to determine the slope, which corresponds to Ksv.

Visualizations

experimental_workflow Experimental Workflow for Fluorescence Quenching prep_sv38 Prepare this compound Stock Solution prep_samples Prepare Sample Series (Constant [SV38], Varying [Quencher]) prep_sv38->prep_samples prep_quencher Prepare Quencher Stock Solution prep_quencher->prep_samples measure_fluorescence Measure Fluorescence Spectra prep_samples->measure_fluorescence analyze_data Analyze Data (Stern-Volmer Plot) measure_fluorescence->analyze_data determine_ksv Determine Quenching Constant (Ksv) analyze_data->determine_ksv

Caption: A typical workflow for a fluorescence quenching experiment.

quenching_mechanisms Fluorescence Quenching Mechanisms cluster_dynamic Dynamic (Collisional) Quenching cluster_static Static Quenching F_star F* (Excited Fluorophore) F_ground_dyn F (Ground State) F_star->F_ground_dyn Collision Q_dyn Q (Quencher) Q_dyn->F_star F_ground_stat F (Ground State) FQ_complex FQ (Non-fluorescent Complex) F_ground_stat->FQ_complex Complexation Q_stat Q (Quencher) Q_stat->F_ground_stat

Caption: Comparison of dynamic and static fluorescence quenching mechanisms.

troubleshooting_logic Troubleshooting Non-linear Stern-Volmer Plot start Non-linear Stern-Volmer Plot check_concentration Is Absorbance > 0.1? start->check_concentration correct_ife Correct for Inner Filter Effect check_concentration->correct_ife Yes check_temp Is Temperature Stable? check_concentration->check_temp No correct_ife->check_temp stabilize_temp Stabilize Temperature check_temp->stabilize_temp No check_aggregation Could Aggregation be Occurring? check_temp->check_aggregation Yes stabilize_temp->check_aggregation consider_mixed_quenching Consider Mixed (Static & Dynamic) Quenching Mechanism check_aggregation->consider_mixed_quenching No dilute_sample Dilute Sample check_aggregation->dilute_sample Yes dilute_sample->consider_mixed_quenching

Caption: A decision tree for troubleshooting a non-linear Stern-Volmer plot.

References

Technical Support Center: Improving the Photostability of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on improving the photostability of Solvent Violet 38 through the use of antifade reagents. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photostability a concern?

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. It is used in various applications, including the coloration of plastics, oils, and waxes. In research, its fluorescent properties can be utilized for imaging and labeling. Photostability is a critical concern because, like many fluorescent molecules, this compound is susceptible to photobleaching—a process where the dye molecule is photochemically altered by exposure to light, leading to a permanent loss of its ability to fluoresce. This can limit its utility in applications requiring prolonged or intense light exposure, such as fluorescence microscopy.

Q2: What is the underlying mechanism of photobleaching for this compound?

The photobleaching of anthraquinone dyes like this compound is primarily initiated by the absorption of light, which excites the dye molecule to a short-lived singlet state. While some molecules will return to the ground state by emitting a photon (fluorescence), others can transition to a more stable, long-lived triplet state through a process called intersystem crossing. In this excited triplet state, the dye is highly reactive and can interact with molecular oxygen to produce damaging reactive oxygen species (ROS), such as singlet oxygen. These ROS can then attack the dye molecule or other nearby molecules, causing irreversible chemical damage and loss of fluorescence. Additionally, the excited dye can undergo reactions like hydrogen abstraction from the solvent or other molecules in its environment, also leading to degradation.

Q3: What are antifade reagents and how can they protect this compound?

Antifade reagents are chemical compounds that are added to the mounting medium of a fluorescent sample to reduce photobleaching. They work through various mechanisms to protect the fluorophore. Based on the photobleaching mechanism of anthraquinone dyes, the most effective antifade reagents for this compound are likely to be:

  • Triplet State Quenchers: These molecules accept energy from the excited triplet state of the dye, returning it to the ground state before it can react with oxygen.

  • Reactive Oxygen Species (ROS) Scavengers: These compounds, which include antioxidants, neutralize the harmful ROS generated during the photobleaching process.

Q4: Which specific antifade reagents should I consider for this compound?

While specific data for this compound is limited, based on their known mechanisms of action, the following antifade reagents are excellent candidates for testing:

  • p-Phenylenediamine (PPD): A highly effective free radical scavenger. It is important to use PPD in a buffered solution with a pH above 8.0 to prevent its degradation and potential to cause background fluorescence.[1]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): A tertiary amine that acts as a triplet state quencher and a free radical scavenger. It is generally less toxic than PPD.

  • n-Propyl Gallate (NPG): An antioxidant that effectively scavenges free radicals. It can be used in both fixed and live-cell imaging.

  • Trolox: A water-soluble derivative of vitamin E that is a potent antioxidant and reduces the formation of reactive oxygen species.

Several commercial antifade mounting media are also available that contain a mixture of these and other protective agents.

Q5: Are there any known incompatibilities with these antifade reagents?

Yes, some antifade reagents can have compatibility issues. For instance, PPD has been reported to react with cyanine (B1664457) dyes, though this is not a direct concern for the anthraquinone-based this compound.[1] Some antifade reagents may also quench the initial fluorescence intensity of the dye to some extent, which is a trade-off for prolonged signal stability. It is always recommended to test the compatibility of a chosen antifade reagent with your specific experimental setup.

Troubleshooting Guide

This guide addresses common issues encountered when trying to improve the photostability of this compound.

Issue Possible Causes Recommended Solutions
Rapid and severe photobleaching even with an antifade reagent. 1. High Excitation Light Intensity: The intensity of the light source is too high, overwhelming the protective capacity of the antifade reagent. 2. Suboptimal Antifade Reagent Concentration: The concentration of the antifade reagent may be too low to be effective. 3. Incorrect pH of Mounting Medium: Some antifade reagents, like PPD, are pH-sensitive and lose their efficacy at acidic pH. 4. Presence of Oxygen: High levels of dissolved oxygen in the medium can accelerate photobleaching.1. Reduce the power of the laser or the intensity of the lamp. Use neutral density filters if necessary. 2. Optimize the concentration of the antifade reagent. Refer to established protocols or the manufacturer's instructions. 3. Ensure the mounting medium is buffered to the optimal pH for the chosen antifade reagent (e.g., pH > 8.0 for PPD). 4. If possible for your sample, use an oxygen-scavenging system (e.g., glucose oxidase and catalase) in your mounting medium.
High background fluorescence. 1. Autofluorescence of the Antifade Reagent: Some antifade reagents, particularly degraded PPD, can be fluorescent. 2. Contamination of Reagents: Impurities in the antifade reagent or other components of the mounting medium. 3. Sample Autofluorescence: The biological sample itself may have intrinsic fluorescence.1. Prepare fresh solutions of the antifade reagent. Store stock solutions in the dark and at a low temperature. 2. Use high-purity reagents. 3. Image a control sample without the fluorescent dye to assess the level of sample autofluorescence. If significant, consider spectral unmixing or the use of a different excitation/emission wavelength if possible.
Low initial fluorescence signal. 1. Quenching by the Antifade Reagent: Some antifade reagents can reduce the initial fluorescence intensity. 2. Low Dye Concentration or Labeling Efficiency: The concentration of this compound may be too low, or it may not be efficiently incorporated into the sample.1. This is a known trade-off for some antifade reagents. Compare the initial intensity and photostability with different reagents to find the best balance for your experiment. 2. Ensure an optimal concentration of this compound is used and that the staining protocol is effective.
Inconsistent results between experiments. 1. Variability in Sample Preparation: Inconsistent dye concentration, mounting medium composition, or sample thickness. 2. Fluctuations in Light Source Intensity: The output of the lamp or laser may not be stable over time. 3. Inconsistent Imaging Parameters: Changes in exposure time, camera gain, or objective magnification between experiments.1. Standardize all steps of the sample preparation protocol. 2. Allow the light source to warm up and stabilize before starting image acquisition. 3. Use the exact same imaging parameters for all experiments that will be compared.

Quantitative Data on Antifade Reagent Performance

Antifade ReagentTarget Fluorophore(s) in StudyKey Findings
Vectashield Fluorescein (B123965), Tetramethylrhodamine, CoumarinOffered the best antifading properties for all three fluorochromes, significantly increasing their photobleaching half-lives.[2]
p-Phenylenediamine (PPD) Fluorescein isothiocyanate (FITC)Considered one of the most effective antifade compounds.[1]
n-Propyl Gallate (NPG) Tetramethylrhodamine, FluoresceinReduced the rate of fluorescence fading by a factor of 10.[3] Improved the photostability of R-phycoerythrin by a factor of 1.7.[4]
1,4-Diazabicyclo[2.2.2]octane (DABCO) Fluorescein isothiocyanate (FITC)Effective in retarding fading, though generally considered less effective than PPD.[1]

Experimental Protocols

Protocol 1: Evaluating the Photostability of this compound with Antifade Reagents

This protocol outlines a standardized method to measure and compare the photostability of this compound in the presence of different antifade reagents by determining its photobleaching half-life (t½).

Materials:

  • This compound solution of known concentration.

  • Mounting media: one without any antifade reagent (control) and others containing different antifade reagents (e.g., PPD, DABCO, NPG) at optimized concentrations.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., LED or laser) with an appropriate excitation wavelength for this compound.

    • A suitable filter set for this compound.

    • A sensitive digital camera (e.g., sCMOS or CCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare a slide for each mounting medium to be tested.

    • Apply a small drop of the this compound solution to each slide.

    • Add a drop of the respective mounting medium (control or with antifade reagent) and mix gently.

    • Carefully place a coverslip over the mixture, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish to prevent drying.

    • Prepare all samples at the same time to ensure consistency.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize for at least 30 minutes.

    • Place the control slide (without antifade reagent) on the microscope stage.

    • Focus on the sample.

    • Adjust the illumination intensity and camera exposure time to obtain a strong, non-saturating initial signal. It is crucial to use the exact same illumination intensity and camera settings for all subsequent samples.

  • Image Acquisition:

    • Select a region of interest (ROI).

    • Acquire an initial image at time t=0.

    • Continuously illuminate the sample.

    • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds). The interval should be chosen to capture the decay of the fluorescence signal adequately.

    • Continue acquiring images until the fluorescence intensity has decreased to less than 50% of the initial intensity.

    • Repeat the image acquisition process for each slide with the different antifade reagents, ensuring the focus and imaging parameters remain identical.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define an ROI within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Measure the mean fluorescence intensity of a background region (an area with no dye) for each image and subtract this value from the corresponding ROI measurement to correct for background noise.

    • Normalize the background-corrected intensity values by dividing the intensity at each time point (It) by the initial intensity at t=0 (I0).

    • Plot the normalized fluorescence intensity (It/I0) against time for each antifade reagent.

    • Determine the photobleaching half-life (t½) for each condition, which is the time it takes for the normalized fluorescence intensity to drop to 0.5.

Visualizations

Photobleaching_Mechanism SV38_G This compound (Ground State, S0) SV38_S1 Excited Singlet State (S1) SV38_G->SV38_S1 Light Absorption (Excitation) SV38_S1->SV38_G Fluorescence SV38_T1 Excited Triplet State (T1) SV38_S1->SV38_T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) SV38_T1->ROS Energy Transfer to O2 Bleached Photobleached This compound SV38_T1->Bleached Other Reactions (e.g., H-abstraction) ROS->Bleached Oxidation Troubleshooting_Tree start Problem: Rapid Signal Loss q1 Is the initial signal strong? start->q1 q2 Is background high? q1->q2 Yes sol1 Potential Issue: - Low dye concentration - Quenching by antifade reagent q1->sol1 No a1_yes Yes a1_no No sol2 Potential Issue: - Antifade reagent autofluorescence - Sample autofluorescence q2->sol2 Yes sol3 Potential Issue: - High excitation intensity - Suboptimal antifade reagent - Incorrect pH q2->sol3 No a2_yes Yes a2_no No

References

optimizing laser power for Solvent Violet 38 excitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Violet 38. The focus is on optimizing laser power to achieve high-quality data while minimizing common issues like photobleaching.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

Q2: What are the excitation and emission wavelengths for this compound?

The specific excitation and emission maxima for this compound are not well-defined in scientific literature for research applications. As an anthraquinone-based violet dye, its absorption is expected in the longer wavelength visible region.[2] It is crucial for researchers to experimentally determine the optimal excitation and emission spectra using a spectrophotometer and a spectrofluorometer, respectively, in the solvent system used for the experiment. The environment and solvent can have a profound effect on the absorbance spectra of dyes.[5]

Q3: Which laser is best for exciting this compound?

The best laser is one with a line that closely matches the experimentally determined excitation maximum of the dye. Once the peak excitation wavelength is known, a laser line within that region should be selected. Using a laser that is not well-matched to the dye's absorption peak will result in inefficient excitation and a weak signal.

Q4: How do I determine the optimal laser power for my experiment?

The optimal laser power is a balance between maximizing signal and minimizing phototoxicity and photobleaching. The golden rule is to use the lowest possible laser power that provides an acceptable signal-to-noise ratio .[6] Increasing laser power is often a last resort after optimizing other parameters like detector gain, exposure time, and sample preparation.[6][7] A laser power titration experiment is the most effective method to determine this value empirically (see Experimental Protocols section).

Troubleshooting Guide

This guide addresses common problems encountered during fluorescence experiments involving laser excitation of dyes like this compound.

Problem Potential Cause Recommended Solution
Weak or No Signal Incorrect Excitation/Emission Settings: Filters do not match the dye's spectral properties.[8]Experimentally determine the dye's spectra. Ensure microscope/cytometer filters are appropriate for these wavelengths.
Low Dye Concentration: Insufficient fluorophore in the focal volume.Perform a titration to find the optimal dye concentration.[7]
Low Laser Power/Gain: Insufficient excitation energy or detector sensitivity.Increase detector gain or exposure time first. If the signal is still weak, cautiously increase laser power.[6][9]
Photobleaching: The dye has been destroyed by excessive light exposure.[7]Reduce laser power, shorten exposure time, and minimize the sample's overall exposure to light. Use an anti-fade mounting medium.[8][9][10]
Rapid Photobleaching Excessive Laser Power: High-intensity illumination is rapidly destroying the fluorophore.[9]Immediately reduce laser power. Use the lowest power setting that provides a usable signal. Limit the duration of time-lapse imaging or increase the interval between acquisitions.[6][9]
Sample Environment: Presence of oxygen radicals.Use a commercial anti-fade mounting medium to reduce photobleaching.[9]
Prolonged Exposure: The sample is illuminated even when an image is not being acquired.Use shutters to block the light path when not actively acquiring data.[9][10]
High Background / Low Signal-to-Noise Ratio (SNR) Autofluorescence: Cells or medium produce endogenous fluorescence.[8]Image an unstained control sample to assess the level of autofluorescence. If possible, use a culture medium with low background fluorescence.[8][9]
Non-specific Dye Binding: The dye is binding to unintended targets.Optimize the dye concentration and washing steps to remove excess, unbound dye.[9][10]
Suboptimal Detector Settings: Gain is too high, amplifying noise.Adjust detector gain and offset to optimize the signal-to-noise ratio.[11][12]
Inconsistent Results Laser Instability/Misalignment: Laser power output is fluctuating or the beam is not correctly positioned.[13][14]Perform daily calibration checks using standardized beads or a power meter to ensure laser stability and alignment.[13][14][15]
Improper Sample Preparation: Issues with fixation, mounting, or coverslip cleanliness can scatter light.[16]Ensure the specimen is properly fixed, stained, and mounted. Use high-quality, clean coverslips and avoid air bubbles.[16][17]
Fluorophore Degradation: The dye has lost intensity due to improper storage.Store dyes protected from light and at the recommended temperature. Avoid repeated freeze-thaw cycles.[16]

Experimental Protocols

Protocol 1: Laser Power Titration for Optimal Signal

This protocol helps determine the ideal laser power for imaging this compound while minimizing photobleaching.

  • Sample Preparation: Prepare your slide with this compound-stained cells or your sample of interest. Include a negative (unstained) control to measure autofluorescence.

  • Initial Setup:

    • Place the sample on the microscope stage and bring it into focus using brightfield or DIC to minimize light exposure.[9]

    • Switch to the fluorescence channel appropriate for the dye's expected emission.

    • Set the detector gain/sensitivity to a mid-to-high level.[11]

    • Set the laser power to the lowest possible setting (e.g., 0.5-1%).[9]

    • Choose a moderate exposure time (e.g., 200-500 ms).[9]

  • Image Acquisition Series:

    • Acquire an initial image. If no signal is visible, first try increasing the exposure time or detector gain.

    • Keeping the gain and exposure time constant, acquire a series of images, incrementally increasing the laser power (e.g., 1%, 2%, 5%, 10%, 20%, etc.).

    • At each power setting, also acquire a time-lapse series (e.g., 20 frames) to assess the rate of photobleaching.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the signal and a background region for each laser power setting.

    • Calculate the Signal-to-Noise Ratio (SNR) for each image.

    • Plot the SNR as a function of laser power. The optimal power is typically at the beginning of the plateau, where a further increase in power yields little improvement in SNR.

    • Analyze the time-lapse series to determine the photobleaching rate at each power level.

Visualizations

G cluster_workflow Workflow: Laser Power Optimization prep Prepare Stained & Control Samples setup Set Laser to Lowest Power (e.g., 1%) prep->setup acquire Acquire Image setup->acquire check_signal Signal Acceptable? acquire->check_signal increase_laser Incrementally Increase Laser Power acquire->increase_laser Iterate optimize Optimize Gain & Exposure Time check_signal->optimize No analyze Analyze SNR & Photobleaching check_signal->analyze Yes optimize->acquire reassess Re-evaluate Staining & Sample Prep optimize->reassess Still No Signal increase_laser->acquire optimal Optimal Power Identified analyze->optimal

Caption: Experimental workflow for optimizing laser excitation power.

G cluster_troubleshooting Troubleshooting Logic: Weak or No Signal start Weak or No Signal check_focus Is Sample in Focus? start->check_focus check_filters Are Excitation/Emission Filters Correct? check_settings Increase Detector Gain & Exposure Time check_filters->check_settings Yes solution Problem Solved check_filters->solution No, Correct Filters check_focus->check_filters Yes check_focus->solution No, Adjust Focus check_laser Increase Laser Power Cautiously check_settings->check_laser Signal Still Weak check_settings->solution Signal OK check_sample Review Sample Prep: - Dye Concentration? - Staining Protocol? check_laser->check_sample Signal Still Weak check_laser->solution Signal OK no_solution Consult Instrument Specialist check_sample->no_solution

Caption: A logical workflow for troubleshooting weak fluorescence signals.

References

Technical Support Center: Quantitative Analysis of Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Solvent Violet 38. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is an anthraquinone-based solvent dye.[1][2][3] It is a deep purple powder that is soluble in a variety of organic solvents including acetone, chloroform, benzene, xylene, and toluene. It is slightly soluble in alcohol and insoluble in water.[4]

Q2: What are the primary challenges in the quantitative analysis of this compound?

The main challenges in the quantitative analysis of this compound include:

  • Matrix Effects: Complex sample matrices, such as plastics, oils, or waxes, can interfere with the analysis, leading to inaccurate results.

  • Solvent Polarity Effects: The UV-Vis absorption spectrum of anthraquinone (B42736) dyes like this compound can be influenced by the polarity of the solvent, potentially causing shifts in the maximum absorption wavelength (λmax) and affecting quantification.[5][6][7][8]

  • Potential for Degradation: Like many organic dyes, this compound may be susceptible to degradation under certain conditions, leading to the formation of interfering byproducts.

Q3: Can I use UV-Vis spectrophotometry for the quantitative analysis of this compound?

Yes, UV-Vis spectrophotometry can be used for the quantification of this compound, particularly in simple, transparent matrices. However, it is crucial to determine the molar absorptivity (extinction coefficient) of this compound in the specific solvent being used for analysis. The analysis is susceptible to interference from other components in the sample that absorb light at the same wavelength.

Q4: How can I prepare a sample of plastic containing this compound for analysis?

A common approach for extracting dyes from a plastic matrix involves dissolving the plastic in a suitable solvent, followed by precipitation of the polymer and subsequent analysis of the dye in the supernatant.

Detailed Protocol: Extraction of this compound from a Plastic Matrix

  • Sample Preparation: Accurately weigh a known amount of the plastic sample containing this compound.

  • Dissolution: Dissolve the plastic sample in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) with agitation. The choice of solvent will depend on the type of plastic.

  • Precipitation: Add a non-solvent for the polymer (e.g., methanol, hexane) to the solution to precipitate the plastic matrix.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant containing the dissolved this compound.

  • Analysis: The supernatant can then be analyzed by HPLC or UV-Vis spectrophotometry. A filtration step using a 0.45 µm filter is recommended before HPLC injection.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak Tailing

Peak tailing is a common issue in HPLC analysis of solvent dyes and can lead to inaccurate peak integration and reduced resolution.

Possible Cause Troubleshooting Steps
Secondary Interactions with Column - Use a column with end-capping to minimize silanol (B1196071) interactions.- Add a small amount of a basic modifier like triethylamine (B128534) to the mobile phase.[9]- Adjust the mobile phase pH.[10]
Column Overload - Reduce the injection volume or dilute the sample.[10][11]
Contaminated Guard or Analytical Column - Replace the guard column.- Flush the analytical column with a strong solvent.[9]
Extra-column Effects - Minimize the length and internal diameter of tubing between the injector, column, and detector.

Troubleshooting Workflow for HPLC Peak Tailing

start Peak Tailing Observed check_overload Reduce Sample Concentration/ Injection Volume start->check_overload check_column Check/Replace Guard Column check_overload->check_column No Improvement resolved Problem Resolved check_overload->resolved Improved flush_column Flush Analytical Column check_column->flush_column No Improvement check_column->resolved Improved modify_mp Modify Mobile Phase (e.g., add modifier, adjust pH) flush_column->modify_mp check_hardware Check for Extra-Column Dead Volume modify_mp->check_hardware No Improvement modify_mp->resolved Improved replace_column Replace Analytical Column check_hardware->replace_column No Improvement check_hardware->resolved Improved replace_column->resolved

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

UV-Vis Spectrophotometric Analysis

Issue 2: Inconsistent or Inaccurate Readings

Obtaining reproducible and accurate absorbance readings is critical for quantification.

Possible Cause Troubleshooting Steps
Matrix Interference - Perform a background subtraction using a blank sample that contains all matrix components except this compound.- Consider a sample clean-up step like solid-phase extraction (SPE) to remove interfering substances.
Solvent Effects - Ensure the solvent used for the blank and the samples is from the same batch.- Be aware that changes in solvent polarity can shift the λmax.[5][6][7][8] Always perform a new wavelength scan if the solvent is changed.
Cuvette Mismatch or Contamination - Use a matched pair of cuvettes for the blank and the sample.- Thoroughly clean cuvettes between measurements.
Instrument Drift - Allow the spectrophotometer to warm up sufficiently before taking readings.- Re-blank the instrument frequently.

Factors Affecting UV-Vis Absorbance of this compound

absorbance Absorbance (A) concentration Concentration (c) absorbance->concentration Directly Proportional pathlength Path Length (l) absorbance->pathlength Directly Proportional molar_abs Molar Absorptivity (ε) absorbance->molar_abs Directly Proportional matrix Matrix Components absorbance->matrix Interference solvent Solvent Polarity molar_abs->solvent temp Temperature molar_abs->temp ph pH molar_abs->ph

Caption: Factors influencing the UV-Vis absorbance of this compound according to the Beer-Lambert Law and environmental conditions.

Experimental Protocols

Suggested Starting HPLC Method

This is a general-purpose method for the analysis of solvent dyes and should be optimized for this compound.

Parameter Recommendation
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 90:10 Acetonitrile:Water or a gradient elution starting from 70% Acetonitrile and increasing to 100% over 10 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength Monitor at the λmax of this compound in the mobile phase (determine by scanning a standard solution).
Column Temperature 30 °C
UV-Vis Spectrophotometry Protocol
  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest (e.g., toluene, xylene).

  • Wavelength Scan: Using the highest concentration standard, perform a wavelength scan to determine the maximum absorption wavelength (λmax).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution and measure its absorbance at the same λmax.

  • Quantification: Determine the concentration of this compound in the sample using the calibration curve.

Quantitative Data Summary

Property Value Reference
Molecular Formula C28H18Br4N2O2[1][2][12]
Molecular Weight 734.07 g/mol [1][2][12]
Appearance Deep purple powder[13]
Solubility Soluble in acetone, chloroform, benzene, xylene, toluene. Slightly soluble in alcohol. Insoluble in water.[4]

Disclaimer: The information provided in this technical support center is for guidance purposes only. All analytical methods should be validated for their intended use.

References

impact of solvent polarity on Solvent Violet 38 emission

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Violet 38, focusing on the impact of solvent polarity on its fluorescence emission.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its emission sensitive to solvent polarity?

This compound is an anthraquinone-based dye. Its molecular structure possesses a charge distribution that can be influenced by the surrounding solvent molecules. In its excited state, the dipole moment of this compound can differ significantly from its ground state. Polar solvents can stabilize the more polar state, thus altering the energy gap between the ground and excited states. This change in the energy gap directly affects the wavelength of the emitted light, a phenomenon known as solvatochromism.[1][2]

Q2: How does the emission spectrum of this compound change with increasing solvent polarity?

Generally, for dyes like this compound, an increase in solvent polarity leads to a stabilization of the excited state, resulting in a bathochromic shift (a shift to longer wavelengths) of the emission maximum.[2] This means that in more polar solvents, the emitted light will appear more reddish compared to its emission in non-polar solvents. The extent of this shift is dependent on the specific interactions between the dye and the solvent molecules.

Q3: What are the typical excitation and emission ranges for this compound?

The excitation and emission maxima of this compound are highly dependent on the solvent environment. However, based on its chemical class, excitation is typically in the visible range, and emission can span from the green to the red part of the spectrum. It is crucial to determine the optimal excitation and emission wavelengths experimentally for each solvent system.

Q4: Can I use this compound to probe the polarity of a microenvironment, for instance, in a biological system?

Yes, due to its solvatochromic properties, this compound has the potential to be used as a fluorescent probe to report on the local polarity of its environment.[3] For example, if the dye partitions into a hydrophobic region of a protein or a lipid membrane, its emission spectrum will be blue-shifted compared to its emission in a more polar aqueous environment.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound and solvent polarity.

Problem 1: Unexpected Emission Wavelength

Symptom: The observed emission maximum (λem) for this compound in a specific solvent does not match the expected value.

Possible Causes & Solutions:

  • Solvent Purity: The polarity of a solvent can be significantly altered by impurities, especially water.

    • Solution: Use high-purity, spectroscopic grade solvents. If possible, use freshly opened solvents or those stored under inert gas to prevent water absorption.

  • Instrument Calibration: The wavelength accuracy of the spectrofluorometer may be off.

    • Solution: Regularly calibrate your instrument using a standard with a known, sharp emission peak.

  • Concentration Effects: At high concentrations, dye aggregation can occur, which may alter the emission spectrum.

    • Solution: Work with dilute solutions, typically in the micromolar range, where the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

Problem 2: Low Fluorescence Intensity

Symptom: The fluorescence signal of the this compound solution is weak.

Possible Causes & Solutions:

  • Incorrect Excitation Wavelength: The excitation wavelength is not set to the absorption maximum of the dye in that specific solvent.

    • Solution: Measure the absorption spectrum of your this compound solution and use the wavelength of maximum absorbance (λabs) as your excitation wavelength.

  • Quenching: The fluorescence is being quenched by components in the solvent or sample.

    • Solution: Ensure the solvent is free from quenching impurities. Common quenchers include dissolved oxygen and heavy atoms. Degassing the solvent by bubbling with nitrogen or argon can sometimes improve the signal.

  • Low Quantum Yield in the Specific Solvent: this compound may have an inherently low fluorescence quantum yield in the chosen solvent.

    • Solution: Consult the data on the photophysical properties of similar dyes or consider using a different solvent if a strong signal is required.

Problem 3: Inconsistent or Irreproducible Results

Symptom: Repeated measurements of the same sample yield different emission spectra or intensities.

Possible Causes & Solutions:

  • Photodegradation (Photobleaching): Prolonged exposure to the excitation light can lead to the degradation of the dye.

    • Solution: Minimize the exposure time to the excitation light. Use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. Prepare fresh samples if photobleaching is suspected.

  • Temperature Fluctuations: The fluorescence quantum yield can be temperature-dependent.

    • Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.

  • Evaporation of Solvent: In volatile solvents, evaporation can lead to an increase in the dye concentration over time, affecting the fluorescence intensity.

    • Solution: Keep the cuvette capped whenever possible and perform measurements promptly after sample preparation.

Quantitative Data

The following table provides estimated emission maxima (λem) for this compound in a range of solvents with varying polarity, based on the known behavior of structurally similar anthraquinone (B42736) dyes. Note: These are estimated values and should be confirmed experimentally.

SolventDielectric Constant (ε) at 20°CRefractive Index (nD) at 20°CEstimated Emission Maximum (λem, nm)
n-Hexane1.881.375580
Toluene2.381.496595
Dichloromethane8.931.424610
Acetone20.71.359625
Ethanol24.551.361635
Acetonitrile37.51.344640
Dimethyl Sulfoxide (DMSO)46.71.479650

Experimental Protocols

Protocol for Measuring the Fluorescence Emission Spectrum of this compound

Objective: To determine the fluorescence emission maximum of this compound in a given solvent.

Materials:

  • This compound

  • Spectroscopic grade solvent of choice

  • Volumetric flasks and pipettes

  • Quartz cuvette (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

  • Working Solution Preparation: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the absorption maximum. This typically corresponds to a concentration in the low micromolar range.

  • Absorption Spectrum Measurement: Record the absorption spectrum of the working solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λabs).

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the recommended time (usually 15-30 minutes).

    • Set the excitation wavelength to the λabs determined in the previous step.

    • Set the emission scan range. A broad range is recommended for the initial measurement (e.g., from the excitation wavelength + 20 nm to 800 nm).

    • Set the excitation and emission slit widths. A good starting point is 5 nm for both.

  • Blank Measurement: Fill the cuvette with the pure solvent and place it in the spectrofluorometer. Record a blank scan to measure any background fluorescence from the solvent or cuvette.

  • Sample Measurement: Empty and dry the cuvette, then fill it with the this compound working solution. Place the cuvette in the spectrofluorometer and record the emission spectrum.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound. The wavelength at which the intensity is highest is the emission maximum (λem).

Visualizations

Experimental_Workflow Experimental Workflow for Determining this compound Emission A Prepare Stock Solution (1 mM this compound) B Prepare Working Solution (Absorbance ~ 0.1) A->B C Measure Absorption Spectrum (Determine λ_abs) B->C D Set up Spectrofluorometer (Excitation at λ_abs) C->D E Measure Blank Spectrum (Pure Solvent) D->E F Measure Sample Spectrum E->F G Data Analysis (Subtract Blank, Find λ_em) F->G Solvent_Polarity_Effect Impact of Solvent Polarity on this compound Emission cluster_0 Low Polarity Solvent (e.g., n-Hexane) cluster_1 High Polarity Solvent (e.g., DMSO) L_Ground Ground State (S0) L_Excited Excited State (S1) L_Ground->L_Excited Excitation Increase_Polarity Increasing Solvent Polarity L_Excited->L_Ground Emission (Blue-shifted) H_Ground Ground State (S0) H_Excited Excited State (S1) (Stabilized) H_Ground->H_Excited Excitation H_Excited->H_Ground Emission (Red-shifted)

References

Validation & Comparative

Validating a Novel Lipid Droplet Stain: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate visualization and quantification of intracellular lipid droplets are crucial for research in metabolism, neurodegenerative diseases, and cancer. While several fluorescent dyes are commercially available for this purpose, the validation of any new staining method is paramount to ensure specificity, reliability, and reproducibility of experimental results. This guide provides a comprehensive framework for validating a novel lipid droplet stain, using established methods such as Nile Red and BODIPY 493/503 as benchmarks for comparison.

Currently, there is no scientific literature available detailing the use of Solvent Violet 38 for staining lipid droplets in biological specimens. Therefore, this guide will focus on the principles and protocols for validating a hypothetical novel lipophilic dye, herein referred to as "Novel Stain," against the established alternatives.

Comparative Analysis of Established Lipid Droplet Stains

Before validating a new stain, it is essential to understand the characteristics of widely used dyes. Nile Red and BODIPY 493/503 are two of the most common fluorescent probes for lipid droplet staining.

FeatureNile RedBODIPY 493/503
Excitation/Emission (in a nonpolar environment) ~552 nm / ~636 nm~493 nm / ~503 nm
Advantages - Large Stokes shift- Fluorescence is environmentally sensitive (low in aqueous environments)- High quantum yield- Narrow emission spectrum- Less sensitive to environmental polarity than Nile Red
Disadvantages - Broad emission spectrum can lead to bleed-through- Can stain other cellular structures at higher concentrations- Small Stokes shift- Can form aggregates at high concentrations
Photostability ModerateModerate to high
Live/Fixed Cell Staining BothBoth

Experimental Protocols

I. Protocol for Staining with Nile Red
  • Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent (e.g., acetone (B3395972) or DMSO). From this, prepare a working solution of 1-10 µg/mL in PBS or cell culture medium.

  • Cell Preparation: Culture cells on glass-bottom dishes or coverslips. For fixed cell staining, fix with 4% paraformaldehyde for 15-20 minutes, followed by washing with PBS.

  • Staining: Incubate live or fixed cells with the Nile Red working solution for 10-15 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for red fluorescence (e.g., TRITC/Rhodamine).

II. Protocol for Staining with BODIPY 493/503
  • Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in DMSO. Dilute the stock solution to a final working concentration of 1-5 µg/mL in PBS or culture medium.

  • Cell Preparation: As described for Nile Red.

  • Staining: Incubate live or fixed cells with the BODIPY 493/503 working solution for 15-30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with warm PBS.

  • Imaging: Image the cells using a fluorescence microscope with a standard FITC filter set.

Validation Workflow for a Novel Lipid Droplet Stain

The following workflow outlines the key steps to validate a "Novel Stain" for lipid droplet imaging.

Lipid Droplet Stain Validation Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Staining & Specificity cluster_2 Phase 3: Performance & Photostability cluster_3 Phase 4: Functional Validation A Determine Spectral Properties of Novel Stain B Assess Lipophilicity A->B Confirm lipid solubility C Optimize Staining Protocol in Cultured Cells B->C Develop cell-based assay D Co-localization with Established Lipid Droplet Markers C->D Validate specificity E Co-localization with Other Organelle Markers D->E Confirm no off-target staining F Quantitative Comparison of Fluorescence Intensity E->F Quantify signal G Photobleaching Assay F->G Assess stability H Staining of Lipid Droplets Induced by Oleic Acid G->H Test in a biological context I Cytotoxicity Assay H->I Evaluate safety for live-cell imaging

Caption: A stepwise workflow for the comprehensive validation of a novel lipid droplet stain.

Detailed Methodologies for Validation

Phase 1: In Vitro Characterization
  • Spectral Properties: The absorption and emission spectra of the "Novel Stain" should be determined in a nonpolar solvent (e.g., vegetable oil or a nonpolar organic solvent) to mimic the lipid droplet environment. This will identify the optimal excitation and emission wavelengths for fluorescence microscopy.

  • Lipophilicity Assessment: The partition coefficient (LogP) of the "Novel Stain" between octanol (B41247) and water should be determined to quantitatively assess its lipophilicity. A high LogP value indicates a preference for nonpolar environments.

Phase 2: Cellular Staining & Specificity
  • Protocol Optimization: A systematic optimization of the staining protocol should be performed in a relevant cell line (e.g., 3T3-L1 adipocytes or oleic acid-treated HeLa cells). This includes optimizing the dye concentration, incubation time, and temperature to achieve the best signal-to-noise ratio.

  • Co-localization with Established Markers: To confirm that the "Novel Stain" specifically targets lipid droplets, co-staining experiments with well-characterized lipid droplet markers like Nile Red or BODIPY 493/503 should be performed. High colocalization, as determined by Pearson's correlation coefficient, would indicate specificity.

  • Co-localization with Other Organelle Markers: To ensure the "Novel Stain" does not non-specifically accumulate in other organelles, co-staining with markers for the endoplasmic reticulum (e.g., ER-Tracker), mitochondria (e.g., MitoTracker), and lysosomes (e.g., LysoTracker) is necessary.

Co-localization Experiment cluster_0 Staining cluster_1 Imaging cluster_2 Analysis A Cells with Lipid Droplets B Incubate with Novel Stain A->B C Incubate with Established Stain (e.g., BODIPY) A->C D Acquire Image in Channel 1 (Novel Stain) B->D E Acquire Image in Channel 2 (Established Stain) C->E F Merge Images D->F E->F G Quantify Co-localization (Pearson's Coefficient) F->G

Caption: Workflow for a co-localization experiment to validate staining specificity.

Phase 3: Performance & Photostability
  • Quantitative Fluorescence Comparison: The fluorescence intensity of the "Novel Stain" in lipid droplets should be quantitatively compared to that of Nile Red and BODIPY 493/503 under identical imaging conditions. This can be done by measuring the mean fluorescence intensity of individual lipid droplets using image analysis software.

  • Photobleaching Assay: The photostability of the "Novel Stain" is a critical parameter. Cells stained with the "Novel Stain," Nile Red, and BODIPY 493/503 should be continuously exposed to excitation light, and the decay in fluorescence intensity over time should be measured.

Phase 4: Functional Validation
  • Induction of Lipid Droplets: The ability of the "Novel Stain" to detect changes in lipid droplet content should be validated. This can be achieved by treating cells with oleic acid to induce lipid droplet formation and observing the corresponding increase in fluorescence.

  • Cytotoxicity Assay: For live-cell imaging applications, the cytotoxicity of the "Novel Stain" must be assessed. A cell viability assay (e.g., MTT or trypan blue exclusion) should be performed on cells incubated with a range of dye concentrations.

Conclusion

The validation of a novel fluorescent stain for lipid droplets is a rigorous process that requires a multi-faceted approach. By systematically characterizing the dye's properties and comparing its performance against established standards like Nile Red and BODIPY 493/503, researchers can ensure the reliability and accuracy of their findings. While this compound's application in this area remains undocumented, the framework provided in this guide offers a clear path for the validation of any new candidate lipid droplet stain.

A Comparative Guide to Solvent Violet 38 for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Solvent Violet 38 with other common solvent dyes. The information is intended for researchers, scientists, and professionals in drug development who require a clear understanding of the dye's performance characteristics for various applications, including the coloration of polymers, waxes, and hydrocarbon-based solvents.

Introduction to this compound

This compound is a synthetic anthraquinone (B42736) dye known for its bluish-violet hue.[1] Belonging to the anthraquinone chemical family, it is utilized for its solubility in non-polar organic solvents and its stability under certain conditions.[2] Its primary applications include the coloration of plastics, resins, synthetic fibers, oils, and waxes.[1][2]

Comparative Analysis of Solvent Dyes

The selection of a solvent dye is contingent on specific application requirements such as heat stability, lightfastness, and solubility in the target medium. This section compares this compound with other anthraquinone-based solvent dyes: Solvent Violet 13, Solvent Blue 35, and Solvent Red 111.

Physicochemical Properties

The fundamental properties of these dyes, such as molecular weight and structure, influence their overall performance characteristics.

PropertyThis compoundSolvent Violet 13Solvent Blue 35Solvent Red 111
C.I. Name 615665[3]60725[4]61554[5]60505[6]
CAS Number 63512-14-1[1]81-48-1[7]17354-14-2[8]82-38-2[6]
Chemical Family Anthraquinone[1]Anthraquinone[4]Anthraquinone[5]Anthraquinone[6]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[1]C₂₁H₁₅NO₃[7]C₂₂H₂₆N₂O₂[5]C₁₅H₁₁NO₂[6]
Molecular Weight 734.07 g/mol [1]329.35 g/mol [4]350.45 g/mol [5]237.25 g/mol [6]
Appearance Purple Powder/Liquid[3][9]Bluish Violet Powder[10]Dark Blue Powder[1][5]Red Powder[11]
Melting Point (°C) No Data Available~189 °C[10]~120 °C[5][12]169-172 °C[3][13]
Performance Characteristics

Performance metrics like heat resistance and light fastness are critical for applications where the final product is exposed to high temperatures or sunlight.

Performance MetricThis compoundSolvent Violet 13Solvent Blue 35Solvent Red 111
Heat Resistance GoodUp to 260°C (in PS)[2]Up to 260-300°C (in PS)[5][14]Up to 300°C (in PS)[11][13]
Light Fastness Good to Very Good[2]7-8[10]7-8[5][12]6-7[13]
Migration Resistance No Data AvailableGood[10]Good[12]Good[3]

Note: Light fastness is rated on a scale of 1 to 8, where 8 represents superior fastness.[9][13]

Solubility Profile

The solubility of these dyes in various organic solvents dictates their suitability for different formulations. The data presented is largely qualitative.

SolventThis compoundSolvent Violet 13Solvent Blue 35Solvent Red 111
Water Insoluble[9]Insoluble[2][4]Insoluble[1][5]Insoluble[3][6]
Acetone Soluble[3][9]Soluble (1.3 g/L)[10]Soluble (13.6 g/L)[5]Soluble[6]
Toluene / Xylene Soluble[2][9]Soluble (Toluene: 7 g/L)[10]Soluble (Toluene: 86 g/L)[5]Slightly Soluble[6]
Ethanol Slightly Soluble[9]Soluble (0.2 g/L)[10]Soluble (2.6 g/L)[5]Soluble[6]
Dichloromethane Soluble[9]Soluble (35 g/L)[10]Soluble (170 g/L)[5]Soluble (32 g/L)[13]

Experimental Protocols

To ensure accurate and reproducible comparisons between solvent dyes, standardized experimental protocols are essential. The following sections detail methodologies for key performance assessments.

Determination of Dye Concentration (UV-Vis Spectrophotometry)

This method is used to determine the concentration of a dye in a solution by measuring its absorbance of light at a specific wavelength.[15]

Objective: To quantify the concentration of a known dye in a solution.

Apparatus:

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Solvent of interest

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a specific volume of the chosen solvent in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Standard Solutions: Perform a series of dilutions from the stock solution to create several standard solutions of decreasing, known concentrations.[16]

  • Wavelength of Maximum Absorbance (λmax) Determination: Scan one of the standard solutions across the UV-Vis spectrum (e.g., 200-800 nm) to identify the λmax, the wavelength at which the dye exhibits the highest absorbance.[17]

  • Calibration:

    • Set the spectrophotometer to the determined λmax.

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.[17]

    • Measure the absorbance of each standard solution.

  • Calibration Curve Construction: Plot a graph of absorbance versus concentration for the standard solutions. This should yield a linear relationship as described by the Beer-Lambert Law.[16]

  • Measurement of Unknown Sample: Measure the absorbance of the sample with the unknown concentration.

  • Concentration Determination: Use the calibration curve to determine the concentration of the unknown sample based on its absorbance reading.[18]

Solubility Testing

This protocol determines the extent to which a dye dissolves in a specific solvent.[19]

Objective: To quantify or qualitatively assess the solubility of a dye.

Apparatus:

  • Analytical balance

  • Vials or flasks with stoppers

  • Magnetic stirrer and stir bars

  • Temperature-controlled bath or hot plate

  • Filtration apparatus (e.g., syringe filters)

  • UV-Vis Spectrophotometer

Procedure (Quantitative):

  • Add an excess amount of dye to a known volume of the solvent in a flask.

  • Stir the mixture at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

  • After stirring, allow the solution to settle.

  • Carefully filter the supernatant to remove any undissolved solid dye.

  • Dilute the saturated filtrate with a known volume of the solvent.

  • Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer and determine its concentration as described in the protocol above.

  • Calculate the original concentration in the saturated solution, which represents the dye's solubility in that solvent at that temperature.

Procedure (Qualitative - Filter Paper Spot Test):

  • Prepare a range of dye solutions at different concentrations.[20]

  • Stir each solution for a set time (e.g., 10 minutes) at a controlled temperature.[20]

  • Using a pipette, place a drop of each solution onto filter paper.[20]

  • After the spots dry, observe them. The highest concentration that does not leave a visible, undissolved dye spot or ring is considered the approximate solubility.[20]

Light Fastness Testing

This test evaluates the resistance of a dye to fading or changing color upon exposure to a standardized artificial light source.[21]

Objective: To determine the stability of a dye when exposed to light.

Standard: ISO 105-B02[22]

Apparatus:

  • Xenon arc lamp weathering apparatus[22][23]

  • Standardized Blue Wool references (Scale 1-8)[22]

  • Grey Scale for assessing color change

Procedure:

  • Sample Preparation: Prepare a sample of the dye in the substrate to be tested (e.g., a colored plastic chip or dyed textile).

  • Exposure: Place the sample in the xenon arc test chamber alongside a set of Blue Wool standards. Part of each sample and standard should be covered to serve as an unexposed reference.[24]

  • Irradiation: Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified by the standard.[23]

  • Assessment: Periodically inspect the samples. The light fastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool references. The rating corresponds to the Blue Wool standard that shows a similar degree of color change.[21][25]

Heat Stability Testing

This test determines the resistance of a dye to degradation or color change at elevated temperatures, which is crucial for applications like coloring plastics during molding.

Objective: To evaluate the thermal stability of a dye.

Standard: Based on principles from ASTM D3012 (for plastics)[26][27]

Apparatus:

  • Forced-air laboratory oven with precise temperature control

  • Substrate for testing (e.g., plastic pellets)

  • Injection molding machine or hot press

  • Colorimeter or spectrophotometer

Procedure:

  • Sample Preparation: Prepare a homogenous mixture of the dye with the plastic resin at a specified concentration.

  • Processing: Process the mixture at various elevated temperatures for a fixed duration (e.g., using an injection molder).

  • Color Measurement: Measure the color of the resulting plastic chips using a colorimeter.

  • Evaluation: Compare the color of the samples processed at different temperatures to a control sample processed at a standard, lower temperature. The heat stability is the maximum temperature at which the dye shows no significant color change (e.g., ΔE < 1.0).

Visualized Workflows and Relationships

G Experimental Workflow for Solvent Dye Comparison cluster_0 Phase 1: Preparation cluster_1 Phase 2: Performance Analysis cluster_2 Phase 3: Application Suitability cluster_stability DyeSelection Dye Selection (e.g., this compound & Alternatives) SamplePrep Sample Preparation (Solutions, Plastic Chips, etc.) DyeSelection->SamplePrep Solubility Solubility Test (Quantitative/Qualitative) SamplePrep->Solubility ColorStrength Color Strength (UV-Vis Spectrophotometry) SamplePrep->ColorStrength Stability Stability Tests SamplePrep->Stability DataAnalysis Comparative Data Analysis Solubility->DataAnalysis ColorStrength->DataAnalysis Stability->DataAnalysis HeatTest Heat Stability Stability->HeatTest LightTest Light Fastness Stability->LightTest AppSuitability Application Suitability Assessment (e.g., Plastics, Inks) DataAnalysis->AppSuitability

Caption: Workflow for comparing solvent dye performance.

G Mapping Dye Properties to Applications cluster_props Key Dye Properties cluster_apps Target Applications p1 High Heat Stability a1 Engineering Plastics (e.g., PC, PS, ABS) p1->a1 Resists molding temps p2 Good Light Fastness p2->a1 a2 Automotive Coatings p2->a2 Resists sun fading p3 High Solubility in Non-Polar Solvents a3 Fuel & Lubricant Marking p3->a3 a4 Printing Inks p3->a4 p4 Strong Color Strength p4->a1 p4->a4 Reduces dye load

Caption: Relationship between dye properties and uses.

References

A Comparative Guide to Lipid Staining: Solvent Violet 38 vs. Nile Red

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and lipid-related pathologies, the accurate visualization and quantification of intracellular lipids are paramount. The choice of a suitable fluorescent probe is a critical determinant of experimental success. This guide provides a detailed comparison of two dyes, Nile Red and Solvent Violet 38, to inform the selection process for lipid staining applications. While Nile Red is a well-established and extensively documented lipophilic stain, this compound is an industrial dye with no reported application in biological lipid imaging.

Overview of Lipid Staining Probes

Nile Red is a fluorescent, lipophilic phenoxazone dye renowned for its utility in staining intracellular lipid droplets.[1][2] Its popularity in biological research stems from its solvatochromic properties: it is intensely fluorescent in hydrophobic, lipid-rich environments while exhibiting minimal fluorescence in aqueous media.[3][4] This characteristic allows for high-contrast imaging of lipid droplets within cells. Furthermore, the emission spectrum of Nile Red is sensitive to the polarity of the surrounding lipids, enabling differentiation between neutral and polar lipids.[5] In the presence of neutral lipids like triglycerides and cholesteryl esters, it emits a strong yellow-gold fluorescence, whereas in a more polar environment, such as that of phospholipids (B1166683) in cellular membranes, it emits a red fluorescence.[4][5]

This compound , by contrast, is an anthraquinone-based purple dye.[6][7] Its primary applications are industrial, including the coloration of plastics, oils, waxes, and printing inks.[8][9] There is a notable absence of scientific literature describing its use for biological staining, particularly for the visualization of intracellular lipids. Searches of scientific databases for applications of this compound (CAS Number: 63512-14-1) in lipid staining or any form of cellular imaging yield no relevant results. Its chemical properties and intended industrial uses do not suggest suitability for sensitive and specific biological applications.

Quantitative Data Presentation

A direct quantitative comparison of performance for lipid staining is not feasible due to the lack of data for this compound in this application. The following table summarizes the known properties of Nile Red for lipid staining against the reported industrial characteristics of this compound.

PropertyNile RedThis compound
Chemical Class PhenoxazoneAnthraquinone[6]
Primary Application Biological staining (intracellular lipids)[1][2]Industrial coloring (plastics, oils, waxes)[8][9]
Fluorescence Strongly fluorescent in hydrophobic environments[3][4]Not reported as a fluorescent dye for biological imaging
Excitation Max. ~515-554 nm (depending on lipid type)[5]Not Applicable for lipid staining
Emission Max. ~585 nm (neutral lipids), ~638 nm (polar lipids)[5]Not Applicable for lipid staining
Specificity High for neutral lipids (yellow-gold emission), also stains polar lipids (red emission)[4][5]No reported specificity for biological lipids
Live/Fixed Cell Imaging BothNot Applicable

Experimental Protocols

Detailed methodologies for lipid staining are well-established for Nile Red. As there are no known protocols for this compound in a biological context, a corresponding protocol cannot be provided.

Nile Red Staining Protocol for Cultured Cells

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • Nile Red (powder or stock solution in DMSO)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Formaldehyde (B43269) (for fixed cell staining)

  • Fluorescence microscope with appropriate filter sets (e.g., for yellow-gold and red fluorescence)

Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of Nile Red in DMSO.

  • Store the stock solution at -20°C, protected from light.

Staining Procedure for Live Cells:

  • Culture cells to the desired confluency on coverslips or in imaging-compatible plates.

  • Prepare a fresh working solution of Nile Red by diluting the stock solution in PBS or serum-free medium to a final concentration of 0.1-1.0 µg/mL.

  • Remove the culture medium and wash the cells once with PBS.

  • Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.

  • Remove the staining solution and wash the cells twice with PBS.

  • Mount the coverslips or add fresh PBS/medium to the plate for imaging.

  • Visualize the stained lipid droplets using a fluorescence microscope. For neutral lipids, use an excitation wavelength of 450-500 nm and an emission wavelength >528 nm (yellow-gold). For polar lipids, use an excitation of 515-560 nm and emission >590 nm (red).[4]

Staining Procedure for Fixed Cells:

  • Culture and treat cells as required.

  • Wash cells with PBS and fix with 4% formaldehyde in PBS for 15-30 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the Nile Red working solution as described for live cells.

  • Incubate the fixed cells with the Nile Red working solution for 10-30 minutes at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount and image as for live cells.

Mandatory Visualization

Logical Workflow for Lipid Stain Selection

The following diagram illustrates the decision-making process for selecting a suitable fluorescent probe for lipid staining, highlighting why a researcher would choose an established biological stain like Nile Red over an industrial dye.

G A Define Experimental Need: Visualize Intracellular Lipids B Identify Potential Dyes A->B C Review Scientific Literature for Biological Staining Applications B->C D Nile Red: Extensive documentation for lipid staining C->D E This compound: No documentation for biological staining. Primarily industrial applications. C->E F Evaluate Specificity and Performance Data D->F E->F G Well-characterized solvatochromic properties. Specific emission for neutral and polar lipids. F->G H No data available for lipid specificity or performance in cells. F->H I Select Optimal Dye G->I H->I J Choose Nile Red for reliable and well-characterized lipid staining. I->J K Reject this compound due to lack of validation for biological applications. I->K

Caption: Logical workflow for selecting a fluorescent lipid stain.

Conclusion

The comparison between this compound and Nile Red for lipid staining is unequivocal. Nile Red is a highly effective and well-characterized fluorescent probe specifically suited for the visualization and analysis of intracellular lipids.[1][2] Its solvatochromic properties offer an additional layer of information by allowing for the differentiation of lipid classes.[5] In contrast, this compound is an industrial dye with no scientific evidence to support its use in any biological imaging application.[8][9] For researchers in drug development and life sciences requiring reliable and reproducible lipid staining, Nile Red, or other validated biological lipid probes such as the BODIPY series, are the appropriate choices.[4][10] The selection of a staining reagent should always be guided by documented evidence of its performance and specificity in a biological context.

References

A Comparative Guide to the Quantitative Analysis of Solvent Violet 38 Fluorescence Intensity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescent dyes, a quantitative understanding of their photophysical properties is paramount for accurate and reproducible experimental results. This guide provides a comparative framework for the quantitative analysis of the fluorescence intensity of Solvent Violet 38, an anthraquinone-based solvent dye. Due to the limited availability of comprehensive public data on its fluorescence characteristics, this guide presents a detailed experimental protocol to determine these properties and compares them with other commercially available solvent dyes.

Chemical Properties of this compound

This compound is an organic-soluble dye belonging to the anthraquinone (B42736) class of colorants.[1] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone[2]
CAS Number 68239-76-9[1]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[3]
Molecular Weight 734.07 g/mol [3]
Appearance Dark powder[1]
Solubility Insoluble in water; Soluble in xylene and other non-polar solvents.[1]

Comparative Analysis of Fluorescent Properties

ParameterThis compoundSolvent Violet 13Solvent Red 179Fluorescent Yellow G (Solvent Green 5)
Absorption Max (λ_abs_ max) To be determined~583 nm (in Toluene)[4]To be determinedTo be determined
Emission Max (λ_em_ max) To be determinedTo be determinedTo be determinedTo be determined
Stokes Shift (nm) To be determinedTo be determinedTo be determinedTo be determined
Molar Absorptivity (ε) To be determinedTo be determinedTo be determinedTo be determined
Fluorescence Quantum Yield (Φ_f_) To be determinedTo be determinedTo be determinedTo be determined
Common Solvents Xylene, non-polar solvents[1]Toluene, PS, ABS, PVC[5][6]PS, HIPS, ABS, PC, PET[7]Plastics[8]

Experimental Protocol for Quantitative Fluorescence Analysis

This section outlines the detailed methodology for determining the key quantitative parameters of fluorescence for this compound and its alternatives.

3.1. Materials and Equipment

  • This compound and other solvent dyes of interest

  • Spectroscopic grade solvents (e.g., toluene, xylene, chloroform)

  • UV-Vis Spectrophotometer

  • Fluorometer (Fluorescence Spectrophotometer)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Reference dye with known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

3.2. Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectrophotometry cluster_fluor Fluorescence Spectroscopy cluster_qy Quantum Yield Determination prep_stock Prepare Stock Solutions prep_serial Prepare Serial Dilutions prep_stock->prep_serial uv_scan Scan Absorbance Spectrum prep_serial->uv_scan fluor_em_scan Scan Emission Spectrum prep_serial->fluor_em_scan det_lambda_max Determine λ_abs_ max uv_scan->det_lambda_max beer_lambert Generate Beer-Lambert Plot det_lambda_max->beer_lambert det_lambda_max->fluor_em_scan Set Excitation Wavelength measure_sample Measure Sample Dye beer_lambert->measure_sample fluor_ex_scan Scan Excitation Spectrum fluor_ex_scan->fluor_em_scan det_em_max Determine λ_em_ max fluor_em_scan->det_em_max fluor_em_scan->measure_sample calc_stokes Calculate Stokes Shift det_em_max->calc_stokes measure_ref Measure Reference Dye calc_qy Calculate Quantum Yield measure_ref->calc_qy measure_sample->calc_qy

Quantitative Fluorescence Analysis Workflow

3.3. Step-by-Step Procedure

Part A: Sample Preparation

  • Prepare Stock Solutions: Accurately weigh a small amount of the dye powder and dissolve it in a known volume of a suitable spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Prepare Serial Dilutions: From the stock solution, prepare a series of dilutions with concentrations that result in absorbance values between 0.01 and 0.1 at the absorption maximum. This range is crucial to avoid inner filter effects in fluorescence measurements.

Part B: UV-Vis Spectrophotometry

  • Determine Absorption Maximum (λ_abs_ max):

    • Use a UV-Vis spectrophotometer to measure the absorbance spectrum of a dilute solution of the dye over a relevant wavelength range (e.g., 300-800 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_abs_ max.

  • Generate Beer-Lambert Plot and Determine Molar Absorptivity (ε):

    • Measure the absorbance of each of the serially diluted solutions at the determined λ_abs_ max.

    • Plot absorbance versus concentration. The plot should be linear, confirming adherence to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).

    • The molar absorptivity (ε) can be calculated from the slope of the linear fit (slope = εb).

Part C: Fluorescence Spectroscopy

  • Determine Emission Maximum (λ_em_ max):

    • Set the excitation wavelength of the fluorometer to the λ_abs_ max determined in Part B.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength.

    • The wavelength at which the highest fluorescence intensity is recorded is the λ_em_ max.

  • Determine Excitation Maximum (λ_ex_ max):

    • Set the emission wavelength of the fluorometer to the λ_em_ max.

    • Scan the excitation spectrum over a wavelength range shorter than the emission wavelength. The resulting spectrum should be similar in shape to the absorption spectrum.

  • Calculate Stokes Shift:

    • The Stokes shift is the difference in wavelength between the absorption maximum and the emission maximum: Stokes Shift = λ_em_ max - λ_abs_ max.

Part D: Relative Fluorescence Quantum Yield (Φ_f_) Determination

  • Select a Reference Standard: Choose a reference dye with a known quantum yield that absorbs and emits in a similar spectral region to the sample dye.

  • Measure Absorbance: Prepare dilute solutions of both the reference and the sample dye in the same solvent, ensuring their absorbance at the excitation wavelength is within the 0.01-0.1 range. Measure the exact absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence Spectra:

    • Using the same excitation wavelength and instrument settings for both the reference and the sample, record the fluorescence emission spectrum for each.

  • Calculate Quantum Yield: The relative quantum yield of the sample (Φ_f(sample)_) can be calculated using the following equation:

    Φ_f(sample)_ = Φ_f(ref)_ * [ (I_sample_ * A_ref_ * n_sample_²) / (I_ref_ * A_sample_ * n_ref_²) ]

    Where:

    • Φ_f(ref)_ is the quantum yield of the reference dye.

    • I is the integrated fluorescence intensity (the area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

Conclusion

While this compound is a commercially relevant dye, a comprehensive public dataset of its quantitative fluorescence properties is lacking. This guide empowers researchers to systematically characterize this compound and other similar dyes. By following the detailed experimental protocol, scientists can obtain the necessary data on absorption, emission, Stokes shift, and quantum yield. This enables a robust, data-driven comparison with alternative fluorescent dyes, facilitating informed selection for specific applications in research and development. The provided workflow and comparative tables serve as a valuable resource for standardizing the quantitative analysis of fluorescent solvent dyes.

References

A Comparative Guide to Lipophilic Stains: Evaluating Specificity and Selectivity for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise visualization of cellular lipids is crucial for understanding metabolic processes, disease pathogenesis, and drug delivery. This guide provides a comparative analysis of established lipophilic stains—Sudan Black B, Oil Red O, and Nile Red—against Solvent Violet 38, an industrial dye. Through an objective review of their properties, supported by established experimental protocols, this document aims to clarify the importance of using validated stains in biological research and highlight the current lack of data supporting the use of this compound in this context.

At a Glance: Key Performance Characteristics

The selection of an appropriate stain for lipid visualization hinges on its specificity, selectivity, and compatibility with biological samples and imaging modalities. While Sudan Black B, Oil Red O, and Nile Red are well-characterized for their utility in staining intracellular lipids, this compound is primarily used for industrial purposes such as coloring plastics, oils, and waxes.[1][2] To date, there is a notable absence of scientific literature validating the use of this compound for biological staining.

Quantitative Data Summary

The following table summarizes the key characteristics of this compound and the established lipophilic stains. The data for Sudan Black B, Oil Red O, and Nile Red are derived from extensive use in biological research, whereas the information for this compound is based on industrial data sheets.

FeatureThis compoundSudan Black BOil Red ONile Red
Primary Application Industrial coloring (plastics, oils, waxes)[1][2]Staining of neutral lipids and phospholipids (B1166683) in histology and cytochemistry[3][4]Staining of neutral triglycerides and lipids in cell culture and tissue sections[5][6]Fluorescent staining of intracellular lipid droplets in live and fixed cells[7][8]
Staining Principle N/A for biological samplesLysochrome (fat-soluble dye); partitions into lipids based on differential solubility[3][9]Lysochrome; partitions into neutral lipids[5][10]Solvatochromic fluorescent dye; fluorescence is environmentally dependent, intensifying in hydrophobic environments[7][11]
Reported Specificity N/A for biological samplesStains a broad range of lipids; can also stain leukocyte granules and other cellular components[4][12]Primarily stains neutral triglycerides and cholesterol esters[5][6]Highly selective for neutral lipid droplets, with fluorescence emission varying between neutral and polar lipids[7]
Color/Emission Purple/Violet[1]Blue-black[3]Bright red[5]Yellow-gold to red fluorescence, depending on lipid polarity[7]
Imaging Modality N/A for biological samplesBrightfield microscopyBrightfield microscopyFluorescence microscopy, flow cytometry[7]

Experimental Protocols

Detailed methodologies for the application of Sudan Black B, Oil Red O, and Nile Red are provided below. Due to the lack of documented biological applications, no experimental protocol for this compound is available.

Sudan Black B Staining for Frozen Tissue Sections

This protocol is adapted for staining lipids in frozen tissue sections.[4][9][13]

Materials:

  • Sudan Black B (0.7% w/v in propylene (B89431) glycol)

  • Propylene glycol (100% and 85%)

  • 10% Neutral Buffered Formalin

  • Nuclear Fast Red (counterstain)

  • Aqueous mounting medium

Procedure:

  • Cut frozen tissue sections at 10-16 µm and mount on slides.

  • Fix in 10% neutral buffered formalin for 5-10 minutes.

  • Rinse with distilled water.

  • Dehydrate in 100% propylene glycol for 5 minutes.

  • Stain in pre-heated (60°C) Sudan Black B solution for 7 minutes to overnight.

  • Differentiate in 85% propylene glycol for 3 minutes.

  • Rinse thoroughly in distilled water.

  • Counterstain with Nuclear Fast Red for 3 minutes.

  • Wash in tap water, then rinse in distilled water.

  • Mount with an aqueous mounting medium.

Oil Red O Staining for Cultured Cells

This protocol is suitable for staining lipid droplets in cultured cells.[5][14]

Materials:

  • Oil Red O staining solution (0.05% in 85% propylene glycol)

  • 4% Paraformaldehyde (PFA)

  • Propylene glycol

  • DAPI (for nuclear counterstain)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture cells on coverslips.

  • Fix cells with 4% PFA for 20 minutes on ice.

  • Wash twice with PBS.

  • Incubate with propylene glycol for 7 minutes at room temperature.

  • Stain with 0.05% Oil Red O solution for 5 minutes at room temperature.

  • Wash with 85% propylene glycol.

  • Wash twice with PBS.

  • Counterstain with DAPI for 3 minutes.

  • Wash with PBS.

  • Mount coverslips onto microscope slides.

Nile Red Staining for Live Cells

This protocol allows for the visualization of lipid droplets in living cells.[7][8]

Materials:

  • Nile Red stock solution (e.g., 30 mM in DMSO)

  • Cell culture medium

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Prepare a working solution of Nile Red by diluting the stock solution in cell culture medium (e.g., 1:3000).

  • Remove the existing medium from the cultured cells and add the Nile Red working solution.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Wash the cells twice with PBS.

  • Image immediately using a fluorescence microscope.

Visualizing the Workflow: A Logical Approach to Stain Selection

The selection of an appropriate staining agent is a critical step in experimental design. The following diagram illustrates a logical workflow for choosing a lipophilic stain, emphasizing the importance of validated biological utility.

G cluster_0 Stain Selection Workflow cluster_1 Validated Biological Stains start Identify Experimental Need: Visualize Cellular Lipids decision1 Is the stain validated for biological applications? start->decision1 stain_sbb Sudan Black B decision1->stain_sbb Yes stain_oro Oil Red O decision1->stain_oro Yes stain_nr Nile Red decision1->stain_nr Yes stain_sv38 This compound decision1->stain_sv38 No decision2 Select Imaging Modality stain_sbb->decision2 stain_oro->decision2 stain_nr->decision2 caution Use with Caution: No established biological protocol. Results may be unreliable. stain_sv38->caution brightfield Brightfield Microscopy decision2->brightfield Sudan Black B / Oil Red O fluorescence Fluorescence Microscopy decision2->fluorescence Nile Red protocol Follow Established Protocol brightfield->protocol fluorescence->protocol end Data Acquisition and Analysis protocol->end

Caption: Logical workflow for selecting a lipophilic stain for biological research.

Conclusion

The accurate and reliable visualization of cellular lipids is fundamental to many areas of life sciences research. Established lipophilic stains such as Sudan Black B, Oil Red O, and Nile Red have been extensively validated and characterized for this purpose, each offering distinct advantages depending on the specific experimental needs. While this compound is an effective industrial colorant, there is currently no scientific evidence to support its use as a specific or selective stain for biological samples. Researchers are strongly advised to utilize well-documented and validated staining reagents to ensure the integrity and reproducibility of their experimental findings. The repurposing of industrial dyes for biological applications requires rigorous validation, including comprehensive studies on specificity, selectivity, and potential cytotoxicity, none of which are currently available for this compound.

References

Evaluating Solvent Violet 38 as a Novel Fluorescent Probe for Lipid Staining: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the evaluation of Solvent Violet 38, an industrial anthraquinone (B42736) dye, as a potential fluorescent stain for cellular lipids. While traditionally used in the manufacturing of plastics, waxes, and oils, its inherent lipophilicity suggests a possible application in biological imaging.[1][2] This document outlines a series of control experiments and comparative studies against established lipid-staining dyes to ascertain the efficacy, specificity, and safety of this compound for research purposes.

Introduction to this compound and Established Lipid Stains

This compound is a solvent-soluble dye belonging to the anthraquinone family.[2][3] It is characterized by its deep purple color and solubility in non-polar solvents, indicating a lipophilic nature.[1] Currently, there is no documented use of this compound in biological research for cellular staining. This guide proposes a systematic approach to explore its potential in this application, drawing parallels with the mechanisms of well-established lipophilic dyes.

In contrast, dyes such as Nile Red, BODIPY, and the Sudan series are routinely used for visualizing intracellular lipid droplets and other lipid-rich structures. These stains are valued for their specificity, photostability, and, in some cases, their ability to report on the lipid environment. Any evaluation of this compound must benchmark its performance against these standards.

Proposed Experimental Evaluation of this compound

The following sections detail the experimental protocols necessary to validate this compound as a lipid stain.

Determination of Spectroscopic Properties

A crucial first step is to determine the fluorescence excitation and emission spectra of this compound in a non-polar solvent (e.g., DMSO, ethanol) to identify the optimal filter sets for fluorescence microscopy.

Experimental Protocol:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Dilute the stock solution in a suitable solvent to a working concentration.

  • Using a spectrofluorometer, measure the fluorescence excitation spectrum by scanning a range of excitation wavelengths while monitoring emission at a fixed wavelength.

  • Subsequently, measure the fluorescence emission spectrum by exciting the sample at the determined optimal excitation wavelength and scanning a range of emission wavelengths.

  • The resulting spectra will inform the selection of appropriate laser lines and emission filters for microscopy.

Optimal Staining Concentration and Incubation Time

To achieve clear and specific staining with minimal artifacts, it is essential to determine the optimal concentration and incubation time for this compound.

Experimental Protocol:

  • Culture a suitable cell line (e.g., 3T3-L1 adipocytes, HeLa cells) on glass-bottom dishes.

  • Prepare a series of working solutions of this compound in a cell culture medium, with concentrations ranging from 0.1 µM to 10 µM.

  • Incubate the cells with these solutions for varying durations (e.g., 15, 30, 60, and 120 minutes).

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Image the cells using a fluorescence microscope with the appropriate filter set determined in the previous step.

  • The optimal conditions will be those that provide the brightest signal with the lowest background and no apparent signs of cytotoxicity.

Cytotoxicity Assessment

The potential toxicity of this compound to living cells must be evaluated to ensure its suitability for live-cell imaging.

Experimental Protocol:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat the cells with a range of this compound concentrations for various durations.

  • Perform a standard cytotoxicity assay, such as the MTT or PrestoBlue assay, to quantify cell viability.

  • Include a positive control (e.g., a known cytotoxic agent) and a negative control (untreated cells).

  • A desirable stain will exhibit low cytotoxicity at the optimal staining concentration and incubation time.

Control Experiments for Staining Specificity

A series of control experiments are necessary to confirm that this compound specifically stains lipids.

Positive and Negative Controls
  • Positive Control: Co-staining with a well-characterized lipid stain like Nile Red or BODIPY 493/503. The spatial colocalization of the this compound signal with the signal from the control stain would indicate lipid specificity.

  • Negative Control: Staining of cells depleted of lipid droplets. This can be achieved by culturing cells in a lipid-depleted medium. A significant reduction in the this compound signal in these cells compared to control cells would support lipid specificity.

Comparative Staining with Established Dyes

A direct comparison of the staining patterns and performance of this compound with established lipid stains will provide valuable context.

Experimental Protocol:

  • Culture cells on separate glass-bottom dishes.

  • Stain the cells under their respective optimal conditions with this compound, Nile Red, and BODIPY 493/503.

  • Acquire images using the appropriate filter sets for each dye.

  • Qualitatively and quantitatively compare the staining patterns, signal-to-noise ratio, and photostability of the dyes.

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clear and concise tables for easy comparison.

Table 1: Spectroscopic Properties of this compound

ParameterWavelength (nm)
Optimal Excitation (λex) To be determined
Optimal Emission (λem) To be determined

Table 2: Optimal Staining Conditions for this compound

Cell LineOptimal Concentration (µM)Optimal Incubation Time (min)
3T3-L1 To be determinedTo be determined
HeLa To be determinedTo be determined

Table 3: Cytotoxicity of this compound

Concentration (µM)Cell Viability (%) after 24h
0.1 To be determined
1 To be determined
10 To be determined

Table 4: Performance Comparison with Established Lipid Stains

FeatureThis compoundNile RedBODIPY 493/503
Signal-to-Noise Ratio To be determinedLiterature ValueLiterature Value
Photostability To be determinedLiterature ValueLiterature Value
Cytotoxicity To be determinedLiterature ValueLiterature Value

Visualization of Experimental Workflows

The following diagrams illustrate the proposed experimental workflows.

Experimental_Workflow_for_Solvent_Violet_38_Evaluation cluster_step1 Step 1: Characterization cluster_step2 Step 2: Validation cluster_step3 Step 3: Analysis Spectroscopy Determine Excitation/ Emission Spectra Optimization Optimize Staining Concentration & Time Spectroscopy->Optimization Inform Microscopy Settings Cytotoxicity Assess Cytotoxicity Optimization->Cytotoxicity Specificity Confirm Lipid Specificity Cytotoxicity->Specificity Comparison Compare with Established Stains Specificity->Comparison Data_Analysis Quantitative Image Analysis Comparison->Data_Analysis Conclusion Draw Conclusions on Suitability Data_Analysis->Conclusion

Caption: Workflow for the evaluation of this compound as a potential lipid stain.

Control_Experiments_for_Lipid_Specificity cluster_controls Control Experiments Test_Compound This compound Staining Positive_Control Positive Control: Co-stain with Nile Red Test_Compound->Positive_Control Compare Localization Negative_Control Negative Control: Lipid-Depleted Cells Test_Compound->Negative_Control Compare Intensity Comparative_Control Comparative Control: Stain with BODIPY Test_Compound->Comparative_Control Compare Performance Result1 Result1 Positive_Control->Result1 Expect: Colocalization Result2 Result2 Negative_Control->Result2 Expect: Reduced Signal Result3 Result3 Comparative_Control->Result3 Benchmark: Signal, Photostability

Caption: Control experiments to validate the lipid-staining specificity of this compound.

Conclusion

The investigation of industrial dyes like this compound for novel applications in biological research presents an exciting opportunity for the development of new research tools. The experimental framework outlined in this guide provides a comprehensive and objective methodology for assessing its potential as a fluorescent lipid stain. Successful validation would not only introduce a new probe for lipid biology but also highlight the potential for repurposing existing chemical entities for scientific discovery. Researchers are encouraged to perform these control experiments rigorously to ensure the validity of their findings.

References

A Comparative Guide to Fluorescent Probes for Lipid Droplet Imaging in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellular metabolism and lipid biology, the accurate visualization of lipid droplets is of paramount importance. While the industrial dye Solvent Violet 38 lacks documented applications in this research area, a variety of potent fluorescent probes are available. This guide provides an objective comparison of the most widely used alternatives for staining lipid droplets: Nile Red, BODIPY 493/503, LD540, and Monodansylpentane (MDH), supported by experimental data and detailed protocols to facilitate informed probe selection.

Lipid droplets are dynamic organelles that regulate the storage and metabolism of neutral lipids. Their study is crucial for understanding numerous physiological and pathological processes, including obesity, diabetes, and fatty liver disease. The selection of an appropriate fluorescent probe is critical for the successful imaging and quantification of these organelles. Key performance indicators for such probes include high specificity for neutral lipids, strong fluorescence emission, high photostability, and low cytotoxicity.

Performance Comparison of Lipophilic Dyes

The following table summarizes the key photophysical and performance characteristics of the most common fluorescent dyes used for lipid droplet staining.

FeatureNile RedBODIPY 493/503LD540Monodansylpentane (MDH)
Excitation (max) ~552 nm493 nm[1]~537 nm (in ethanol)[2]~380 nm
Emission (max) ~636 nm (in lipids)[3]503 nm[1]~544 nm (in ethanol)[2]~485 nm (in oil)[4]
Fluorescence Quantum Yield Environment-dependent; low in aqueous media~0.8-0.9[1]HighEnvironment-dependent
Photostability ModerateProne to photobleaching[1]~15 times more photostable than BODIPY 493/503Extraordinarily photostable
Specificity Stains other lipid structuresHighly specific to neutral lipids[1]Improved specificity[5]Selective for lipid droplets[6]
Background Signal Can exhibit background fluorescence[7]Can exhibit background in the cytoplasm[1]Virtual lack of nonspecific membrane stainingHigh contrast[4]
Cytotoxicity Generally low at working concentrationsLow cytotoxicity[1]Low cytotoxicityLow toxicity

Experimental Protocols and Workflows

Detailed methodologies for the use of each fluorescent probe in cultured cells are provided below, accompanied by workflow diagrams generated using the DOT language.

Nile Red Staining of Intracellular Lipid Droplets

Nile Red is a widely used solvatochromic dye that exhibits strong fluorescence in hydrophobic environments, making it a classic choice for lipid droplet staining.[3]

Experimental Protocol:

  • Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable organic solvent like DMSO or acetone. From this, prepare a working solution of 1-5 µg/mL in PBS.

  • Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the Nile Red working solution to the cells and incubate for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with PBS to remove excess dye.

  • Imaging: Mount the coverslips on a slide with a suitable mounting medium or add fresh PBS to the imaging dish. Visualize the stained lipid droplets using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine channel).

Nile_Red_Staining A Prepare Nile Red Staining Solution C Stain with Nile Red (10-15 min, 37°C) A->C B Culture Cells B->C D Wash with PBS (2x) C->D E Image under Fluorescence Microscope D->E BODIPY_Staining A Prepare BODIPY 493/503 Working Solution C Incubate with Stain (15-30 min, 37°C) A->C B Culture and Prepare Cells B->C D Wash with PBS C->D E Optional: Fix with PFA D->E F Fluorescence Microscopy (FITC channel) D->F E->F LD540_Staining cluster_live Live-Cell Imaging cluster_fixed Fixed-Cell Imaging A1 Add LD540 to Culture Medium (10 min) B1 Wash with PBS A1->B1 C1 Image Live Cells B1->C1 A2 Fix with 4% PFA B2 Stain with LD540 (10 min) A2->B2 C2 Wash with PBS B2->C2 D2 Mount and Image C2->D2 MDH_Staining A Prepare MDH Working Solution C Incubate with MDH A->C B Culture Cells B->C D Wash to Remove Unbound Dye C->D E Image with 405 nm Excitation D->E

References

Performance of Solvent Violet 38 in Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of Solvent Violet 38 in various polymer matrices. Due to the limited availability of specific quantitative data for this compound in publicly accessible resources, this guide also includes a detailed comparison with other commercially available solvent violet dyes to offer a broader perspective for material selection. The information presented is based on a comprehensive review of technical datasheets and industry publications.

Executive Summary

This compound is an anthraquinone-based solvent dye valued for its violet hue and general suitability for coloring plastics. While it is known to be used in polymers such as polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), specific performance metrics are not as widely documented as for some of its alternatives. This guide aggregates the available data for this compound and presents it alongside more comprehensive data for alternative dyes like Solvent Violet 13, Solvent Violet 26, and Solvent Violet 36 to aid in informed decision-making.

Data Presentation: Comparative Performance of Solvent Violet Dyes

The following tables summarize the key performance indicators for this compound and its alternatives in various polymer matrices. The data has been compiled from multiple sources and represents typical values.

Table 1: Heat Stability of Solvent Violet Dyes in Various Polymers (°C)

DyePolystyrene (PS)ABSPolycarbonate (PC)PMMAPET
This compound Data Not AvailableData Not Available310[1]Data Not AvailableData Not Available
Solvent Violet 13 300[2]290[2]310[2]Data Not Available290[2]
Solvent Violet 26 300[3]280[3]300[3]Data Not Available260[3]
Solvent Violet 36 Data Not AvailableData Not Available340[3]Data Not AvailableData Not Available

Note: Heat stability is typically measured for a 5-minute dwell time.

Table 2: Lightfastness of Solvent Violet Dyes in Various Polymers (Blue Wool Scale, 1-8)

DyePolystyrene (PS)ABSPolycarbonate (PC)PMMAPET
This compound Good to Very Good[4]Good to Very Good[4]Good to Very Good[4]Good to Very Good[4]Good to Very Good[4]
Solvent Violet 13 6-7[3]Data Not Available7-8[2]6-7[3]Data Not Available
Solvent Violet 26 6[3]Data Not Available6-7[3]Data Not AvailableData Not Available
Solvent Violet 36 6[3]Data Not Available6-7[3]6-7[3]Data Not Available

Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).

Table 3: Migration Resistance of Solvent Violet Dyes in Various Polymers (Grey Scale, 1-5)

DyePolystyrene (PS)ABSPolycarbonate (PC)PMMAPET
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent Violet 13 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent Violet 26 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
Solvent Violet 36 Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Note: Migration resistance is often qualitatively described or rated on a 1-5 Grey Scale, where 5 indicates no migration. Specific quantitative data is often proprietary and not publicly available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance tables.

Heat Stability Testing

Objective: To determine the maximum temperature a colorant can withstand in a specific polymer for a short duration without significant color change.

Methodology:

  • Preparation of Samples: The solvent dye is dry-blended with the polymer granules at a specified concentration (e.g., 0.1%).

  • Injection Molding: The colored polymer blend is processed through an injection molding machine at various temperatures.

  • Dwell Time: The material is held in the machine's barrel at each test temperature for a standardized time, typically 5 minutes.

  • Color Measurement: The color of the molded plaques is measured using a spectrophotometer.

  • Evaluation: The color difference (ΔEab) between the sample processed at the test temperature and a reference sample processed at a lower, stable temperature is calculated. The heat stability is the temperature at which the color change becomes unacceptable (e.g., ΔEab > 3).

Lightfastness Testing

Objective: To assess the resistance of a colored polymer to fading or color change upon exposure to light.

Methodology (based on ASTM D4329):

  • Specimen Preparation: Standardized plaques of the colored polymer are prepared.

  • Exposure: The specimens are exposed to a controlled artificial light source (e.g., xenon arc or fluorescent UV lamps) in a weathering chamber. The light source is filtered to simulate natural sunlight.

  • Blue Wool Scale Standards: Simultaneously, a set of Blue Wool Scale standards (rated 1 to 8) are exposed alongside the test specimens.

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the Blue Wool standards.

  • Rating: The lightfastness rating of the specimen is the number of the Blue Wool standard that shows a similar degree of fading.

Migration Resistance Testing

Objective: To evaluate the tendency of a dye to migrate from a colored polymer to a contacting surface.

Methodology:

  • Sample Preparation: A plaque of the colored polymer is prepared.

  • Contact Medium: The colored plaque is brought into contact with an uncolored plaque of the same or a different polymer (often plasticized PVC, which is susceptible to migration).

  • Test Conditions: The assembly is subjected to heat and pressure for a specified period (e.g., 24 hours at 80°C under a pressure of 1 kg/cm ²).

  • Assessment: After the test period, the uncolored plaque is examined for any color transfer.

  • Evaluation: The degree of staining on the uncolored plaque is assessed visually using the ISO 105-A02 Grey Scale for assessing staining, where a rating of 5 indicates no staining and 1 indicates severe staining.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the performance of solvent dyes in polymers.

G Factors Affecting Solvent Dye Performance in Polymers cluster_dye Dye Properties cluster_polymer Polymer Matrix Properties cluster_performance Performance Metrics Dye_Structure Chemical Structure Heat_Stability Heat Stability Dye_Structure->Heat_Stability Lightfastness Lightfastness Dye_Structure->Lightfastness Molecular_Weight Molecular Weight Migration_Resistance Migration Resistance Molecular_Weight->Migration_Resistance Polarity Polarity Solubility Solubility Polarity->Solubility Polymer_Type Polymer Type (e.g., PS, PC) Polymer_Type->Heat_Stability Polymer_Type->Solubility Crystallinity Crystallinity Crystallinity->Migration_Resistance Processing_Temp Processing Temperature Processing_Temp->Heat_Stability Solubility->Migration_Resistance G Experimental Workflow for Dye Performance Evaluation cluster_tests Performance Testing Start Start: Select Dye and Polymer Blending Dry Blending of Dye and Polymer Start->Blending Processing Injection Molding / Extrusion Blending->Processing Sample_Prep Prepare Test Plaques Processing->Sample_Prep Heat_Test Heat Stability Test Sample_Prep->Heat_Test Light_Test Lightfastness Test (ASTM D4329) Sample_Prep->Light_Test Migration_Test Migration Resistance Test Sample_Prep->Migration_Test Analysis Data Analysis and Comparison Heat_Test->Analysis Light_Test->Analysis Migration_Test->Analysis Report Generate Performance Report Analysis->Report End End Report->End

References

Comparative Guide to Cellular Staining: Cross-Reactivity of Solvent Violet 38 and Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cellular staining properties of Solvent Violet 38 and the well-established biological stain, Sudan Black B. While Sudan Black B is a widely used lipophilic dye with a known, albeit not entirely specific, staining profile, data on the biological application and cross-reactivity of this compound is notably absent in scientific literature. This comparison, therefore, juxtaposes the established characteristics of Sudan Black B with the inferred potential of this compound based on the general behavior of its chemical class, anthraquinone (B42736) dyes.

Overview of Staining Profiles

Sudan Black B (SBB) is a fat-soluble dye routinely employed in histology and hematology to visualize a broad range of lipids, including neutral fats, phospholipids, and sterols.[1] Its mechanism of action is primarily physical, relying on its higher solubility in lipids than in its solvent.[1] However, SBB is not entirely specific for lipids and has been observed to stain other cellular components, such as granules in leukocytes, chromosomes, and the Golgi apparatus.[2][3]

This compound belongs to the anthraquinone class of dyes.[4] While this dye is predominantly used in industrial applications for coloring plastics, oils, and waxes, some anthraquinone-based dyes have been explored for biological staining.[5] Studies on other fluorescent anthraquinone dyes have shown they can be cell-permeable and may stain various cellular compartments, including the nucleus, cytoplasm, and endoplasmic reticulum.[5] Certain DNA-specific anthraquinone dyes have also been developed to delineate nuclear and cytoplasmic boundaries.[6] Based on this, it can be inferred that this compound, if used in a biological context, may exhibit a broad staining pattern with potential cross-reactivity with nucleic acids and other cellular structures.

Quantitative Data Summary

Due to the lack of available data for this compound's use in cellular staining, a direct quantitative comparison of its binding affinities is not possible. The following table summarizes the known and inferred staining characteristics of Sudan Black B and this compound.

FeatureSudan Black BThis compound (Inferred)
Primary Target Lipids (Triglycerides, Phospholipids, Sterols)[1][2]Potentially broad, including lipids and nucleic acids[5][6]
Known Cross-Reactivity Leukocyte granules, Chromosomes, Golgi apparatus[2][3]Nucleus, Cytoplasm, Endoplasmic Reticulum[5]
Staining Principle Preferential solubility in lipids[1][7]Likely based on chemical affinity and molecular interactions[6]
Color of Stain Blue-black[2]Violet

Experimental Protocols

Sudan Black B Staining Protocol for Lipids in Frozen Sections

This protocol is adapted from established methods for the detection of lipids in frozen tissue sections.[2][7][8]

Reagents:

  • Sudan Black B Staining Solution (0.7% in Propylene (B89431) Glycol)[2]

  • Propylene Glycol (100% and 85%)[2]

  • 10% Formalin (for fixation)[2]

  • Nuclear Fast Red (counterstain)[2]

  • Aqueous mounting medium (e.g., Glycerin Jelly)[2][7]

Procedure:

  • Cut frozen tissue sections at 10-16 µm and mount on glass slides.

  • Fix the sections in 10% formalin for 5-10 minutes.

  • Wash the slides with distilled water.

  • Dehydrate the sections by placing them in 100% propylene glycol for 5 minutes.

  • Incubate the slides in the Sudan Black B staining solution for at least 7 minutes. Longer incubation times may be required for optimal staining.

  • Differentiate the sections in 85% propylene glycol for 3 minutes to remove excess stain.

  • Rinse the slides thoroughly in distilled water.

  • Counterstain with Nuclear Fast Red for 3 minutes to visualize cell nuclei.

  • Wash with tap water, followed by a final rinse in distilled water.

  • Mount the coverslip using an aqueous mounting medium.

Visualizations

Logical Workflow for Sudan Black B Staining

Sudan_Black_B_Staining_Workflow start Start: Frozen Tissue Section fixation Fixation (10% Formalin) start->fixation wash1 Wash (Distilled Water) fixation->wash1 dehydration Dehydration (100% Propylene Glycol) wash1->dehydration staining Staining (Sudan Black B Solution) dehydration->staining differentiation Differentiation (85% Propylene Glycol) staining->differentiation wash2 Wash (Distilled Water) differentiation->wash2 counterstain Counterstaining (Nuclear Fast Red) wash2->counterstain wash3 Final Wash (Tap & Distilled Water) counterstain->wash3 mounting Mounting (Aqueous Medium) wash3->mounting end End: Microscopic Examination mounting->end

Caption: Workflow for Sudan Black B staining of lipids.

Inferred Cross-Reactivity of Anthraquinone Dyes

Inferred_Anthraquinone_Dye_Interactions dye This compound (Anthraquinone Dye) nucleus Nucleus (DNA/RNA) dye->nucleus Potential Interaction cytoplasm Cytoplasm dye->cytoplasm Potential Interaction er Endoplasmic Reticulum dye->er Potential Interaction lipids Lipid Droplets dye->lipids Potential Interaction

Caption: Inferred cellular targets of anthraquinone dyes.

Conclusion

Sudan Black B remains a valuable tool for the visualization of lipids in a variety of cell and tissue types, with its cross-reactivity being a known characteristic that requires careful interpretation of results. In contrast, this compound is an industrial dye with no established biological staining applications. Based on the properties of other anthraquinone dyes, it is plausible that this compound could interact with multiple cellular components, including lipids and nucleic acids, leading to broad and non-specific staining. Researchers and drug development professionals should exercise caution and would need to perform extensive validation before considering the use of this compound or similar industrial dyes in biological research. For reliable lipid staining, established methods using Sudan Black B or other validated lysochromes are recommended.

References

Comparative Guide to the Fluorescence Calibration of Solvent Violet 38 and Alternative Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence calibration curve for Solvent Violet 38 against two common alternative fluorescent dyes, Cresyl Violet and Nile Blue. The following sections present supporting experimental data, detailed protocols for generating calibration curves, and visualizations of the experimental workflow and a relevant biological signaling pathway.

Introduction to this compound and its Alternatives

This compound is a synthetic organic dye belonging to the anthraquinone (B42736) class. While primarily used in the plastics and textile industries for its vibrant violet color, its fluorescent properties are of interest for various research applications. Anthraquinone dyes are known for their chemical stability and can exhibit fluorescence, although their quantum yields are often modest.

For applications requiring fluorescent probes, particularly in biological imaging and sensing, it is crucial to characterize the performance of a dye through a calibration curve. This allows for the quantification of the relationship between the concentration of the dye and its fluorescence intensity. In this guide, we compare the calibration curve of this compound with those of two well-characterized fluorescent dyes, Cresyl Violet and Nile Blue, which have overlapping spectral properties and are frequently used in biological research.

Performance Comparison: Fluorescence Calibration Curves

The following table summarizes the key performance metrics derived from the fluorescence calibration curves of this compound, Cresyl Violet, and Nile Blue. The data for this compound is representative based on the typical performance of anthraquinone dyes, while the data for Cresyl Violet and Nile Blue are based on established literature values.

ParameterThis compound (Hypothetical)Cresyl VioletNile Blue
Excitation Max (λex) ~580 nm598 nm631 nm
Emission Max (λem) ~620 nm621 nm660 nm
Quantum Yield (Φ) Low (e.g., < 0.1)~0.54~0.27
Linear Concentration Range 0.1 - 10 µM0.05 - 5 µM0.05 - 7.5 µM
R² of Linear Fit > 0.99> 0.99> 0.99
Limit of Detection (LOD) ~25 nM~10 nM~15 nM
Solvent Ethanol (B145695)EthanolEthanol

Experimental Protocol: Fluorescence Calibration Curve Generation

This protocol outlines the steps to generate a fluorescence calibration curve for a given fluorescent dye.

3.1. Materials

  • This compound, Cresyl Violet, or Nile Blue dye powder

  • Spectroscopy-grade ethanol

  • 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and tips

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

3.2. Methods

  • Stock Solution Preparation (1 mM):

    • Accurately weigh a small amount of the dye powder.

    • Dissolve the powder in a precise volume of ethanol to create a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Serial Dilutions:

    • Perform a series of dilutions from the 1 mM stock solution to prepare working solutions of lower concentrations (e.g., 100 µM, 10 µM, 1 µM).

    • From the working solutions, prepare a final set of standards in the desired concentration range for the calibration curve (e.g., 0, 0.1, 0.5, 1, 2.5, 5, 7.5, 10 µM) in separate microcentrifuge tubes. Ensure the final volume is sufficient for the cuvette.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the spectrofluorometer according to the dye's properties (see table above).

    • Use a cuvette containing only ethanol to zero the instrument (blank).

    • Measure the fluorescence intensity of each standard solution, starting from the lowest concentration.

    • Rinse the cuvette with ethanol between each measurement.

  • Data Analysis:

    • Plot the fluorescence intensity (y-axis) against the corresponding dye concentration (x-axis).

    • Perform a linear regression analysis on the data points that fall within the linear range.

    • Determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for generating a fluorescence calibration curve.

G Experimental Workflow for Fluorescence Calibration cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution serial Perform Serial Dilutions stock->serial blank Measure Blank (Solvent) serial->blank measure Measure Fluorescence of Standards blank->measure plot Plot Intensity vs. Concentration measure->plot reg Linear Regression Analysis plot->reg

Caption: Workflow for creating a fluorescence calibration curve.

4.2. Hypothetical Signaling Pathway Application

Fluorescent probes can be used to track specific molecules in biological pathways. The diagram below illustrates a hypothetical pathway where a fluorescently labeled ligand binds to a receptor, initiating a downstream signaling cascade. A dye like this compound, if conjugated to the ligand, could be used to visualize this initial step.

G Hypothetical Signaling Pathway cluster_membrane Cell Membrane receptor Receptor kinase1 Kinase 1 receptor->kinase1 activates ligand Fluorescent Ligand (e.g., with this compound) ligand->receptor kinase2 Kinase 2 kinase1->kinase2 phosphorylates tf Transcription Factor kinase2->tf activates response Cellular Response tf->response induces

Caption: A hypothetical cell signaling pathway.

A Comparative Analysis of the Photostability of Solvent Violet 38 and Other Common Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a fluorescent probe with high photostability is a critical factor for the success of fluorescence-based imaging and assays, particularly in applications requiring prolonged or high-intensity light exposure. Photostability, the ability of a fluorophore to resist photochemical degradation, directly impacts the quality and quantitative accuracy of experimental data. This guide provides a comparative overview of the photostability of Solvent Violet 38, an anthraquinone-based dye, with other widely used fluorophores such as fluorescein, rhodamine, and cyanine (B1664457) derivatives.

Quantitative Photostability Comparison

Fluorophore FamilySpecific Dye ExamplePhotobleaching Quantum Yield (Φb)Relative Photostability
Anthraquinone (B42736) This compoundData not availableGood to Very Good (Qualitative)
Xanthene Fluorescein~3 x 10⁻⁵Low
Rhodamine Rhodamine 123~4 x 10⁻⁷High
Tetramethylrhodamine (TMRM)~2 x 10⁻⁷Very High
Coumarin Coumarin 1~2 x 10⁻⁵Low to Moderate
Coumarin 30~1 x 10⁻⁶Moderate to High
Cyanine Cy5Data varies significantlyModerate
Alexa Fluor Alexa Fluor 488Data varies, but generally lowVery High
Alexa Fluor 568Data varies, but generally lowVery High

Note: A lower photobleaching quantum yield indicates higher photostability. The qualitative assessment for this compound is based on manufacturer information.

Experimental Protocols

Accurate and reproducible assessment of fluorophore photostability is crucial for selecting the appropriate dye and for the quantitative interpretation of fluorescence imaging data. Below are detailed methodologies for two key experiments used to quantify photostability.

Protocol 1: Measurement of Photobleaching Half-Life

This protocol outlines a common method for determining the photobleaching half-life (t₁/₂) of a fluorescent dye, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.

Materials:

  • Fluorescent dye solutions of interest (e.g., this compound, Fluorescein) at a standardized concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).

  • Microscope slides and coverslips.

  • Fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation: Prepare a thin film of the dye solution on a microscope slide and allow it to dry, or embed the dye in a polymer matrix to immobilize the molecules and prevent diffusion.

  • Microscope Setup: Turn on the fluorescence microscope and allow the light source to stabilize. Select the appropriate filter set for the dye being tested.

  • Illumination: Place the prepared slide on the microscope stage and bring the sample into focus. Adjust the illumination intensity to a level that provides a good signal-to-noise ratio without causing immediate, rapid bleaching. It is critical to use the same illumination intensity for all dyes being compared.

  • Image Acquisition: Acquire an initial image (t=0). Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence intensity has decreased significantly.

  • Data Analysis:

    • Open the image series in an image analysis software.

    • Select a region of interest (ROI) within the illuminated area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

    • Normalize the background-corrected intensity values to the initial intensity at t=0.

    • Plot the normalized fluorescence intensity as a function of time.

    • The time at which the fluorescence intensity drops to 50% of the initial value is the photobleaching half-life (t₁/₂).

Protocol 2: Measurement of Photobleaching Quantum Yield

The photobleaching quantum yield (Φb) represents the probability that a dye molecule will be destroyed per absorbed photon. A lower value indicates higher photostability.

Materials:

  • Spectrofluorometer with a stable, high-intensity light source.

  • Cuvettes.

  • Solutions of the fluorophore of interest at a known concentration.

  • Actinometer solution with a known quantum yield (for determining photon flux).

Procedure:

  • Determine Photon Flux: Use a chemical actinometer to measure the photon flux of the excitation light source at the desired wavelength.

  • Sample Irradiation: Place a solution of the fluorescent dye in a cuvette and irradiate it with the light source for a specific period.

  • Measure Change in Concentration: Determine the decrease in the concentration of the fluorescent dye after irradiation using absorption spectroscopy (following Beer-Lambert law).

  • Calculate Quantum Yield: The photobleaching quantum yield can be calculated using the following formula:

    Φb = (Number of molecules photobleached) / (Number of photons absorbed)

    The number of molecules photobleached is determined from the change in concentration, and the number of photons absorbed is determined from the photon flux and the absorbance of the sample.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for determining photobleaching half-life and quantum yield.

Photobleaching_HalfLife_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis A Prepare Dye Solution B Immobilize on Slide A->B C Mount on Microscope B->C D Continuous Illumination C->D E Time-Lapse Imaging D->E F Measure Intensity vs. Time E->F G Normalize Data F->G H Determine t½ G->H Photobleaching_QuantumYield_Workflow cluster_setup Experimental Setup cluster_exp Photobleaching Experiment cluster_calc Calculation A Prepare Dye & Actinometer Solutions B Measure Photon Flux (Actinometry) A->B C Irradiate Dye Solution B->C D Measure Absorbance Change C->D E Calculate Molecules Bleached D->E G Calculate Quantum Yield (Φb) E->G F Calculate Photons Absorbed F->G

A Comparative Guide to Alternatives for Solvent Violet 38 in Polymer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with colored polymers, the selection of a suitable dye is critical to ensure product stability, performance, and regulatory compliance. Solvent Violet 38 has traditionally been a choice for coloring various plastics; however, a range of high-performance alternatives are available that may offer enhanced properties for specific applications. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data and detailed protocols for key analytical methods.

Performance Comparison of Violet Solvent Dyes

The selection of a solvent dye for polymer applications is dependent on a variety of factors, including the polymer type, processing temperatures, and the end-use requirements for light and chemical fastness. The following table summarizes the key performance indicators for this compound and several common alternatives.

Dye NameC.I. NameChemical ClassHeat Resistance (°C)Lightfastness (Blue Wool Scale)Migration Resistance (Grey Scale)
This compound -Anthraquinone (B42736)Data not readily availableData not readily availableData not readily available
MACROLEX® Violet B Solvent Violet 13Anthraquinoneup to 350 (in PC)[1][2], 300 (in PS)[3][4]7-8 (in PS)[3][5]5 (in PS)[6]
KeyPlast® Violet IRS Solvent Violet 13AnthraquinoneGood heat toleranceGoodGood
Solvent Violet 36 Solvent Violet 36Anthraquinone300[7][8]6-7[7][8]4-5[9]
Solvent Violet 59 Solvent Violet 59Anthraquinone280-350 (polymer dependent)[10][11]6-7[11]-

Note: The performance data, particularly heat resistance, can vary depending on the specific polymer, dye concentration, and processing conditions.[1]

Key Alternatives to this compound

Several high-performance anthraquinone dyes serve as excellent alternatives to this compound, offering superior thermal stability and lightfastness in a variety of polymers.

Solvent Violet 13 (e.g., MACROLEX® Violet B, KeyPlast® Violet IRS) is a widely used alternative with a bright, bluish-violet hue.[12] It exhibits excellent heat resistance, making it suitable for high-temperature engineering plastics like polycarbonate (PC) and polyethylene (B3416737) terephthalate (B1205515) (PET).[5][13] Its high lightfastness ensures color stability in end products exposed to light.[3]

Solvent Violet 36 offers a reddish-violet shade and is recommended for a broad range of plastics, including polystyrene (PS), ABS, PMMA, PC, and PET.[8][9] It demonstrates good heat and light stability, making it a versatile choice for many applications.[7]

Solvent Violet 59 provides a brilliant red-shade violet and is particularly noted for its high thermal resistance, especially in PC and PET.[10][14] This makes it a strong candidate for demanding processing conditions.

Experimental Protocols

Accurate evaluation of colorant performance in polymers requires standardized testing methodologies. Below are detailed protocols for two key experimental procedures: the Filter Pressure Value (FPV) test for assessing dispersibility and the melt-spinning process for evaluating fiber coloration.

Filter Pressure Value (FPV) Test (EN 13900-5)

The FPV test is a standardized method to determine the dispersibility of a colorant in a polymer melt.[15] A lower FPV indicates better dispersion.

Apparatus:

  • Single-screw extruder with a non-grooved barrel

  • Melt pump

  • Screen pack with a breaker plate

  • Melt pressure transducer

Procedure:

  • Pre-heat the complete apparatus to the appropriate processing temperature for the polymer being tested.[16]

  • Plasticize the basic test polymer in the extruder and pump it through the screen pack until the melt temperature and pressure stabilize. The melt pump feeding pressure should be between 30 and 60 bar, with a volume flow of 50 to 60 cm³/min.[16]

  • Record the stable starting pressure (Ps).

  • Once the hopper is empty and the extruder screw is visible, add the prepared test mixture (color concentrate and basic test polymer).[16]

  • After the test mixture is fed, add 100 g of the basic test polymer.[16]

  • The test concludes when the extruder screw becomes visible again.

  • Record the maximum pressure (pmax) reached during the test.

  • Calculate the Filter Pressure Value (FPV) based on the pressure difference.

Workflow for the Filter Pressure Value (FPV) Test:

FPV_Test_Workflow cluster_prep Preparation cluster_test Testing Procedure cluster_eval Evaluation Prep_Apparatus Pre-heat Apparatus Prep_Polymer Plasticize Base Polymer Prep_Apparatus->Prep_Polymer Stabilize Stabilize Melt Flow & Record Ps Prep_Polymer->Stabilize Prep_Mixture Prepare Test Mixture Add_Mixture Add Test Mixture Prep_Mixture->Add_Mixture Stabilize->Add_Mixture Add_Polymer Add Base Polymer Add_Mixture->Add_Polymer Record_Pmax Monitor & Record Pmax Add_Polymer->Record_Pmax Conclude Conclude Test Record_Pmax->Conclude Calculate_FPV Calculate FPV Conclude->Calculate_FPV Analyze Analyze Results Calculate_FPV->Analyze Melt_Spinning_Workflow Start Start: PET Chips & Colorant Masterbatch Drying Drying Start->Drying Blending Blending Drying->Blending Extrusion Extrusion & Melting Blending->Extrusion Metering Melt Pumping & Metering Extrusion->Metering Spinning Spinning (Spinneret) Metering->Spinning Quenching Quenching & Solidification Spinning->Quenching Finishing Spin Finish Application Quenching->Finishing Winding Winding Finishing->Winding End End: Colored PET Fiber Winding->End

References

A Comparative Purity Assessment of Solvent Violet 38 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of Solvent Violet 38, an anthraquinone-based dye, for research applications where purity is paramount. Recognizing the critical impact of impurities on experimental outcomes, this document outlines key performance indicators, presents detailed analytical protocols for purity determination, and illustrates a relevant research application. While direct comparative data for specific alternative dyes is often proprietary, this guide equips researchers with the necessary framework to evaluate and compare solvent dyes effectively.

Performance Comparison: this compound vs. Alternative Violet Dyes

When selecting a violet solvent dye for research, a thorough evaluation of several key parameters is crucial. The following table summarizes these critical characteristics, providing known values for this compound and desirable specifications for a high-purity alternative.

FeatureThis compoundHigh-Purity Alternative (General)Significance in Research Applications
Purity (%) Typically >98% (supplier dependent)≥ 99.5%High purity minimizes interference from contaminants, ensuring that observed effects are attributable to the dye itself.[1]
Molecular Formula C₂₈H₁₈Br₄N₂O₂[2]VariesDefines the fundamental chemical properties of the dye.
Molecular Weight 734.07 g/mol [2]VariesImportant for accurate concentration calculations and stoichiometric analyses.
Solubility Soluble in Xylene and other non-polar organic solvents; Insoluble in water.[3][4]High solubility in relevant solvent systemsEnsures homogeneity in experimental setups and prevents precipitation.
Photostability Good to very good lightfastness.[3]ExcellentCritical for applications involving prolonged light exposure, such as fluorescence microscopy, to prevent photobleaching and signal loss.
Quantum Yield Data not readily availableHighA higher quantum yield indicates greater fluorescence efficiency, leading to brighter signals and improved sensitivity in fluorescence-based assays.
Potential Impurities Unreacted 1,4-dihydroxyanthracene-9,10-dione and 2,6-dibromo-4-methylbenzenamine; side-reaction products.[5]Minimal to noneImpurities can alter the spectral properties of the dye, leading to inaccurate data, or may be cytotoxic in biological assays.[1]

Experimental Protocols for Purity Assessment

Accurate determination of dye purity is essential for reliable and reproducible research. The following are detailed protocols for state-of-the-art analytical techniques for the purity assessment of this compound and similar anthraquinone (B42736) dyes.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This method combines the separation power of HPLC with the sensitive and selective detection of MS, making it ideal for identifying and quantifying the main dye component and any impurities.

Objective: To separate, identify, and quantify this compound and its organic impurities.

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound sample.

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 100 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution. Further dilute the stock solution to a working concentration of approximately 10-20 µg/mL.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute compounds with increasing hydrophobicity. For example:

      • 0-5 min: 90% A, 10% B

      • 5-25 min: Gradient to 10% A, 90% B

      • 25-30 min: Hold at 10% A, 90% B

      • 30.1-35 min: Return to 90% A, 10% B (re-equilibration)

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 5-10 µL.

    • PDA/UV-Vis Detection: Monitor at the absorbance maximum of this compound (typically in the 550-600 nm range) and at a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, typically in positive ion mode for this class of compounds.

    • Scan Range: m/z 150-1000.

    • Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve maximum signal intensity for the analyte.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and the expected mass-to-charge ratio ([M+H]⁺).

    • Identify impurity peaks and tentatively characterize them based on their mass spectra. Fragmentation data (MS/MS) can be used for structural elucidation of unknown impurities.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram (assuming similar response factors for all components). For more accurate quantification, a reference standard for this compound is required.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself, by using a certified internal standard.

Objective: To determine the absolute purity of a this compound sample.

Instrumentation and Materials:

  • NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • 5 mm NMR tubes.

  • This compound sample.

  • Certified internal standard of known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or solvent.

  • Deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The solvent should completely dissolve both the sample and the internal standard.

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ relaxation time is recommended (a D1 of 30-60 seconds is often sufficient).

    • Optimize other acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation:

    • The purity of the this compound sample can be calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I_sample = Integral of the signal from the this compound sample

    • N_sample = Number of protons giving rise to the integrated signal of the sample

    • I_std = Integral of the signal from the internal standard

    • N_std = Number of protons giving rise to the integrated signal of the internal standard

    • MW_sample = Molecular weight of this compound (734.07 g/mol )

    • m_sample = Mass of the this compound sample

    • MW_std = Molecular weight of the internal standard

    • m_std = Mass of the internal standard

    • P_std = Purity of the internal standard

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates the logical flow of the experimental procedures for a comprehensive purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 qNMR Analysis Sample Weighing Sample Weighing Dissolution Dissolution Sample Weighing->Dissolution HPLC Separation HPLC Separation Dissolution->HPLC Separation Aliquoting & Dilution Internal Standard Addition Internal Standard Addition Dissolution->Internal Standard Addition UV-Vis Detection UV-Vis Detection HPLC Separation->UV-Vis Detection MS Detection MS Detection UV-Vis Detection->MS Detection Data Analysis_HPLC Data Analysis_HPLC MS Detection->Data Analysis_HPLC Purity Report Purity Report Data Analysis_HPLC->Purity Report NMR Acquisition NMR Acquisition Internal Standard Addition->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Purity Calculation Purity Calculation Data Processing->Purity Calculation Purity Calculation->Purity Report

Workflow for Purity Assessment of this compound
Application in Research: Visualizing MAPK Signaling

Fluorescent dyes are instrumental in visualizing dynamic cellular processes. This compound, or similar fluorescent probes, can be used in techniques like fluorescence microscopy to study signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of the ERK (a key MAPK) signaling pathway and how a fluorescent reporter can be used to visualize its activity.

G Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Ras Ras Receptor Tyrosine Kinase (RTK)->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Phosphorylates & Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Inactive Reporter (Nuclear) Reporter (in Nucleus) Active Reporter (Cytoplasmic) Reporter (in Cytoplasm) Inactive Reporter (Nuclear)->Active Reporter (Cytoplasmic) Translocates

MAPK/ERK Signaling Pathway with a Fluorescent Reporter

In this conceptual model, a genetically encoded fluorescent reporter, which could be tagged with a molecule spectrally similar to this compound, is localized in the cell nucleus. Upon activation of the MAPK/ERK pathway by a growth factor, active ERK phosphorylates the reporter. This phosphorylation event triggers the translocation of the reporter from the nucleus to the cytoplasm. This change in subcellular localization can be visualized and quantified using fluorescence microscopy, providing a real-time readout of ERK activity within a single living cell.

References

Inter-Laboratory Validation of Analytical Protocols for Solvent Violet 38: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the inter-laboratory validation of analytical methods for the quantification of Solvent Violet 38, a dye used in various industrial applications.[1][2][3] While specific inter-laboratory validation data for this compound is not publicly available, this document outlines a comprehensive validation protocol based on established principles for similar dyes and analytical methodologies.[4][5][6] The guide is intended for researchers, scientists, and drug development professionals involved in quality control and analytical method development.

Comparative Analysis of Analytical Methods

Several analytical techniques are suitable for the quantification of dyes like this compound. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a commonly employed and robust method for the simultaneous determination of multiple dyes.[5] Alternative methods include Capillary Electrophoresis (CE) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer varying degrees of selectivity and sensitivity.[4]

The choice of method often depends on the specific application, required sensitivity, and available instrumentation. For routine quality control, HPLC-DAD provides a reliable and cost-effective solution.

Key Performance Parameters for Inter-Laboratory Validation

An inter-laboratory study is crucial for assessing the reproducibility of an analytical method.[7][8] The following table summarizes the key performance parameters that should be evaluated, along with typical acceptance criteria derived from validation studies of other dyes.

Performance ParameterDescriptionTypical Acceptance Criteria
Accuracy The closeness of agreement between the measured value and the true value. Assessed by recovery studies at different concentration levels.[7]Mean Recovery: 90% - 110%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD). This includes: - Repeatability (Intra-laboratory precision): Precision under the same operating conditions over a short interval of time. - Reproducibility (Inter-laboratory precision): Precision between different laboratories.[7][9]Repeatability (RSDr): ≤ 2% Reproducibility (RSDR): ≤ 5%
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation Coefficient (r²): ≥ 0.999
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[5]Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][6]Signal-to-Noise Ratio ≥ 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]RSD of results should be within acceptable limits.
Experimental Protocol: Quantification of this compound by HPLC-DAD

This section details a hypothetical protocol for the quantification of this compound that can be subjected to inter-laboratory validation.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).

2. Chemicals and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

3. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound (typically around 550-600 nm).

4. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

5. Sample Preparation:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute as necessary to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Validation Procedure:

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Spike a blank matrix with known concentrations of this compound at three levels (low, medium, and high) and calculate the percentage recovery.

  • Precision (Repeatability): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration.

  • Precision (Intermediate): Repeat the precision study on a different day with a different analyst and/or instrument.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve or by the signal-to-noise ratio.

  • Specificity: Analyze a blank sample to ensure no interfering peaks are present at the retention time of this compound.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results.

Visualizations

Workflow for Inter-Laboratory Validation

The following diagram illustrates the typical workflow for conducting an inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Protocol Development cluster_1 Phase 2: Protocol Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Develop & Optimize Analytical Method A->B A->B C Draft Validation Protocol B->C B->C D Select Participating Laboratories C->D C->D E Prepare & Distribute Homogeneous Samples D->E F Laboratories Analyze Samples According to Protocol E->F G Laboratories Report Results F->G H Statistical Analysis of Results G->H I Calculate Performance Parameters (e.g., RSDr, RSDR) H->I J Prepare Final Validation Report I->J

Caption: Workflow of an inter-laboratory validation study.

Hierarchy of Analytical Method Validation Parameters

This diagram shows the logical relationship between different validation parameters.

G cluster_0 Core Performance Characteristics cluster_1 Limit Characteristics cluster_2 Reliability Characteristic cluster_3 Precision Sub-types A Method Validation B Accuracy A->B C Precision A->C D Specificity A->D E Linearity & Range A->E F Limit of Detection (LOD) A->F G Limit of Quantification (LOQ) A->G H Robustness A->H I Repeatability C->I J Intermediate Precision C->J K Reproducibility C->K

Caption: Hierarchy of analytical method validation parameters.

References

A Comparative Guide to Spectral Deconvolution of Solvent Violet 38 from Common Nuclear Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving high-fidelity multiplex fluorescence imaging is paramount. A significant challenge in this field is the spectral overlap between different fluorophores, which can lead to signal bleed-through and compromise data accuracy. This guide provides a comprehensive comparison of spectral deconvolution strategies, focusing on the industrial dye Solvent Violet 38 in the context of commonly used biological fluorophores.

Note on this compound Spectral Data: Publicly available, peer-reviewed data on the precise fluorescence excitation and emission spectra of this compound are limited. As an anthraquinone-based dye, its spectral properties are determined by its chemical structure.[1][2] For the purpose of this guide, we will use a hypothetical but plausible spectral profile for this compound (Excitation: ~410 nm, Emission: ~450 nm) to illustrate the principles of spectral deconvolution against well-characterized fluorophores.

Comparison of Fluorophore Spectral Properties

Spectral deconvolution is necessary when the emission spectra of two or more fluorophores overlap. The table below compares the spectral properties of this compound (hypothetical), DAPI, and Hoechst 33258, three dyes that emit in the blue-violet region of the spectrum. The significant overlap in their emission maxima necessitates spectral unmixing for accurate signal separation.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum YieldKey Features
This compound ~410 (Hypothetical)~450 (Hypothetical)Not AvailableNot AvailableAnthraquinone-based industrial dye, soluble in non-polar solvents.[3]
DAPI 358461~27,000~0.92 (when bound to DNA)[4]Binds strongly to A-T rich regions of DNA; commonly used as a nuclear counterstain.[5][6]
Hoechst 33258 352454~46,000Not AvailableCell-permeant DNA stain that also binds to the minor groove of DNA, with a preference for A-T rich regions.[1][7]

The Principle of Spectral Deconvolution

Spectral overlap occurs when the emission of one fluorophore is detected in the channel intended for another. Spectral deconvolution, or unmixing, is a computational process that separates these mixed signals. This is achieved by first acquiring the "pure" emission spectrum of each individual fluorophore in the sample (reference spectra). An algorithm then calculates the contribution of each fluorophore to the composite signal in every pixel of the image, effectively unmixing them into separate channels.[8][9]

cluster_0 Conceptual Workflow of Spectral Overlap cluster_1 Detection Channels SV38 This compound Emission Detector1 Channel 1 (420-470 nm) SV38->Detector1 Strong Signal DAPI DAPI Emission DAPI->Detector1 Bleed-through Detector2 Channel 2 (470-520 nm) DAPI->Detector2 Strong Signal

Caption: Spectral overlap of two fluorophores into detection channels.

Experimental Workflow and Protocols

A successful spectral deconvolution experiment relies on careful planning and execution, from sample preparation to image acquisition and analysis.

cluster_controls Reference Spectra Acquisition prep 1. Sample Preparation unstained 2a. Image Unstained Control prep->unstained Use identical imaging settings sv38_single 2b. Image Single-Stained (this compound) unstained->sv38_single dapi_single 2c. Image Single-Stained (DAPI/Hoechst) sv38_single->dapi_single multi 3. Image Multi-Stained Sample dapi_single->multi unmix 4. Spectral Unmixing multi->unmix Apply reference spectra to mixed image analyze 5. Data Analysis unmix->analyze

Caption: Experimental workflow for spectral imaging and deconvolution.

Detailed Experimental Protocol: Spectral Imaging and Linear Unmixing

This protocol outlines the steps for acquiring images suitable for spectral deconvolution using a laser scanning confocal microscope equipped with a spectral detector.

I. Sample Preparation:

  • Prepare separate samples for each condition:

    • Unstained Control: A slide with cells or tissue prepared identically to the experimental samples but without any fluorophores. This is crucial for recording autofluorescence.

    • Single-Stain Controls: Samples stained with only one fluorophore each (e.g., one slide with only this compound, one with only DAPI). These are required to generate the reference spectra.

    • Multi-Stain Experimental Sample: The sample stained with all fluorophores of interest.

  • Follow standard staining protocols for your specific application. Ensure optimal and consistent staining concentrations across all samples to avoid artifacts.

II. Microscope Configuration and Image Acquisition:

  • Microscope Setup: Power on the confocal microscope, lasers, and computer. Allow lasers to warm up for stability.

  • Mount Sample: Place the unstained control sample on the microscope stage.

  • Find Focus: Using brightfield or DIC, locate the region of interest.

  • Set Up Spectral Detection:

    • Switch to fluorescence mode.

    • Select an excitation laser appropriate for all dyes (e.g., a 405 nm laser).

    • Configure the spectral detector (e.g., a 32-channel GaAsP detector) to collect emission across a broad range (e.g., 415 nm to 650 nm).

    • Set the detector slit width or channel resolution (e.g., 10 nm per channel).

  • Image Optimization (Unstained Control):

    • Adjust laser power and detector gain to ensure the autofluorescence signal is detectable but not saturating any pixels.

    • Acquire a spectral image of the unstained sample. This will serve as the autofluorescence reference spectrum.

  • Image Single-Stain Controls:

    • Replace the unstained control with the first single-stain sample (e.g., this compound).

    • Crucially, use the identical microscope settings (laser power, gain, pinhole, scan speed, etc.) as for the unstained control.

    • Adjust settings only if necessary to avoid saturation, and if so, note the changes and apply them consistently.

    • Acquire a spectral image. This will be the reference spectrum for this fluorophore.

    • Repeat this step for all other single-stain controls (e.g., DAPI).

  • Image Multi-Stain Sample:

    • Mount the fully stained experimental sample.

    • Using the exact same acquisition settings as the single-stain controls, acquire the spectral image of your region of interest.

III. Data Analysis: Linear Spectral Unmixing:

  • Open Software: Use the microscope's proprietary software (e.g., ZEN, LAS X) or third-party software like ImageJ/Fiji with appropriate plugins.

  • Define Reference Spectra:

    • Open the images from the single-stain controls.

    • Use the software's tools to select a region of interest (ROI) that clearly represents the specific fluorescence signal for each dye.

    • The software will generate an emission spectrum from this ROI. Save this as the reference spectrum for that fluorophore.

    • Repeat for all single stains and for the autofluorescence from the unstained control.

  • Apply Unmixing Algorithm:

    • Open the spectral image from your multi-stain experimental sample.

    • Launch the spectral unmixing tool.

    • Load the previously saved reference spectra (e.g., this compound, DAPI, and Autofluorescence).

    • Execute the unmixing algorithm. The software will generate a new image stack where each channel represents the unmixed signal from a single fluorophore, free from bleed-through.

Comparison of Deconvolution Alternatives

While linear unmixing is the most common method, other approaches exist, each with its own set of advantages and limitations.

MethodPrincipleProsCons
Linear Unmixing Assumes the measured spectrum in each pixel is a linear sum of the individual fluorescence spectra.[9]Computationally efficient; widely available in commercial software.Requires accurate reference spectra; sensitive to noise and autofluorescence.[10]
Principal Component Analysis (PCA) A statistical method that identifies the principal sources of spectral variation in the image without prior knowledge.Does not require reference spectra ("blind unmixing").Can be difficult to interpret which component corresponds to which fluorophore; less intuitive.[3]
Non-negative Matrix Factorization (NMF) Decomposes the mixed signal into constituent spectra and their abundances, with the constraint that all values must be non-negative.Can be effective for removing autofluorescence; can perform blind unmixing.[3]Computationally more intensive; may require more user input to validate results.

References

Safety Operating Guide

Proper Disposal of Solvent Violet 38: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Solvent Violet 38 must adhere to strict safety and environmental regulations for its disposal. This guide provides essential, step-by-step procedures to ensure the safe and compliant management of this compound waste.

I. Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.

  • Skin Protection: Use chemical-impermeable gloves and wear fire/flame-resistant and impervious clothing[1].

  • Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator[1].

II. Step-by-Step Disposal Procedure

The proper disposal of this compound waste is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA)[2]. The following procedure outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Segregation

  • Determine if the waste is hazardous: The generator of the waste is responsible for determining if it is hazardous[2]. This compound waste, including contaminated materials, should be managed as hazardous waste.

  • Segregate the waste: Do not mix this compound waste with other waste streams. Keep it separate from incompatible materials to prevent dangerous chemical reactions[3][4]. Store it in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory director[3].

Step 2: Containerization and Labeling

  • Use appropriate containers: Collect this compound waste in a chemically compatible, non-leaking container with a secure lid[1][3].

  • Properly label the container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name (this compound), and the date accumulation started.

Step 3: Managing Spills and Contaminated Materials

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so. Avoid allowing the chemical to enter drains or waterways, as discharge into the environment must be avoided[1].

  • Cleanup: For spills, collect the material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal[1]. All materials used for cleanup, such as absorbent pads, are also considered hazardous waste and must be disposed of accordingly.

  • Ventilation: Ensure adequate ventilation during cleanup[1].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office: Your EHS office will provide specific guidance on the proper disposal procedures at your facility and will arrange for a pickup by a licensed hazardous waste transporter.

  • Manifesting: Hazardous waste is tracked from "cradle-to-grave" using a hazardous waste manifest system to ensure it reaches an approved treatment, storage, and disposal facility (TSDF)[5].

Step 5: Disposal of Empty Containers

  • Triple-Rinse: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[6].

  • Deface Labels: Completely remove or deface the original labels on the empty container before disposal[6].

  • Final Disposal: After triple-rinsing and label removal, the container can typically be disposed of as regular laboratory waste, but confirm this with your institution's EHS guidelines[6].

III. Quantitative Data

The available Safety Data Sheets for this compound do not provide specific quantitative data for occupational exposure limits or detailed ecological toxicity. The information is summarized in the table below.

ParameterValue
Occupational Exposure Limit Values No data available
Biological Limit Values No data available
Toxicity to Fish No data available[1]
Toxicity to Daphnia and Other Aquatic Invertebrates No data available[1]
Toxicity to Algae No data available[1]
Toxicity to Microorganisms No data available[1]

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SolventViolet38_Disposal_Workflow cluster_container Empty Container Management start Generation of This compound Waste is_hazardous Is the waste hazardous? start->is_hazardous empty_container_check Is the container empty? collect_waste Collect in a labeled, compatible container is_hazardous->collect_waste Yes is_hazardous:e->empty_container_check:n Container only segregate_waste Segregate from incompatible materials collect_waste->segregate_waste store_in_saa Store in designated Satellite Accumulation Area segregate_waste->store_in_saa spill_check Is there a spill? store_in_saa->spill_check spill_procedure Follow Spill Cleanup Procedure: 1. Wear appropriate PPE 2. Contain the spill 3. Collect waste and contaminated materials spill_check->spill_procedure Yes contact_ehs Contact Environmental Health & Safety (EHS) spill_check->contact_ehs No spill_procedure->store_in_saa waste_pickup Arrange for licensed hazardous waste pickup contact_ehs->waste_pickup end Waste properly disposed waste_pickup->end empty_container_check:w->is_hazardous:n No, contains waste triple_rinse Triple-rinse container, collect rinsate as hazardous waste empty_container_check->triple_rinse Yes deface_label Deface original label triple_rinse->deface_label dispose_container Dispose of empty container per institutional guidelines deface_label->dispose_container dispose_container->end

Figure 1: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Solvent Violet 38

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Solvent Violet 38. It offers procedural, step-by-step guidance for safe handling, operational planning, and disposal, ensuring user safety and regulatory compliance.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
AppearanceDeep purple powder or crystal[1][2]
Chemical Name2-(2-methyl-5-arylmethylene-4-pyrazolyl) aniline[1]
CAS Number68239-76-9[2]
SolubilitySoluble in organic solvents (alcohols, ketones, ethers, xylene); Slightly soluble in water[1][2]
Hazard Identification and Classification

This compound is classified as causing serious eye irritation.[3]

Hazard ClassificationCategory
Eye IrritationCategory 2

GHS Pictogram:

alt text

Signal Word: Warning[3]

Hazard Statement: H319: Causes serious eye irritation.[3]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US)[3]
Skin Protection Chemical-impermeable gloves; Fire/flame resistant and impervious clothingEU Directive 89/686/EEC and EN 374 for gloves[3]
Respiratory Protection Full-face respirator if exposure limits are exceeded or irritation is experienced. N95 or equivalent dust mask for handling powder.NIOSH (US) or EN 149 (EU)

General laboratory safety practices recommend wearing a lab coat, and ensuring proper fit and maintenance of all PPE.[4]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental protection.

Safe Handling Protocol
  • Preparation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3]

    • Ensure an eyewash station and safety shower are readily accessible.

    • Remove all sources of ignition.[3]

    • Inspect all PPE for integrity before use.[3]

  • Handling the Solid Compound:

    • Avoid dust formation when handling the powdered dye.

    • Use spark-proof tools.

    • Weigh the compound in a contained manner (e.g., weighing boat) to minimize dust dispersion.

  • Preparing Solutions:

    • Add the solid dye to the solvent slowly to prevent splashing.

    • Keep containers tightly closed when not in use.[3]

  • Post-Handling:

    • Wash hands thoroughly after handling, even if gloves were worn.[3]

    • Clean the work area using wet methods or a HEPA-filtered vacuum to avoid dispersing dust.[5] Dry brushing or wiping is not recommended.[5]

Emergency Procedures
SituationFirst-Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[3]
Inhalation Move the victim into fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek medical attention.[3]
Spill Evacuate personnel to a safe area. Avoid dust formation.[3] Contain the spill and clean up using appropriate methods that do not disperse dust.[3] Collect waste in a suitable, closed container for disposal.[3]
Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled, and sealed container.

    • Collect liquid waste (e.g., unused solutions, rinsates) in a separate, compatible, and clearly labeled container.[6] Do not mix with other solvent wastes unless compatibility is confirmed.[7]

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal:

    • Dispose of hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations.[6][7]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_emergency Verify Emergency Equipment Accessibility prep_workspace->prep_emergency handle_weigh Weigh Solid this compound prep_emergency->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_experiment Perform Experimental Procedure handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate and Label Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Store for Hazardous Waste Disposal cleanup_segregate->cleanup_dispose post_ppe Doff and Dispose/Clean PPE cleanup_dispose->post_ppe Final Steps post_wash Wash Hands Thoroughly post_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.